molecular formula C7H3ClN2O2S B1488013 4-Chlorothieno[2,3-D]pyrimidine-6-carboxylic acid CAS No. 86825-96-9

4-Chlorothieno[2,3-D]pyrimidine-6-carboxylic acid

Cat. No.: B1488013
CAS No.: 86825-96-9
M. Wt: 214.63 g/mol
InChI Key: ZWZIELMLHCTSQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorothieno[2,3-D]pyrimidine-6-carboxylic acid is a useful research compound. Its molecular formula is C7H3ClN2O2S and its molecular weight is 214.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chlorothieno[2,3-d]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O2S/c8-5-3-1-4(7(11)12)13-6(3)10-2-9-5/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZIELMLHCTSQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1C(=NC=N2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70726402
Record name 4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86825-96-9
Record name 4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, the thieno[2,3-d]pyrimidine scaffold is of significant interest due to its structural resemblance to purines, allowing it to modulate the activity of various enzymes and receptors. Thienopyrimidine derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] 4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid (CAS No: 86825-96-9) is a key intermediate in the synthesis of these more complex and biologically active molecules.[3] The chlorine atom at the 4-position serves as a versatile synthetic handle for nucleophilic substitution, while the carboxylic acid at the 6-position allows for amide bond formation and other modifications.

Understanding the fundamental physicochemical properties of this building block is not merely an academic exercise; it is a critical prerequisite for its effective use in medicinal chemistry. Properties such as solubility, acidity (pKa), and lipophilicity govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its viability as a drug candidate or scaffold.[4][5][6]

This technical guide provides a comprehensive overview of the core physicochemical attributes of this compound. It moves beyond a simple datasheet by explaining the scientific rationale behind characterization methods and presenting detailed, field-proven protocols for their experimental validation.

Section 1: Core Molecular Attributes

The foundational identity of a chemical compound is established by its structure and fundamental identifiers. These attributes are the starting point for all subsequent analysis.

AttributeValueSource
Chemical Name This compound-
CAS Number 86825-96-9[3]
Molecular Formula C₇H₃ClN₂O₂S[7][8]
Molecular Weight 214.63 g/mol [9]
Canonical SMILES C1=C(C(=O)O)SC2=C1N=CN=C2Cl[7]
InChI Key ZWZIELMLHCTSQY-UHFFFAOYSA-N[7]
Physical Form Solid[7][8]

Chemical Structure:

The molecule features a bicyclic heterocyclic system composed of a thiophene ring fused to a pyrimidine ring. The key functional groups dictating its reactivity and properties are:

  • The Thienopyrimidine Core: A conjugated aromatic system that influences the molecule's electronic properties and provides a rigid scaffold.

  • The Carboxylic Acid (-COOH): An acidic group that imparts hydrophilicity and can be ionized, significantly impacting solubility and biological interactions.

  • The Chlorine Atom (-Cl): An electron-withdrawing group and a reactive site for nucleophilic aromatic substitution, making it a valuable synthetic intermediate.[10]

Section 2: Physicochemical Properties

A molecule's behavior in both chemical and biological systems is dictated by its inherent physicochemical properties. While some data can be predicted, experimental validation is paramount for accuracy in research and development.

PropertyValue / Expected BehaviorRationale & Significance
Melting Point Data not publicly available. Experimental determination is required.A sharp melting point is a primary indicator of sample purity.
Aqueous Solubility Expected to be limited.The predominantly aromatic and halogenated structure confers hydrophobicity. The carboxylic acid group provides a degree of aqueous solubility, which will be highly pH-dependent. At pH values above its pKa, solubility will increase due to the formation of the more polar carboxylate anion.
pKa Predicted to be in the range of 1.5 - 3.5.The carboxylic acid is the primary acidic center. Its acidity is expected to be stronger than that of a simple benzoic acid (pKa ~4.2) due to the electron-withdrawing effects of the fused thienopyrimidine ring system and the chlorine atom. This strong acidity is critical for predicting its charge state at physiological pH (7.4), which in turn affects membrane permeability and receptor binding.[9]

Section 3: Spectroscopic and Chromatographic Profile

Confirming the identity and purity of the compound is a non-negotiable step in any scientific workflow. A combination of chromatographic and spectroscopic techniques provides a comprehensive chemical fingerprint.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming molecular weight and elemental composition. For this compound, the most telling feature is its isotopic pattern.

  • Expected Molecular Ion: The mass spectrum should exhibit a molecular ion peak cluster corresponding to the molecule's mass.

  • Isotopic Signature: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), the molecular ion will appear as two peaks: a base peak (M ) and a smaller peak at two mass units higher (M+2 ). The intensity ratio of the M to M+2 peaks will be approximately 3:1, which is a definitive indicator of the presence of a single chlorine atom.[11][12]

  • Fragmentation: Common fragmentation pathways would likely involve the loss of the carboxylic acid group (-45 Da) or the chlorine atom (-35 Da).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the atomic connectivity and chemical environment within the molecule.

  • ¹H NMR: The spectrum is expected to be simple, showing two singlets in the aromatic region corresponding to the proton on the pyrimidine ring (H2) and the proton on the thiophene ring (H5). A broad, downfield singlet corresponding to the carboxylic acid proton will also be present, which is exchangeable with D₂O.

  • ¹³C NMR: The spectrum will show seven distinct carbon signals. The chemical shifts will be characteristic of the aromatic carbons in the heterocyclic system, with the carbonyl carbon of the carboxylic acid appearing significantly downfield (>160 ppm).

UV-Visible Spectroscopy

The conjugated π-electron system of the thienopyrimidine core absorbs light in the UV region.

  • Principle: This absorption corresponds to electronic transitions (e.g., π→π*) within the molecule.[13][14] A UV-Vis spectrum, a plot of absorbance versus wavelength, can serve as a characteristic fingerprint.

  • Application: While not highly specific for structural elucidation alone, it is a powerful tool for quantitative analysis. According to the Beer-Lambert Law, absorbance is directly proportional to concentration, making UV-Vis spectroscopy a simple and robust method for determining the concentration of the compound in solution.[15][16][17]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of small molecules. A reverse-phase method is most suitable for this compound.

  • Principle: In reverse-phase HPLC (RP-HPLC), the compound is separated based on its hydrophobicity using a nonpolar stationary phase (like C18) and a polar mobile phase.[18][19]

  • Significance: A single, sharp peak in the chromatogram indicates a high degree of purity. The retention time is a characteristic property under specific conditions, and the peak area can be used for quantification.

Section 4: Standard Operating Procedures for Characterization

The following protocols are designed as self-validating systems, providing the necessary detail for reproducible and trustworthy results.

Workflow for Comprehensive Physicochemical Characterization

G cluster_0 Initial Analysis cluster_1 Property Determination Procurement Procure/Synthesize Compound Purity Purity Assessment (RP-HPLC) Procurement->Purity Initial QC Identity Identity Confirmation (HRMS, NMR) Purity->Identity If >95% pure Solubility Aqueous Solubility (Shake-Flask) Identity->Solubility Confirmed Structure pKa pKa Determination (Potentiometric Titration) Identity->pKa

Caption: A logical workflow for the characterization of a research compound.

Protocol 4.1: Purity Determination by Reverse-Phase HPLC
  • Rationale: This method is designed to provide a baseline purity assessment. The use of an acidic mobile phase modifier (like trifluoroacetic acid) is crucial; it suppresses the ionization of the carboxylic acid group, ensuring it remains in its neutral, more retained form. This leads to a symmetrical peak shape and reproducible retention.[20]

  • Methodology:

    • Instrumentation: HPLC system with a UV detector, autosampler, and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Acetonitrile or DMSO to create a 1 mg/mL stock solution. Further dilute to ~50 µg/mL with 50:50 Water:Acetonitrile.

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-17 min: Linear gradient from 5% to 95% B

      • 17-20 min: Hold at 95% B

      • 20-21 min: Return to 5% B

      • 21-25 min: Re-equilibrate at 5% B

    • Detection: Monitor at a wavelength determined from the UV-Vis spectrum (e.g., 254 nm or λₘₐₓ).

    • Analysis: Integrate the peak area. Purity is calculated as the area of the main peak divided by the total area of all peaks. A purity level of >95% is typically required for subsequent biological or advanced physicochemical assays.

Protocol 4.2: Structural Confirmation by NMR and HRMS
  • Rationale: While HPLC confirms purity, it does not confirm identity. High-Resolution Mass Spectrometry (HRMS) provides an exact mass that can be used to confirm the elemental formula, while NMR confirms the specific isomeric structure.

  • Methodology:

    • Sample Preparation (NMR): Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the carboxylic acid proton is often more visible than in CDCl₃).

    • NMR Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a spectrometer (e.g., 400 MHz or higher).

    • Sample Preparation (HRMS): Prepare a dilute solution (~10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

    • HRMS Acquisition: Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer. Acquire data in both positive and negative ion modes. The negative ion mode is often ideal for carboxylic acids, detecting the [M-H]⁻ ion.

    • Data Validation:

      • Confirm that the measured exact mass from HRMS is within 5 ppm of the theoretical mass calculated for C₇H₃ClN₂O₂S.

      • Verify the 3:1 M/M+2 isotope pattern.

      • Ensure the NMR spectra are consistent with the proposed structure of this compound and not another isomer.

Protocol 4.3: Experimental Determination of pKa (Potentiometric Titration)
  • Rationale: This classic method directly measures the change in pH of a solution of the compound as a titrant is added, providing a highly accurate pKa value.

  • Methodology:

    • Preparation: Prepare an aqueous solution of the compound at a known concentration (e.g., 1 mM). The addition of a small amount of co-solvent (e.g., methanol, <5%) may be necessary if solubility is very low, but this can slightly alter the measured pKa.

    • Titration: Calibrate a pH meter. Slowly titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each addition.

    • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized to its conjugate base). This point corresponds to the inflection point on the first derivative of the titration curve.

Logical Framework of an RP-HPLC Separation

G cluster_system HPLC System MobilePhase Mobile Phase (Polar) A: H₂O + 0.1% TFA B: ACN + 0.1% TFA Column Stationary Phase (Nonpolar) C18-bonded Silica MobilePhase->Column Flow Detector UV Detector Measures Absorbance Column->Detector Analyte Analyte in Solution Neutral Form (Retained) Anionic Form (Less Retained) Analyte:f0->Column Hydrophobic Interaction (Primary Retention Mechanism)

Caption: Principle of RP-HPLC for an ionizable acidic compound.

Section 5: Significance in Drug Discovery and Chemical Synthesis

The physicochemical properties of this compound are not just data points; they are predictive indicators of its behavior and utility.

  • As a Synthetic Intermediate: The chlorine at the 4-position is activated towards nucleophilic aromatic substitution (SₙAr). This allows for the straightforward introduction of various amine, alcohol, or thiol side chains, creating diverse libraries of compounds for screening. The carboxylic acid provides an orthogonal site for modification, typically via amide coupling, further expanding synthetic possibilities.

  • Guidance for Drug Design:

    • Solubility: The expected low intrinsic solubility highlights a potential challenge. Medicinal chemists using this scaffold would need to introduce solubilizing groups in their final compounds or consider advanced formulation strategies.

    • Acidity: The strong acidic nature (low pKa) means this compound, and any derivative retaining the carboxylic acid, will be fully ionized (anionic) at physiological pH. This has profound implications:

      • Absorption: Highly charged molecules generally exhibit poor passive diffusion across the lipid bilayers of the gut wall, potentially leading to low oral bioavailability.

      • Distribution: The negative charge may limit penetration across the blood-brain barrier but could be exploited to target specific transporters or to confine the drug to the plasma compartment.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. This guide has detailed its core molecular attributes, predictable physicochemical properties, and characteristic analytical profile. By providing robust, rationale-driven experimental protocols, we empower researchers to validate this compound with confidence. A thorough understanding of its properties—particularly its acidity and solubility profile—is essential for any scientist aiming to leverage this scaffold in the design and synthesis of novel therapeutic agents. The interplay of its functional groups provides a rich platform for chemical exploration, underscoring the importance of characterizing such foundational molecules with scientific rigor.

References

Spectral Analysis of 4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth spectral analysis of 4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The thieno[2,3-d]pyrimidine scaffold is a core structure in various biologically active molecules.[1][2] This document outlines the expected spectral characteristics based on fundamental principles and comparative data from related structures, offering a predictive yet scientifically grounded resource for researchers. We will delve into the theoretical underpinnings of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Each section includes detailed protocols for data acquisition and a thorough interpretation of the expected spectral features, providing a valuable reference for the structural elucidation of this and similar compounds.

Introduction: The Significance of this compound

This compound (Figure 1) is a key intermediate in the synthesis of a variety of substituted thieno[2,3-d]pyrimidines.[3] The thieno[2,3-d]pyrimidine core is considered a "pharmacophore" due to its presence in numerous compounds with diverse biological activities, including antimicrobial and anticancer properties.[1][4] The chloro-substituent at the 4-position and the carboxylic acid at the 6-position offer versatile handles for synthetic modifications, making this molecule a valuable building block for creating libraries of potential drug candidates.

Accurate structural characterization is paramount in drug discovery and development to ensure the identity and purity of synthesized compounds. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide aims to provide a comprehensive understanding of the expected spectral data for this compound, thereby facilitating its identification and use in research.

Molecular Structure and Key Physicochemical Properties

A foundational understanding of the molecule's structure is essential for interpreting its spectral data.

Figure 1: Chemical Structure of this compound

A 2D representation of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 86825-96-9[5]
Molecular Formula C₇H₃ClN₂O₂S
Molecular Weight 214.63 g/mol
Appearance Solid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol for NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

  • This compound (≥97% purity)[6]

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., Bruker AVANCE 400 MHz or equivalent)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of DMSO-d₆ in a clean, dry NMR tube. Ensure complete dissolution.

  • Instrument Setup:

    • Tune and shim the spectrometer for the DMSO-d₆ solvent.

    • Set the temperature to 298 K.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 240 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Reference the spectra to the residual solvent peak of DMSO-d₆ (δн = 2.50 ppm, δc = 39.52 ppm).

¹H NMR Spectral Analysis (Predicted)

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons in the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale and Comparative Insights
COOH> 13.0Broad Singlet1HThe carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange. In the related compound, 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid, this proton appears at a very downfield shift.[7]
H2~9.0Singlet1HThis proton is attached to a carbon atom situated between two electronegative nitrogen atoms in the pyrimidine ring, leading to significant deshielding.
H5~8.0Singlet1HThis proton is on the thiophene ring and its chemical shift is influenced by the electron-withdrawing nature of the fused pyrimidine ring and the adjacent carboxylic acid group.
¹³C NMR Spectral Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum is expected to show seven signals, corresponding to the seven carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights | | :--- | :--- | :--- | :--- | | C=O (Carboxylic Acid) | ~165 | The carbonyl carbon of a carboxylic acid typically resonates in this downfield region.[3] | | C4 | ~160 | This carbon is attached to an electronegative chlorine atom and is part of the electron-deficient pyrimidine ring, resulting in a significant downfield shift. | | C2 | ~155 | Situated between two nitrogen atoms, this carbon is highly deshielded. | | C7a | ~150 | A quaternary carbon at the fusion of the two rings. | | C4a | ~135 | Another quaternary carbon at the ring junction. | | C6 | ~130 | The carbon bearing the carboxylic acid group. | | C5 | ~125 | The carbon atom on the thiophene ring bearing a proton. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol for IR Spectroscopy

Objective: To obtain an IR spectrum to identify key functional groups.

Materials:

  • This compound

  • Potassium bromide (KBr), IR grade

  • Agate mortar and pestle

  • Hydraulic press for pellet making

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet):

    • Thoroughly mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar.

    • Transfer the mixture to a pellet die and press under high pressure to form a transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

IR Spectral Analysis (Predicted)

The IR spectrum will be dominated by absorptions from the carboxylic acid and the aromatic rings.

Table 4: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration ModeRationale and Comparative Insights
O-H (Carboxylic Acid)3300 - 2500 (broad)StretchingThe broadness is due to strong intermolecular hydrogen bonding.
C-H (Aromatic)3100 - 3000StretchingCharacteristic for C-H bonds on aromatic rings.
C=O (Carboxylic Acid)1725 - 1700StretchingThe exact position depends on the extent of hydrogen bonding.
C=N and C=C (Aromatic)1620 - 1450StretchingMultiple bands are expected due to the complex vibrations of the fused ring system.
C-Cl800 - 600StretchingThis absorption may be weak and is in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol for Mass Spectrometry

Objective: To determine the molecular weight and analyze the fragmentation pattern.

Materials:

  • This compound

  • Methanol or other suitable solvent

  • Mass spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in both positive and negative ion modes.

    • For fragmentation analysis, perform tandem MS (MS/MS) on the molecular ion peak.

Mass Spectral Analysis (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragment ions.

Molecular Ion:

  • The molecular weight is 214.63 g/mol . Due to the presence of chlorine, the molecular ion will appear as a characteristic isotopic cluster with a ratio of approximately 3:1 for [M]⁺ and [M+2]⁺ (corresponding to ³⁵Cl and ³⁷Cl isotopes).

Fragmentation Pathway: A plausible fragmentation pathway would involve the initial loss of small, stable molecules from the molecular ion.

Figure 2: Predicted Fragmentation Pathway

fragmentation M [C₇H₃ClN₂O₂S]⁺˙ m/z 214/216 M_minus_OH [M-OH]⁺ m/z 197/199 M->M_minus_OH - OH M_minus_COOH [M-COOH]⁺ m/z 169/171 M->M_minus_COOH - COOH M_minus_Cl [M-Cl]⁺ m/z 179 M->M_minus_Cl - Cl

A simplified representation of the expected primary fragmentation steps.

Table 5: Predicted Key Fragment Ions

m/z (for ³⁵Cl)Proposed FragmentRationale
197/199[M - OH]⁺Loss of a hydroxyl radical from the carboxylic acid group.
169/171[M - COOH]⁺Loss of the entire carboxylic acid group as a radical.
179[M - Cl]⁺Loss of the chlorine radical.

Further fragmentation of these primary ions would lead to the cleavage of the heterocyclic rings, providing more detailed structural information.

Conclusion

This technical guide has provided a detailed, albeit predictive, spectral analysis of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, based on established spectroscopic principles and comparisons with closely related structures, offer a robust framework for the identification and characterization of this important synthetic intermediate. The experimental protocols outlined herein provide a standardized approach for acquiring high-quality spectral data. It is the author's hope that this guide will serve as a valuable resource for researchers in medicinal chemistry and related fields, aiding in the synthesis and development of novel thieno[2,3-d]pyrimidine-based compounds.

References

Biological screening of thieno[2,3-d]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Screening of Thieno[2,3-d]pyrimidine Derivatives

Authored by: A Senior Application Scientist

Introduction: The Thieno[2,3-d]pyrimidine Scaffold as a Privileged Structure in Drug Discovery

The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its structural resemblance to purine, a fundamental component of nucleic acids, allows it to act as a bioisostere, interacting with a wide array of biological targets.[1][2] This inherent versatility has established the thieno[2,3-d]pyrimidine scaffold as a "privileged structure," a molecular framework that is capable of binding to multiple, distinct receptor types. Consequently, its derivatives have been extensively explored and have shown a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3]

This guide provides a comprehensive overview of the biological screening cascades for evaluating thieno[2,3-d]pyrimidine derivatives. It is designed for drug discovery professionals, offering not just protocols, but the strategic rationale behind the selection and sequence of assays. We will delve into the most prominent therapeutic areas, outlining a logical progression from primary high-throughput screens to more complex mechanistic studies that validate a compound's mode of action.

Part 1: Anticancer Activity Screening Cascade

The most extensively studied application of thieno[2,3-d]pyrimidine derivatives is in oncology.[2][4] Many derivatives function as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[1][4][5] Key targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Fms-like Tyrosine Kinase 3 (FLT3).[1][6][7][8]

A typical screening cascade aims to first identify cytotoxic compounds and then systematically elucidate their specific mechanism of action.

G cluster_0 Primary Screening cluster_1 Secondary Screening (Mechanism of Action) cluster_2 Cellular Assays A Library of Thieno[2,3-d]pyrimidine Derivatives B In Vitro Cytotoxicity Assay (e.g., MTT Assay) A->B C Identify 'Hits' (Compounds with IC50 < 10 µM) B->C D Specific Target Assays (e.g., Kinase Inhibition) C->D Progress Hits F Validate 'Leads' D->F E Cellular Mechanism Assays G Apoptosis Assay (Annexin V / PI) E->G H Cell Cycle Analysis (Propidium Iodide Staining) E->H Causes Cell Cycle Arrest? G->F H->F

Caption: High-level workflow for anticancer screening of thieno[2,3-d]pyrimidines.

Primary Screening: Assessing General Cytotoxicity

The initial step involves screening the compound library against a panel of human cancer cell lines to identify agents that inhibit cell proliferation or induce cell death.

Featured Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method that is a workhorse for primary cytotoxicity screening due to its simplicity and high-throughput adaptability.[9][10] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[10]

Causality: Live cells possess mitochondrial dehydrogenase enzymes that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a dark blue formazan product.[10] The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells. A reduction in absorbance in treated cells compared to untreated controls indicates either reduced cell viability or proliferation.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[5][6]

  • Compound Treatment: Prepare serial dilutions of the thieno[2,3-d]pyrimidine derivatives. Treat the cells with varying concentrations (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression.

Data Presentation:

Compound IDTargetCell LineIC50 (µM)
TdP-001VEGFR-2HCT-1162.80 ± 0.16[6]
TdP-002VEGFR-2HepG24.10 ± 0.45[6]
TdP-003EGFRPC-38.50 ± 0.75
DoxorubicinTopo IIHCT-1160.50 ± 0.05
Secondary Screening: Elucidating the Mechanism of Action

Compounds that demonstrate significant cytotoxicity ('hits') are advanced to secondary assays to determine their specific biological target and cellular effects.

1.2.1. Target-Based Assays: Kinase Inhibition

Since many thieno[2,3-d]pyrimidines are designed as kinase inhibitors, a direct enzymatic assay is the logical next step.[1][5][6]

Featured Protocol: VEGFR-2 Kinase Inhibition Assay

Causality: This assay directly measures the ability of a compound to inhibit the phosphorylation of a substrate by the isolated VEGFR-2 enzyme. A reduction in phosphorylation indicates that the compound is binding to and inhibiting the kinase.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, combine recombinant human VEGFR-2 enzyme, a specific peptide substrate, and ATP in a kinase reaction buffer.

  • Inhibitor Addition: Add the test compounds at various concentrations.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the phosphorylation reaction to proceed.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This is often done using an antibody that specifically recognizes the phosphorylated form of the substrate in an ELISA-like format or using luminescence-based assays that measure the amount of ATP remaining.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

1.2.2. Cell-Based Mechanistic Assays

Understanding how a compound affects the cell at a biological level is crucial. The two most common investigations are for the induction of apoptosis (programmed cell death) and cell cycle arrest.

Featured Protocol: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Causality: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[11] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify these early apoptotic cells.[12] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells where membrane integrity is lost.[12][13] Using these two stains together allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells immediately using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

G cluster_0 Apoptosis Stages & Detection cluster_1 Assay Readouts A Live Cell PS on inner membrane Membrane intact B Early Apoptosis PS flips to outer membrane Membrane intact A->B C Late Apoptosis / Necrosis PS on outer membrane Membrane compromised B->C D Annexin V Assay Binds to exposed PS B->D detects C->D E PI Staining Enters compromised membrane C->E detects

Caption: Correlation between apoptosis stages and Annexin V/PI assay detection.

Featured Protocol: Cell Cycle Analysis by Propidium Iodide Staining

Causality: Many anticancer drugs function by halting the cell cycle at a specific phase (e.g., G1, S, or G2/M), preventing the cell from dividing.[14] PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content.[13][15] Flow cytometry can measure this fluorescence, allowing for the quantification of cells in each phase of the cell cycle.[15][16]

  • G0/G1 phase: Normal (2n) DNA content.

  • S phase: Intermediate DNA content (between 2n and 4n) as DNA is synthesized.

  • G2/M phase: Doubled (4n) DNA content.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the test compound for a duration appropriate to observe cell cycle effects (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store at 4°C for at least 2 hours.[13]

  • Staining: Wash the fixed cells to remove the ethanol. Resuspend in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[13]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the cells using a flow cytometer. A histogram of DNA content will show distinct peaks for the G0/G1 and G2/M phases, with the S phase population in between. An accumulation of cells in one peak indicates cell cycle arrest at that phase.

Part 2: Anti-inflammatory Activity Screening

Thieno[2,3-d]pyrimidine derivatives have also been identified as potential anti-inflammatory agents.[2][3][17] Screening for this activity often involves both in vitro and in vivo models to assess the compound's ability to modulate inflammatory responses.

In Vitro Anti-inflammatory Screening

Featured Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

Causality: Macrophages are key cells in the inflammatory response. When stimulated with bacterial lipopolysaccharide (LPS), they produce pro-inflammatory mediators, including nitric oxide (NO), via the inducible nitric oxide synthase (iNOS) enzyme. A potent anti-inflammatory compound will inhibit this production. NO levels can be indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Step-by-Step Methodology:

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in 96-well plates.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control and an LPS-only control.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent and incubate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.

  • Data Analysis: Use a sodium nitrite standard curve to calculate the concentration of nitrite in each sample. Determine the inhibitory effect of the compounds on NO production.

In Vivo Anti-inflammatory Screening

Featured Protocol: Carrageenan-Induced Paw Edema in Rats

Causality: This is a classic and widely used in vivo model to assess the acute anti-inflammatory activity of new compounds.[17][18] The injection of carrageenan, an irritant, into the rat's paw induces a localized inflammatory response characterized by edema (swelling).[18] The ability of a pre-administered test compound to reduce the extent of this swelling is a measure of its anti-inflammatory efficacy.[17]

Step-by-Step Methodology:

  • Animal Grouping: Divide rats into groups (e.g., n=6 per group): a control group, a standard drug group (e.g., Diclofenac), and test groups for different doses of the thieno[2,3-d]pyrimidine derivative.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives only the vehicle.

  • Inflammation Induction: After 1 hour, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Part 3: Antimicrobial Activity Screening

Several thieno[2,3-d]pyrimidine derivatives have shown promising activity against a range of bacterial and fungal pathogens.[3][19][20] The standard initial screen is to determine the compound's Minimum Inhibitory Concentration (MIC).

Featured Protocol: Broth Microdilution Method for MIC Determination

Causality: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[21] This assay identifies the potency of the compound against specific pathogens.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a series of two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[21]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).[20][22]

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microbes, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Data Presentation:

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
TdP-1018>6416
TdP-1024328
TdP-103>64>64>64
Amoxicillin0.58NA
FluconazoleNANA1

Conclusion and Future Perspectives

The biological screening of thieno[2,3-d]pyrimidine derivatives requires a multi-faceted and logical approach. The initial broad-based cytotoxicity, anti-inflammatory, or antimicrobial screens serve as a critical filter to identify active compounds. It is the subsequent, carefully chosen mechanistic assays that provide the true value, elucidating the specific cellular targets and pathways through which these compounds exert their effects. This detailed understanding is paramount for guiding structure-activity relationship (SAR) studies and optimizing lead compounds for further preclinical and clinical development. As new biological targets are discovered, the versatility of the thieno[2,3-d]pyrimidine scaffold ensures that it will remain a fertile ground for the discovery of novel therapeutics.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic Acid (CAS Number: 86825-96-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Scaffold of Therapeutic Promise

The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of purine, a fundamental component of nucleic acids. This structural analogy has propelled the exploration of thieno[2,3-d]pyrimidine derivatives as potent modulators of various biological targets. This guide focuses on a specific, yet crucial, member of this family: 4-chlorothieno[2,3-d]pyrimidine-6-carboxylic acid (CAS 86825-96-9). While comprehensive experimental data for this exact molecule remains emergent, this document synthesizes available information, including data from closely related isomers and computational predictions, to provide a robust technical overview for researchers engaged in its study and application. We will delve into its chemical identity, physicochemical characteristics, synthetic pathways, and its burgeoning potential in drug discovery, particularly in oncology and anti-infective research.

Chemical Identity and Molecular Architecture

This compound is a heterocyclic compound featuring a fused thieno-pyrimidine ring system. The strategic placement of a chlorine atom at the 4-position and a carboxylic acid group at the 6-position furnishes a molecule with versatile reactivity, primed for further chemical elaboration.

IdentifierValueSource
CAS Number 86825-96-9[1][2]
IUPAC Name This compoundChemShuttle, Guidechem
Molecular Formula C₇H₃ClN₂O₂S[1][2]
Molecular Weight 214.63 g/mol [1][2]
Canonical SMILES C1=C(SC2=C1C(=NC=N2)Cl)C(=O)O[1]
InChI Key ZWZIELMLHCTSQY-UHFFFAOYSA-N[1]

Physicochemical Properties: A Blend of Aromaticity and Functionality

The physicochemical properties of this compound are dictated by the interplay of its aromatic, heterocyclic core and its functional group appendages. While experimental data for this specific isomer is limited, we can infer key characteristics from its close structural analog, 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid, and computational predictions.

PropertyPredicted/Inferred ValueRemarksSource
pKa 1.5 - 2.5This predicted range for the isomeric 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid suggests it is a relatively strong organic acid. The electron-withdrawing nature of the chloro substituent and the pyrimidine ring enhances the acidity of the carboxylic acid group.[3]
Aqueous Solubility LimitedThe predominantly aromatic character and the presence of the chlorine atom contribute to low water solubility. The carboxylic acid group provides some hydrophilicity through hydrogen bonding and potential ionization.[3]
Organic Solvent Solubility Good in polar aprotic solventsExpected to be soluble in solvents like dimethyl sulfoxide (DMSO), which is a common practice for preparing stock solutions of similar compounds.[3]
Physical Form Solid-

Expert Insight: The acidic nature of the carboxylic acid group is a critical feature for drug development. It provides a handle for salt formation, which can be strategically employed to modulate solubility and improve bioavailability. Furthermore, the limited aqueous solubility is a typical characteristic of many small molecule drug candidates and can often be addressed through formulation strategies.

Synthesis and Chemical Reactivity: A Versatile Building Block

The synthesis of this compound is not extensively detailed in the public domain. However, a reliable synthetic route can be extrapolated from the well-documented synthesis of its isomer, 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid.[4] The general strategy involves the carboxylation of a pre-formed 4-chlorothieno[2,3-d]pyrimidine core.

Proposed Synthetic Workflow

Synthesis_Workflow Start 4-chlorothieno[2,3-d]pyrimidine Reagents 1. 2,2,6,6-tetramethylpiperidine, n-BuLi, THF, -78 °C 2. CO₂ (dry ice) Start->Reagents Carboxylation Product This compound Reagents->Product

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Adapted from Isomer Synthesis)
  • Lithiation: A solution of 2,2,6,6-tetramethylpiperidine in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon). To this is added n-butyllithium (n-BuLi) dropwise, and the mixture is stirred for 30 minutes. This in situ generated lithium diisopropylamide (LDA) is a strong, non-nucleophilic base.

  • Deprotonation: The LDA solution is then added dropwise to a solution of 4-chlorothieno[2,3-d]pyrimidine in anhydrous THF at -78 °C. The LDA selectively deprotonates the thiophene ring at the 6-position.

  • Carboxylation: Solid carbon dioxide (dry ice) is added to the reaction mixture. The lithiated intermediate undergoes nucleophilic attack on the carbon dioxide to form a carboxylate salt.

  • Workup and Isolation: The reaction is allowed to warm to room temperature. An acidic workup (e.g., with 0.1 M HCl) protonates the carboxylate to yield the desired carboxylic acid. The product is then extracted with an organic solvent (e.g., ethyl acetate), dried, and purified.[4]

Trustworthiness of Protocol: This protocol is based on a well-established method for the regioselective functionalization of thieno[3,2-d]pyrimidines, a closely related isomer.[4] The choice of a strong, sterically hindered base like LDA is crucial for achieving deprotonation at the desired position without competing nucleophilic attack on the pyrimidine ring. The use of an inert atmosphere and anhydrous solvents is critical to prevent quenching of the organolithium intermediates.

Spectroscopic Characterization (Predicted and Inferred)

SpectroscopyExpected Features
¹H NMR - A downfield singlet for the pyrimidine proton. - A singlet for the thiophene proton. - A broad, downfield singlet for the carboxylic acid proton, which is exchangeable with D₂O.
¹³C NMR - Signals for the quaternary carbons of the fused ring system. - A downfield signal for the carboxylic acid carbonyl carbon.
IR Spectroscopy - A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹). - A strong C=O stretching band for the carboxylic acid (around 1700 cm⁻¹). - C=C and C=N stretching vibrations characteristic of the aromatic rings.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight (214.63 g/mol ). - Characteristic isotopic pattern for a chlorine-containing compound (M and M+2 peaks in an approximate 3:1 ratio).

Applications in Drug Development: A Scaffold for Kinase and Topoisomerase Inhibition

The thieno[2,3-d]pyrimidine scaffold is a cornerstone in the design of various enzyme inhibitors, with significant implications for cancer therapy.[5][6][7][8] Derivatives of this core structure have demonstrated potent inhibitory activity against a range of protein kinases and topoisomerases, which are critical regulators of cell growth, proliferation, and survival.

Kinase Inhibition

Numerous studies have highlighted the potential of thieno[2,3-d]pyrimidine derivatives as inhibitors of protein kinases, including:

  • VEGFR-2: Vascular endothelial growth factor receptor-2 is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Thieno[2,3-d]pyrimidine-based compounds have been designed and synthesized as potent VEGFR-2 inhibitors.[8]

  • FLT3 Kinase: Fms-like tyrosine kinase 3 (FLT3) is frequently mutated in acute myeloid leukemia (AML) and is a validated therapeutic target. The structural similarity of thieno[2,3-d]pyrimidines to purines makes them attractive candidates for designing FLT3 inhibitors.[6]

  • Other Kinases: The versatility of the thieno[2,3-d]pyrimidine scaffold has led to its exploration as an inhibitor of a wide array of other kinases implicated in cancer.[5]

Topoisomerase II Inhibition

Topoisomerases are enzymes that resolve DNA topological problems during replication, transcription, and recombination. Topoisomerase II inhibitors are an important class of anticancer drugs. Recent research has identified thieno[2,3-d]pyrimidine derivatives as potent topoisomerase II inhibitors that can induce cell cycle arrest and apoptosis in cancer cells.[7]

Biological_Activity Compound 4-Chlorothieno[2,3-d]pyrimidine -6-carboxylic Acid Derivatives Kinase Protein Kinase Inhibition Compound->Kinase TopoII Topoisomerase II Inhibition Compound->TopoII Anticancer Anticancer Activity Kinase->Anticancer TopoII->Anticancer

References

An In-depth Technical Guide to the Solubility and Stability of 4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery, serving as a key intermediate for various potent kinase inhibitors and other therapeutic agents.[1][2] A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective utilization in synthesis, formulation, and biological screening. This guide provides a detailed examination of the solubility profile of this compound across a range of solvents and pH conditions. Furthermore, it outlines a systematic approach to evaluating its chemical stability through forced degradation studies, detailing the primary degradation pathways and the analytical methodologies required for monitoring. This document is intended to serve as a practical resource for researchers, enabling robust experimental design and troubleshooting.

Introduction and Physicochemical Profile

This compound (Molecular Formula: C₇H₃ClN₂O₂S, Molecular Weight: 214.63 g/mol ) is a solid, crystalline compound.[3] Its structure, featuring a fused thienopyrimidine core, a chloro substituent at the 4-position, and a carboxylic acid at the 6-position, dictates its chemical behavior.

The key functional groups influencing its properties are:

  • Thienopyrimidine Core: A largely aromatic, hydrophobic system.

  • 4-Chloro Substituent: An electron-withdrawing group that activates the pyrimidine ring for nucleophilic substitution, a key degradation pathway.[1][2]

  • 6-Carboxylic Acid Group: An acidic moiety that provides a handle for aqueous solubility at basic pH and is the primary site of ionization.

A critical parameter for predicting pH-dependent solubility is the acid dissociation constant (pKa). The carboxylic acid group is the most acidic proton, with a predicted pKa value in the range of 1.5-2.5, indicating it is a relatively strong organic acid.[1][4] The pyrimidine nitrogens are weakly basic, with predicted pKa values well below physiological pH.

PropertyValue / DescriptionSource
Molecular Formula C₇H₃ClN₂O₂S
Molecular Weight 214.63 g/mol
Appearance Solid
Predicted pKa 1.5 - 2.5 (Carboxylic Acid)[1]

Table 1: Key Physicochemical Properties

Solubility Profile

The solubility of this compound is a function of the solvent's polarity, proticity, and the pH of the medium. Thienopyrimidine scaffolds are often noted for their poor aqueous solubility, which can present challenges in drug development.[5][6]

Aqueous Solubility

Due to its predominantly aromatic character, the intrinsic aqueous solubility of the neutral form is expected to be very low.[1][5] However, the presence of the carboxylic acid group allows for a significant increase in solubility in basic aqueous solutions (pH > pKa) through the formation of the highly soluble carboxylate salt.

Causality: According to the Henderson-Hasselbalch equation, when the pH of the solution is above the pKa of the carboxylic acid, the ionized (deprotonated) form predominates. This charged species interacts much more favorably with polar water molecules than the neutral, crystalline solid, leading to enhanced solubility.

Organic Solvent Solubility

The compound exhibits good solubility in polar aprotic solvents. This is a common characteristic for many heterocyclic compounds used in synthesis and screening.

Causality: Polar aprotic solvents like DMSO and DMF can effectively solvate the molecule without the risk of reactive hydrogen atoms that could engage in unwanted side reactions. They disrupt the crystal lattice energy and form strong dipole-dipole interactions with the polar functional groups of the thienopyrimidine core.

SolventTypeExpected SolubilityRationale for Use
Dimethyl Sulfoxide (DMSO) Polar AproticHigh (>10 mg/mL)Standard for creating high-concentration stock solutions for biological screening.[1]
N,N-Dimethylformamide (DMF) Polar AproticHighCommon solvent for chemical reactions and solubility studies.[7]
Methanol / Ethanol Polar ProticModerateUseful for purification (recrystallization) and some reaction conditions.
Acetonitrile Polar AproticLow to ModerateOften used as the organic component in reverse-phase HPLC mobile phases.
Dichloromethane (DCM) NonpolarLowMay be used in synthetic workups, but solubility is limited.[8]
Water (pH 7.4 Buffer) AqueousVery LowRepresents physiological conditions; low solubility expected for the free acid.[5]
Aqueous NaOH (e.g., 1 M) Aqueous BasicHighForms the soluble sodium carboxylate salt.
Aqueous HCl (e.g., 1 M) Aqueous AcidicVery LowSuppresses ionization of the carboxylic acid, minimizing solubility.

Table 2: Qualitative Solubility in Common Laboratory Solvents

Experimental Protocol: Kinetic Solubility Assessment

This protocol provides a high-throughput method to estimate the kinetic solubility of the compound in an aqueous buffer, which is highly relevant for early-stage drug discovery.

Principle: A concentrated DMSO stock of the compound is diluted into an aqueous buffer, and any precipitation is measured over time via light scattering or turbidity. The highest concentration that remains in solution is the kinetic solubility.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Preparation: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to the wells of a 96-well microplate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the first well and mix thoroughly. This creates a 100 µM solution with 1% DMSO.

  • Serial Dilution: Perform a 2-fold serial dilution across the plate.

  • Incubation & Measurement: Incubate the plate at room temperature. Measure the turbidity of each well using a plate reader at a wavelength of 620 nm at time points t=0, 1h, and 24h.

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to a buffer/DMSO control.

Stability Profile and Forced Degradation

Understanding the chemical stability of the molecule is crucial for defining storage conditions, predicting shelf-life, and identifying potential degradants that may arise during synthesis or formulation.[9][10] Forced degradation (stress testing) is an essential tool for this purpose, intentionally exposing the compound to harsh conditions to accelerate decomposition.[11][12]

The primary sites of instability on the molecule are anticipated to be:

  • Hydrolysis of the 4-chloro group: The electron-deficient pyrimidine ring makes the C4-Cl bond susceptible to nucleophilic attack by water or hydroxide ions, which would yield the corresponding 4-hydroxy-thienopyrimidine derivative.[13][14]

  • Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as CO₂, particularly in the solid state or in non-polar solvents.[1]

  • Photodegradation: Aromatic heterocyclic systems can be susceptible to degradation upon exposure to UV or visible light.

Experimental Workflow: Forced Degradation Study

The goal of a forced degradation study is to achieve a modest level of degradation (typically 5-20%) to ensure that the primary degradation products can be reliably detected and characterized without completely destroying the parent compound.[9][12]

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare 1 mg/mL Solution in Acetonitrile:Water (1:1) Acid Acidic Hydrolysis 0.1 M HCl, 60°C Prep->Acid Expose Aliquots Base Basic Hydrolysis 0.1 M NaOH, RT Prep->Base Expose Aliquots Oxidative Oxidation 3% H2O2, RT Prep->Oxidative Expose Aliquots Thermal Thermal 80°C in Solution & Solid Prep->Thermal Expose Aliquots Photo Photolytic ICH Q1B Light Exposure Prep->Photo Expose Aliquots Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize HPLC HPLC-UV/DAD Analysis Oxidative->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC LCMS LC-MS for Peak ID HPLC->LCMS Characterize Degradants MassBalance Assess Mass Balance HPLC->MassBalance Quantify Purity Drop

Caption: Workflow for a comprehensive forced degradation study.

Detailed Stress Condition Protocols

For each condition, a control sample (stored at 2-8°C, protected from light) should be analyzed alongside the stressed samples.

  • Acidic Hydrolysis:

    • To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate the sample in a sealed vial at 60°C.[11]

    • Withdraw aliquots at 2, 8, and 24 hours.

    • Before analysis, neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

    • Expected Outcome: Slow hydrolysis of the 4-chloro group.

  • Basic Hydrolysis:

    • To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.2 M NaOH.

    • Keep the sample at room temperature, as base-catalyzed hydrolysis of the chloro group is expected to be rapid.[13]

    • Withdraw aliquots at 30 min, 2 hours, and 8 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Expected Outcome: Rapid hydrolysis of the 4-chloro group to the corresponding hydroxypyrimidine.

  • Oxidative Degradation:

    • To 1 mL of the 1 mg/mL stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.[15]

    • Keep the sample at room temperature, protected from light.

    • Withdraw aliquots at 8, 24, and 48 hours.

    • Expected Outcome: The thienopyrimidine core is generally robust to mild oxidation, but some degradation may occur.

  • Thermal Degradation:

    • Solution: Place a sealed vial of the stock solution in an oven at 80°C.

    • Solid: Place a few milligrams of the solid compound in a vial in an oven at 80°C.

    • Analyze samples at 1, 3, and 7 days. For the solid sample, dissolve in the initial solvent before analysis.

    • Expected Outcome: Potential for decarboxylation, especially in the solid state.[1]

  • Photostability:

    • Expose the stock solution and solid powder to a light source conforming to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[15]

    • A control sample should be wrapped in aluminum foil and stored under the same conditions.

    • Analyze after the exposure is complete.

    • Expected Outcome: Potential for formation of various photoproducts.

Analytical Method for Stability Monitoring

A stability-indicating analytical method is required to separate the parent compound from all potential degradation products.[15] Reverse-phase HPLC with UV detection is the standard technique.

ParameterConditionRationale
Column C18, 2.7 µm, 4.6 x 100 mmProvides good retention and resolution for heterocyclic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure the carboxylic acid is protonated for consistent retention.
Mobile Phase B AcetonitrileCommon organic modifier.
Gradient 5% to 95% B over 15 minutesA broad gradient ensures elution of the parent compound and any potential degradants with different polarities.
Flow Rate 0.8 mL/minStandard flow rate for this column geometry.
Detection UV at 254 nm and 280 nmThe aromatic core provides strong UV absorbance.[1] Monitoring multiple wavelengths can help distinguish peaks.
Column Temp. 30°CControlled temperature ensures reproducible retention times.

Table 3: Recommended HPLC Method Parameters

Practical Recommendations for Handling and Storage

  • Storage: The solid compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C, protected from light.[16] This minimizes the risk of hydrolysis from atmospheric moisture and photolytic degradation.

  • Solution Preparation: For biological assays, prepare fresh, high-concentration stock solutions in anhydrous DMSO. For aqueous experiments, use freshly prepared solutions and be mindful of the low solubility at neutral pH. To achieve higher aqueous concentrations, prepare a solution in a dilute base (e.g., 0.1 M NaOH) and adjust the pH downwards carefully if required, though precipitation may occur.

  • Reaction Conditions: When using the compound as a synthetic intermediate, be aware that the 4-chloro group is susceptible to nucleophilic displacement. Reactions with amines or other nucleophiles should be conducted under anhydrous conditions to prevent competitive hydrolysis.

Conclusion

This compound is a valuable but challenging molecule with limited aqueous solubility at neutral pH and a primary degradation pathway involving hydrolysis of the C4-Cl bond. Its solubility is dramatically enhanced in polar aprotic solvents like DMSO and in basic aqueous media. Stability studies indicate that the compound is most sensitive to basic conditions, with moderate sensitivity to heat and light. By employing the systematic protocols and analytical methods outlined in this guide, researchers can confidently handle this compound, design robust experiments, and accurately interpret the resulting data, thereby accelerating progress in their research and development endeavors.

References

A Comprehensive Technical Guide to the Thermal Properties of Thieno[2,3-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the thermal properties of thieno[2,3-d]pyrimidine compounds, a class of heterocyclic molecules of significant interest in medicinal chemistry and drug discovery.[1][2][3] Understanding the thermal behavior of these compounds is critical for drug development, ensuring stability during manufacturing, storage, and formulation. This document will delve into the key analytical techniques used to characterize these properties, the interpretation of the resulting data, and the influence of molecular structure on thermal stability.

The Significance of Thermal Analysis in the Development of Thieno[2,3-d]pyrimidine-Based Therapeutics

The thieno[2,3-d]pyrimidine scaffold is a bioisostere of purine, a fundamental component of DNA and RNA, making it a privileged structure in the design of novel therapeutic agents.[3] Derivatives of this core have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. As promising drug candidates progress through the development pipeline, a thorough understanding of their physicochemical properties, particularly their thermal stability, becomes paramount.

Thermal analysis techniques provide crucial information regarding:

  • Melting Point and Purity: Determining the sharp melting range of a crystalline solid is a primary indicator of its purity.

  • Polymorphism: The existence of different crystalline forms (polymorphs) can significantly impact a drug's solubility, bioavailability, and stability. Thermal analysis can detect and characterize these different forms.

  • Decomposition Temperature: Identifying the temperature at which a compound begins to degrade is essential for establishing safe handling, processing, and storage conditions.

  • Compatibility with Excipients: During formulation, it is vital to ensure that the active pharmaceutical ingredient (API) does not interact with excipients in a way that compromises its stability.

Key Thermal Analysis Techniques and Their Application

The primary techniques employed to investigate the thermal properties of thieno[2,3-d]pyrimidine compounds are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a powerful tool for determining melting points, glass transitions, and phase changes.

The choice of a specific DSC method is dictated by the information sought. A slow heating rate (e.g., 1-5 °C/min) is often used to achieve high resolution for melting point determination and the detection of subtle polymorphic transitions. Conversely, a faster heating rate (e.g., 10-20 °C/min) may be employed for initial screening or to enhance the detection of weak thermal events. The use of an inert atmosphere, typically nitrogen, is crucial to prevent oxidative degradation of the sample, ensuring that the observed thermal events are intrinsic to the compound itself.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and decomposition profile of a material.

TGA experiments are designed to reveal the onset of thermal degradation and the subsequent decomposition steps. A controlled heating rate, commonly 10 °C/min, in an inert nitrogen atmosphere is standard practice to study the inherent thermal stability of the compound.[4] The resulting TGA curve provides a quantitative measure of mass loss at specific temperatures, allowing for the determination of decomposition temperature ranges and the amount of residual material.[4]

Thermal Behavior of Thieno[2,3-d]pyrimidine Derivatives: A Data-Driven Overview

While comprehensive thermal analysis data for a wide range of thieno[2,3-d]pyrimidine derivatives is not extensively consolidated in the literature, published studies on specific analogs provide valuable insights into their melting behavior.

Table 1: Melting Points of Selected Thieno[2,3-d]pyrimidine Derivatives

Compound ReferenceSubstituentsMelting Point (°C)
Derivative 1 N-(m-Tolyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine172.0-173.0
Derivative 2 N-(4-Fluorophenyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine190.6-191.9
Derivative 3 N-(2-Methoxyphenyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine205.3-206.8
Derivative 4 N-(2-Fluorophenyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine219.8-221.4
Derivative 5 2-(4-Methylpiperazin-1-yl)-N′-(5,6,7,8-tetrahydrobenzo[1][5]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide214–216
Derivative 6 1,3-Bis(5,6,7,8-tetrahydrobenzo[1][5]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione298–299

Data sourced from multiple studies providing melting points for various synthesized derivatives.

The data in Table 1 suggests that the melting points of thieno[2,3-d]pyrimidine derivatives are significantly influenced by the nature and position of their substituents. For instance, the high melting point of Derivative 6 suggests a high degree of thermal stability.[6]

Experimental Protocols: A Self-Validating System

The following protocols for DSC and TGA are designed to provide a robust and reproducible characterization of the thermal properties of thieno[2,3-d]pyrimidine compounds.

Protocol for Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 2-5 mg of the thieno[2,3-d]pyrimidine compound into a standard aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with high-purity nitrogen gas at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a temperature at least 20 °C below the expected melting point.

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a final temperature well above the melting or decomposition point.

  • Data Analysis:

    • The melting point is determined as the onset or peak of the endothermic melting transition.

    • The heat of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

Protocol for Thermogravimetric Analysis (TGA)
  • Sample Preparation: Accurately weigh 5-10 mg of the thieno[2,3-d]pyrimidine compound into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with high-purity nitrogen gas at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at ambient temperature.

    • Heat the sample at a constant rate, typically 10 °C/min, to a final temperature where complete decomposition is expected (e.g., 600-800 °C).[4]

  • Data Analysis:

    • The onset of decomposition is determined from the temperature at which a significant mass loss begins.

    • The percentage of mass loss at different temperature ranges is calculated to characterize the decomposition steps.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the thermal analysis experiments.

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Thermal Program cluster_analysis Data Analysis weigh Weigh 2-5 mg of sample pan Place in Al pan weigh->pan load Load sample & reference pans pan->load purge Purge with N2 load->purge equilibrate Equilibrate below Tm purge->equilibrate ramp Heat at 10 °C/min equilibrate->ramp thermogram Generate Thermogram ramp->thermogram analyze Determine Tm & ΔHfus thermogram->analyze

Caption: Workflow for DSC analysis.

TGA_Workflow cluster_prep_tga Sample Preparation cluster_instrument_tga Instrument Setup cluster_run_tga Thermal Program cluster_analysis_tga Data Analysis weigh_tga Weigh 5-10 mg of sample pan_tga Place in ceramic/Pt pan weigh_tga->pan_tga load_tga Load sample pan pan_tga->load_tga purge_tga Purge with N2 load_tga->purge_tga equilibrate_tga Equilibrate at RT purge_tga->equilibrate_tga ramp_tga Heat at 10 °C/min equilibrate_tga->ramp_tga curve Generate TGA Curve ramp_tga->curve analyze_tga Determine T_onset & % Mass Loss curve->analyze_tga

Caption: Workflow for TGA analysis.

Structure-Property Relationships and Predictive Insights

The thermal stability of thieno[2,3-d]pyrimidine compounds is intrinsically linked to their molecular structure. Key factors influencing thermal properties include:

  • Substituent Effects: The nature and position of substituents on the thieno[2,3-d]pyrimidine core can significantly alter melting points and decomposition temperatures. Electron-withdrawing groups can influence bond strengths and intermolecular interactions, thereby affecting thermal stability.

  • Intermolecular Forces: Hydrogen bonding, π-π stacking, and van der Waals interactions play a crucial role in the crystal lattice energy. Stronger intermolecular forces generally lead to higher melting points and greater thermal stability.

  • Molecular Symmetry and Packing: The overall shape and symmetry of the molecule influence how it packs in the crystal lattice. Efficient packing leads to a more stable crystal structure with a higher melting point.

For instance, studies on pyrimidine derivatives have shown that the introduction of different functional groups leads to variations in their decomposition characteristics and thermal stability.[4][7] Similar trends can be anticipated for the thieno[2,3-d]pyrimidine series, where systematic structural modifications can be used to tune the thermal properties for optimal pharmaceutical performance.

Conclusion and Future Outlook

A thorough understanding of the thermal properties of thieno[2,3-d]pyrimidine compounds is indispensable for their successful development as therapeutic agents. The systematic application of DSC and TGA provides critical data on melting behavior, purity, and thermal stability. While the existing literature offers a foundational understanding, there is a clear need for more comprehensive studies that systematically investigate the structure-thermal property relationships within this important class of heterocyclic compounds. Such studies will undoubtedly accelerate the translation of promising thieno[2,3-d]pyrimidine-based drug candidates from the laboratory to the clinic.

References

An In-depth Technical Guide to the X-ray Crystallography of 4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thieno[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile framework for the development of potent therapeutic agents targeting a spectrum of diseases.[1][2] Its structural resemblance to the purine bases found in DNA and RNA allows it to interact with a wide array of biological targets, including various protein kinases, making it a privileged scaffold in drug discovery.[3] Derivatives of 4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid, in particular, are of significant interest as key intermediates and bioactive molecules.[4][5] Understanding the precise three-dimensional atomic arrangement of these molecules is paramount for elucidating structure-activity relationships (SAR) and enabling rational drug design. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for obtaining this high-resolution structural data.[6][7] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the critical workflow: from the chemical synthesis of these derivatives to the intricate process of crystal growth, and finally, the principles and execution of X-ray crystallographic analysis.

The Strategic Importance of the Thieno[2,3-d]pyrimidine Core

The fused heterocyclic system of thieno[2,3-d]pyrimidine has garnered immense attention due to its broad and potent biological activities.[1] This scaffold is a key component in numerous compounds investigated for anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2] Its utility is particularly pronounced in the development of kinase inhibitors, which are crucial in oncology. For instance, thienopyrimidine derivatives have been explored as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Phosphoinositide 3-Kinases (PI3K), both of which are critical targets in cancer therapy.[8][9]

The "π-rich, electron-deficient" character of this fused ring system facilitates tailored biological interactions through strategic substitutions.[1] The 4-chloro position serves as a versatile synthetic handle for introducing various nucleophiles, while the 6-carboxylic acid group can be modified or used to form key hydrogen bonding interactions with target proteins. X-ray crystallography provides an unambiguous map of these substitutions in 3D space, revealing crucial details about molecular geometry, conformation, and intermolecular interactions that govern both biological activity and solid-state properties.[6][10]

Synthesis of this compound Derivatives

The synthesis of the thieno[2,3-d]pyrimidine core often begins with a multicomponent reaction, such as the Gewald reaction, to construct the initial substituted 2-aminothiophene ring.[11][12] Subsequent cyclization and functionalization steps lead to the desired scaffold. Microwave-assisted synthesis has been shown to be an efficient method for preparing these compounds.[13]

A key intermediate, 4-chlorothieno[2,3-d]pyrimidine, can be synthesized and subsequently carboxylated to yield the target acid.[4]

Protocol: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic Acid

This protocol is adapted from methodologies described for the carboxylation of a related isomer, which illustrates the core chemical transformation.[4]

  • Preparation of the Lithiating Agent: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve 2,2,6,6-tetramethylpiperidine (1.5 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C.

  • Formation of LDA: Add n-butyllithium (n-BuLi, 2.5 M in hexanes, 1.5 equivalents) dropwise to the stirring solution. Maintain the temperature at 0 °C for 30 minutes to form lithium diisopropylamide (LDA).

  • Deprotonation: In a separate flask, dissolve 4-chlorothieno[2,3-d]pyrimidine (1.0 equivalent) in anhydrous THF and cool the solution to -78 °C.

  • Carboxylation: Add the freshly prepared LDA solution dropwise to the thienopyrimidine solution at -78 °C over 30 minutes. Stir the resulting deep-colored mixture for 1 hour at this temperature.

  • Quenching: Add an excess of crushed dry ice (solid CO₂) to the reaction mixture in one portion. The color of the reaction should dissipate.

  • Workup: Allow the reaction mixture to warm slowly to room temperature over 2 hours. Dilute the mixture with ethyl acetate and wash with 0.1 M HCl.

  • Isolation: Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the crude this compound.[4] Purification can be achieved by recrystallization or column chromatography.

The Crucial Step: Growing High-Quality Single Crystals

Obtaining a high-resolution crystal structure is entirely dependent on the quality of the single crystal.[14] A suitable crystal for diffraction should be well-formed, free of defects, and typically between 0.03 and 0.3 mm in size.[6][15] The process involves dissolving the purified compound in a suitable solvent and slowly bringing the solution to a state of supersaturation, from which the ordered crystal lattice can form.

Common Crystallization Techniques
  • Slow Evaporation: The compound is dissolved in a solvent to near-saturation and the container is loosely covered, allowing the solvent to evaporate slowly over days or weeks, increasing the compound's concentration and leading to crystallization.

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool gradually to room temperature, and subsequently in a refrigerator, reducing the solubility of the compound.

  • Anti-Solvent Vapor Diffusion: This is a highly effective method, especially for compounds that are soluble in high-boiling point solvents like DMF or DMSO.[16] The compound is dissolved in a "good" solvent, and this solution is placed in a sealed chamber containing a volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.[16]

Experimental Protocol: Anti-Solvent Vapor Diffusion
  • Preparation: Dissolve 2-5 mg of the purified this compound derivative in a minimal amount (e.g., 0.5 mL) of a "good" solvent (e.g., N,N-Dimethylformamide - DMF) in a small, open vial.

  • Setup: Place this small vial inside a larger, sealable jar or beaker.

  • Anti-Solvent Addition: Carefully add a layer (e.g., 5-10 mL) of a volatile "anti-solvent" (e.g., diethyl ether, pentane, or dichloromethane) to the bottom of the larger jar, ensuring it does not splash into the inner vial.

  • Sealing and Incubation: Seal the larger jar tightly and leave it undisturbed in a vibration-free location at a constant temperature.

  • Crystal Growth: Over several days to weeks, the anti-solvent vapor will diffuse into the DMF solution. This gradually decreases the solubility of the compound, leading to the formation of single crystals.[16]

  • Harvesting: Once crystals of suitable size have formed, carefully open the jar and use a mounted loop or fine needle to gently remove the crystals from the solution.

G cluster_prep Solution Preparation cluster_chamber Vapor Diffusion Chamber cluster_growth Crystal Formation dissolve Dissolve Pyrimidine Derivative in 'Good' Solvent (e.g., DMF) place_vial Place Solution in Small Open Vial dissolve->place_vial setup Place Small Vial Inside Jar place_vial->setup add_anti Add 'Anti-Solvent' (e.g., Ether) to Larger Sealed Jar add_anti->setup diffuse Anti-Solvent Vapor Diffuses into Solution setup->diffuse supersat Supersaturation Reached diffuse->supersat nucleate Crystals Form & Grow supersat->nucleate

Caption: Anti-Solvent Vapor Diffusion Workflow.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is a powerful, non-destructive technique that provides precise information about the three-dimensional structure of a crystalline solid at the atomic level.[7] The technique relies on the principle of Bragg's Law, where a beam of monochromatic X-rays is diffracted by the regularly spaced atoms in a crystal lattice, creating a unique diffraction pattern.[6][15]

The SCXRD Experimental Workflow
  • Crystal Selection and Mounting: A suitable crystal is identified under a microscope, picked up using a cryo-loop, and mounted on a goniometer head on the diffractometer.[14] The crystal is typically flash-cooled to ~100 K in a stream of liquid nitrogen to minimize radiation damage and thermal vibrations.

  • Data Collection: The diffractometer precisely rotates the crystal through a series of orientations relative to the X-ray beam.[15] At each orientation, a sensitive detector records the positions and intensities of the diffracted X-ray spots.

  • Data Reduction: The raw diffraction data is processed to determine the unit cell dimensions (a, b, c, α, β, γ) and the space group symmetry of the crystal.[15]

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map of the unit cell.[10]

  • Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental diffraction data until the calculated diffraction pattern matches the observed pattern as closely as possible.

  • Validation and Analysis: The final structural model is validated for geometric and crystallographic reasonability. The output is typically a Crystallographic Information File (CIF), which contains all the information needed to describe the crystal structure.

G compound Synthesized Derivative crystal High-Quality Single Crystal compound->crystal Crystallization mount Mount Crystal on Goniometer (Cryo-cooled) crystal->mount xray Irradiate with Monochromatic X-rays mount->xray diffract Collect Diffraction Pattern (Intensities & Positions) xray->diffract reduce Data Reduction (Unit Cell & Space Group) diffract->reduce solve Structure Solution (Phase Problem -> e- Density Map) reduce->solve refine Model Building & Structure Refinement solve->refine cif Final Validated Structure (CIF File) refine->cif

Caption: The Single-Crystal X-ray Diffraction Workflow.

Structural Interpretation and Data Presentation

The final refined structure provides a wealth of information. Analysis of bond lengths, bond angles, and torsion angles confirms the molecular connectivity and reveals its preferred conformation in the solid state.[6] Perhaps more importantly, it uncovers the network of intermolecular interactions—such as hydrogen bonds and π-π stacking—that dictate how the molecules pack together in the crystal lattice.[12][17] These interactions are critical for understanding physical properties like solubility and melting point and can provide insights into potential drug-receptor binding modes.[18]

Caption: Core Molecular Structure and Numbering.

Representative Crystallographic Data

The data presented below is hypothetical but represents typical values for such a compound class. Actual experimental data must be sourced from a refined CIF file.

ParameterValueSignificance
Formula C₇H₃ClN₂O₂SConfirms the elemental composition of the molecule in the crystal.[5]
Molecular Weight 214.63 g/mol The mass of the asymmetric unit.[5]
Crystal System MonoclinicDescribes the basic symmetry of the unit cell.
Space Group P2₁/cDefines the specific symmetry operations within the unit cell.
Unit Cell Dimensions a = 8.5 Å, b = 10.2 Å, c = 9.8 ÅThe lengths of the edges of the smallest repeating unit in the crystal.[15]
α = 90°, β = 105.5°, γ = 90°The angles between the unit cell edges.[15]
Key Bond Length (C4-Cl) ~1.74 ÅTypical length for an aromatic C-Cl bond.
Key Bond Length (C6-C_acid) ~1.49 ÅThe single bond connecting the ring to the carboxylic acid group.
Hydrogen Bonding O-H···N (intermolecular)Often forms dimers between carboxylic acid groups or links to pyrimidine nitrogens.[12]

Conclusion

The structural elucidation of this compound derivatives via single-crystal X-ray crystallography is an indispensable component of the drug discovery and development pipeline. It provides the ultimate proof of chemical structure following synthesis and offers unparalleled insight into the conformational and stereochemical features that drive biological activity. The integrated approach of targeted synthesis, meticulous crystallization, and high-resolution structural analysis empowers scientists to make informed, data-driven decisions, accelerating the journey from a promising chemical scaffold to a potential therapeutic agent.

References

A Senior Application Scientist's Guide to the Initial Bioactivity Screening of Novel Thieno[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Thieno[2,3-d]pyrimidine Scaffold – A Privileged Heterocycle in Drug Discovery

The thieno[2,3-d]pyrimidine core is a fused heterocyclic system of significant interest in medicinal chemistry. Structurally, it acts as a bioisostere of purine, the fundamental building block of adenine and guanine, allowing it to interact with a wide array of biological targets that recognize the native purine structure.[1][2] This inherent advantage has led to the development of numerous thieno[2,3-d]pyrimidine derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and CNS protective effects.[1]

Notably, this scaffold is a cornerstone for many potent kinase inhibitors. Kinases, enzymes that catalyze phosphorylation, are critical regulators of cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Thieno[2,3-d]pyrimidine derivatives have been successfully developed as inhibitors of key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR-2), and Phosphoinositide 3-kinase (PI3K).[4][5][6] The FDA-approved third-generation EGFR inhibitor, olmutinib, features this very core, cementing its status as a "privileged scaffold".[4]

This guide provides a comprehensive, field-proven framework for the initial bioactivity screening of a novel library of thieno[2,3-d]pyrimidine compounds. It is designed not as a rigid protocol but as a logical, tiered approach that prioritizes resource efficiency while maximizing the potential for identifying meaningful biological activity. We will move from broad, foundational assessments to more specific, target-oriented assays, explaining the scientific rationale behind each experimental choice.

Foundational Steps: Ensuring Compound Quality and Integrity

Before any biological evaluation, the integrity of the chemical matter must be rigorously established. Meaningful biological data can only be derived from compounds of known structure, purity, and solubility.

  • Synthesis and Characterization: Novel thieno[2,3-d]pyrimidine derivatives are typically synthesized via established routes, often starting from a substituted 2-aminothiophene-3-carbonitrile or -carboxylate precursor.[7][8] Each final compound must be unequivocally characterized by standard analytical methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its chemical structure and identity.

  • Purity Assessment: Compound purity is paramount. Impurities can lead to false positives or mask the true activity of the compound. Purity should be assessed quantitatively, typically by High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or by NMR. A purity level of ≥95% is the accepted standard for compounds entering screening cascades.

  • Solubility and Stock Preparation: Poor solubility is a major cause of artifactual results in in vitro assays. The solubility of each compound should be determined in dimethyl sulfoxide (DMSO), the most common solvent for compound storage. High-concentration stock solutions (typically 10-20 mM) are prepared in 100% DMSO, aliquoted to minimize freeze-thaw cycles, and stored at -20°C or -80°C. It is critical to ensure compounds remain in solution when diluted into aqueous assay media; precipitation will lead to inaccurate concentration-response data. Cell-based assays can typically tolerate up to 0.5-1% DMSO, while some biochemical assays can handle more.[9]

The Screening Cascade: A Hierarchical Strategy for Hit Identification

A tiered or cascaded approach is the most logical and resource-effective method for screening. It allows for the rapid elimination of non-viable compounds and focuses resources on those with the most promising characteristics.

Screening_Cascade cluster_0 Compound Library cluster_1 Tier 1: Foundational Profiling cluster_2 Tier 2: Primary Bioactivity Screening cluster_3 Data Analysis & Hit Selection cluster_4 Outcome Lib Novel Thieno[2,3-d]pyrimidine Library (Purity ≥95%) Cytotox Cytotoxicity & Viability (e.g., MTT, LDH Assays) Lib->Cytotox ADME Early ADME/Tox (in silico / in vitro) Lib->ADME Antiprolif Antiproliferative Screen (Cancer Cell Line Panel) Cytotox->Antiprolif Biochem Biochemical Screen (e.g., Kinase Inhibition Assay) Cytotox->Biochem Analysis Calculate IC₅₀ / GI₅₀ Determine Selectivity Index Initial SAR Antiprolif->Analysis Biochem->Analysis Hits Prioritized Hits for Secondary Screening Analysis->Hits

Fig. 1: A hierarchical workflow for initial bioactivity screening.
Tier 1: Foundational Profiling – The Gatekeepers

The goal of this tier is to quickly identify and deprioritize compounds with undesirable properties, such as promiscuous cytotoxicity or poor drug-like characteristics.

This is the essential first step. A compound's intrinsic toxicity must be known to interpret any subsequent bioactivity data.[10] A highly cytotoxic compound might appear potent in an antiproliferation assay, but its lack of specificity makes it a poor candidate for development. We aim to determine the concentration at which the compound harms cells, establishing a "therapeutic window" for further testing.

Primary Recommended Assay: MTT Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cost-effective, robust, and high-throughput compatible colorimetric assay.[11][12] It measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized for spectrophotometric measurement.[10][11] The amount of formazan produced is directly proportional to the number of viable cells.

[Experimental Protocol: MTT Cytotoxicity Assay]

  • Cell Seeding: Plate cells (e.g., a non-cancerous line like HEK293 or normal human dermal fibroblasts) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include "cells only" (negative control) and "media only" (blank) wells. A positive control (e.g., doxorubicin) is also recommended.

  • Incubation: Incubate the plate for a standard duration, typically 48 or 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: After subtracting the blank, calculate cell viability as a percentage relative to the untreated (negative control) cells. Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).

Self-Validation and Causality: The MTT assay is an indirect measure of viability.[11] A compound that inhibits mitochondrial respiration without killing the cell could produce a false positive. Therefore, cytotoxic "hits" from the MTT assay should be confirmed with an orthogonal assay. A lactate dehydrogenase (LDH) release assay is an excellent choice, as it directly measures the loss of plasma membrane integrity, a hallmark of cell death.[13]

In modern drug discovery, assessing Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties begins early.[14][15] While extensive in vivo studies are reserved for later stages, early in silico predictions or high-throughput in vitro assays can help prioritize compounds.[16][17] This step helps to eliminate compounds that, despite potent bioactivity, are likely to fail later due to poor pharmacokinetics or toxicity.[14]

Key Early-Stage Considerations:

  • Lipinski's Rule of Five: A computational check for drug-likeness.

  • In Silico Toxicity Prediction: Models to predict potential for mutagenicity or cardiotoxicity.

  • In Vitro Metabolic Stability: Using liver microsomes to assess how quickly a compound is metabolized.

  • Permeability: Assays like the Caco-2 permeability assay predict intestinal absorption.[15]

Tier 2: Primary Bioactivity Screening – Finding the Hits

With an understanding of each compound's cytotoxicity, we can now screen for desired biological effects at non-toxic concentrations. Given the known targets of thieno[2,3-d]pyrimidines, a dual screening approach is highly effective.

This assay assesses a compound's ability to inhibit the growth of cancer cells. It is a highly relevant functional assay that captures the net effect of a compound's interaction with multiple cellular pathways.[18][19]

Protocol: The methodology is nearly identical to the MTT cytotoxicity assay described above, but the key difference is the cell lines used. A panel of human cancer cell lines should be selected based on the hypothesized targets. For thieno[2,3-d]pyrimidines, a panel might include:

  • A549 (Lung Cancer): Often EGFR-dependent.[4]

  • MCF-7 (Breast Cancer): Often sensitive to PI3K pathway inhibitors.[5][6]

  • HCT-116 (Colon Cancer): A common model for general anticancer activity.[5]

  • PC-3 (Prostate Cancer): To assess activity in a different cancer type.[20][21]

Data Presentation: The results are presented as GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ values. Comparing the IC₅₀ against cancer cells to the IC₅₀ against normal cells yields the Selectivity Index (SI) , a crucial measure of a compound's therapeutic potential.

Compound ID MCF-7 IC₅₀ (µM) A549 IC₅₀ (µM) HCT-116 IC₅₀ (µM) HEK293 IC₅₀ (µM) Selectivity Index (HEK293/MCF-7)
THPD-0015.28.17.5>100>19.2
THPD-00245.862.3>100>100>2.2
Doxorubicin0.81.10.92.53.1
Table 1: Example data table for antiproliferative and cytotoxicity screening. A higher Selectivity Index is desirable.

To determine if the observed antiproliferative activity is due to the inhibition of a specific target, a biochemical assay is essential.[3][9] These assays use purified recombinant enzymes and are ideal for high-throughput screening.[22][23] They provide a direct measure of a compound's ability to engage its molecular target.

Kinase_Pathway cluster_2 Nucleus EGFR EGFR RAS RAS/MAPK Pathway EGFR->RAS PI3K PI3K EGFR->PI3K Prolif Gene Transcription (Proliferation, Survival) RAS->Prolif AKT AKT PI3K->AKT AKT->Prolif

References

Methodological & Application

Application Note & Protocol: A Streamlined Synthesis of 4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, serving as the core structure for a multitude of compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The title compound, 4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid (CAS No: 86825-96-9), is a key intermediate in the synthesis of various pharmacologically active molecules.[2][3][4] Its strategic functionalization at the 4- and 6-positions allows for the introduction of various substituents to modulate biological activity and pharmacokinetic properties. This application note provides a detailed, three-step experimental protocol for the synthesis of this compound, commencing with the versatile Gewald reaction to construct the thiophene precursor.

Synthetic Strategy Overview

The synthesis of this compound is approached through a logical and efficient three-step sequence. The overall workflow is depicted in the diagram below. The initial step involves the construction of a highly functionalized 2-aminothiophene derivative via the Gewald reaction. This is followed by the annulation of the pyrimidine ring through cyclization with formamide. The final step is a chlorination reaction to install the chloro group at the 4-position of the thienopyrimidine core.

Synthesis_Workflow Start Diethyl 1,3-acetonedicarboxylate + Cyanoacetic acid + Sulfur Step1 Step 1: Gewald Reaction (Diethyl 2-aminothiophene-3,5-dicarboxylate synthesis) Start->Step1 Base (e.g., Morpholine) Methanol Step2 Step 2: Pyrimidine Ring Formation (Cyclization with Formamide) Step1->Step2 Formamide High Temperature Step3 Step 3: Chlorination (with POCl3) Step2->Step3 POCl3 Reflux FinalProduct This compound Step3->FinalProduct Aqueous Workup & Purification

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

PART 1: Synthesis of Diethyl 2-aminothiophene-3,5-dicarboxylate

The initial and crucial step is the construction of the thiophene ring, which is achieved through a modified Gewald reaction. This multicomponent reaction efficiently brings together a β-ketoester, an activated nitrile, and elemental sulfur to form a polysubstituted 2-aminothiophene.

Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, combine diethyl 1,3-acetonedicarboxylate (0.1 mol, 20.22 g) and cyanoacetic acid (0.1 mol, 8.51 g) in methanol (100 mL).

  • Addition of Sulfur and Base: To this stirred solution, add elemental sulfur (0.1 mol, 3.21 g). Subsequently, add morpholine (0.2 mol, 17.42 g) dropwise from the dropping funnel over a period of 30 minutes. The addition of the base is exothermic, and the rate should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.

  • Workup and Isolation: After completion of the reaction, cool the mixture to room temperature. The product will precipitate out of the solution. Filter the solid precipitate and wash it with cold methanol (2 x 20 mL).

  • Purification: Recrystallize the crude product from ethanol to obtain pure diethyl 2-aminothiophene-3,5-dicarboxylate as a crystalline solid.

Expert Insights: The Gewald reaction is a robust method for the synthesis of 2-aminothiophenes.[1][5][6][7] The use of a base, such as morpholine, is essential to catalyze the initial Knoevenagel condensation between the β-ketoester and the activated nitrile, as well as to facilitate the subsequent steps of the reaction cascade. The one-pot nature of this reaction makes it highly efficient and atom-economical.

PART 2: Synthesis of Diethyl 4-hydroxythieno[2,3-d]pyrimidine-6-carboxylate

The second step involves the annulation of the pyrimidine ring onto the newly formed thiophene. This is achieved through a cyclization reaction with formamide, which serves as a one-carbon synthon.

Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, place diethyl 2-aminothiophene-3,5-dicarboxylate (0.05 mol, 12.86 g) and an excess of formamide (50 mL).

  • Reaction: Heat the mixture to 180-190 °C and maintain this temperature for 6 hours. The reaction mixture will become homogeneous and then gradually solidify as the product forms.

  • Workup and Isolation: Cool the reaction mixture to room temperature. Add water (50 mL) to the solidified mass and stir vigorously to break up the solid. Filter the crude product, wash it thoroughly with water, and then with a small amount of cold ethanol.

  • Purification: The product, diethyl 4-hydroxythieno[2,3-d]pyrimidine-6-carboxylate, is generally obtained in high purity. If necessary, it can be recrystallized from a suitable solvent like ethanol or acetic acid.

Expert Insights: The cyclization of 2-aminothiophene-3-carboxylates with formamide is a well-established method for the synthesis of 4-hydroxythieno[2,3-d]pyrimidines.[1][5] The high temperature is necessary to drive the condensation and cyclization reaction. Formamide acts as both a reagent and a solvent in this transformation.

PART 3: Synthesis of this compound

The final step involves the conversion of the 4-hydroxy group to a chloro group using phosphorus oxychloride (POCl₃). This is a standard method for the chlorination of hydroxypyrimidines.[8][9] Subsequent hydrolysis of the ethyl ester at the 6-position yields the target carboxylic acid.

Protocol:

  • Chlorination Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, suspend diethyl 4-hydroxythieno[2,3-d]pyrimidine-6-carboxylate (0.03 mol, 8.41 g) in phosphorus oxychloride (30 mL).

  • Chlorination Reaction: Heat the mixture to reflux for 3 hours. The suspension will gradually dissolve as the reaction proceeds.

  • Workup and Isolation of the Chloro-ester: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice (100 g) with vigorous stirring in a well-ventilated fume hood. The product, diethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate, will precipitate as a solid. Filter the solid and wash it with cold water until the washings are neutral.

  • Hydrolysis to the Carboxylic Acid: Without further purification, transfer the damp chloro-ester to a flask containing a solution of sodium hydroxide (0.1 mol, 4.0 g) in water (50 mL) and ethanol (20 mL).

  • Hydrolysis Reaction: Heat the mixture to reflux for 2 hours. Monitor the reaction by TLC until the starting ester is consumed.

  • Workup and Isolation of the Final Product: Cool the reaction mixture and filter it to remove any insoluble impurities. Acidify the filtrate to pH 2-3 with concentrated hydrochloric acid. The desired product, this compound, will precipitate.

  • Purification: Filter the solid, wash it with cold water, and dry it under vacuum to yield the final product.

Expert Insights: The chlorination of the 4-hydroxythienopyrimidine is a crucial step to introduce a reactive handle for further synthetic modifications. POCl₃ is a powerful chlorinating agent for such transformations.[8] The subsequent alkaline hydrolysis of the ethyl ester is a standard procedure.[8] It is important to perform the quenching of POCl₃ with care due to the exothermic and hazardous nature of the reaction.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
Diethyl 2-aminothiophene-3,5-dicarboxylateC₁₀H₁₃NO₄S259.28N/A
Diethyl 4-hydroxythieno[2,3-d]pyrimidine-6-carboxylateC₁₁H₁₂N₂O₅S284.29N/A
This compoundC₇H₃ClN₂O₂S214.6386825-96-9[2][3]

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound, a valuable intermediate in drug discovery and development. The described three-step synthesis is efficient and utilizes readily available starting materials. The detailed experimental procedures and expert insights will be a valuable resource for researchers in the fields of medicinal and organic chemistry.

References

Application Notes and Protocols for 4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid as a pivotal intermediate in the synthesis of biologically active molecules. The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system, recognized as a bioisostere of purine, and is a core component of numerous kinase inhibitors and other therapeutic agents.[1] This guide elucidates the chemical properties, synthesis, and key transformations of this versatile building block, offering detailed, field-proven protocols for its application in drug discovery workflows. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methods effectively.

Introduction: The Thieno[2,3-d]pyrimidine Scaffold in Medicinal Chemistry

The thieno[2,3-d]pyrimidine core is of significant interest in medicinal chemistry due to its structural resemblance to adenine, a fundamental component of DNA and RNA. This mimicry allows derivatives to function as competitive inhibitors at the ATP-binding sites of a multitude of protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[1][2] The strategic functionalization of the thieno[2,3-d]pyrimidine ring system has led to the discovery of potent inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), FMS-like tyrosine kinase 3 (FLT3), and Casein Kinase 2 (CK2).[2][3][4]

This compound (CAS No: 86825-96-9) is a particularly valuable intermediate.[5][6] It possesses two key reactive handles for diversification:

  • The C4-Chloride: This position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of amine, alcohol, and thiol-containing fragments. This is a cornerstone for modulating the selectivity and potency of kinase inhibitors.

  • The C6-Carboxylic Acid: This functional group is ideal for amide bond formation, enabling the extension of the molecule to interact with different regions of the target protein or to modify the physicochemical properties of the compound, such as solubility and cell permeability.

This guide will detail the synthesis of the title compound and provide robust protocols for these two crucial transformations.

Physicochemical and Safety Data

A summary of the key properties and safety information for this compound is presented below.

PropertyValueSource
Molecular Formula C₇H₃ClN₂O₂S[6]
Molecular Weight 214.63 g/mol [6]
Appearance Solid
Purity Typically >95%[6]
Storage 2-8 °C, under inert atmosphere[6][7]
SMILES OC(=O)C1=CC2=C(Cl)N=CN=C2S1[6]
InChI Key ZWZIELMLHCTSQY-UHFFFAOYSA-N
Hazard Class Acute Toxicity 3 (Oral)
Hazard Statements H301 (Toxic if swallowed)
Precautionary Statements P301 + P310 + P330 + P331

Note: Always consult the specific Safety Data Sheet (SDS) from your supplier before handling this compound.

Synthesis and Key Transformations

The strategic utility of this compound hinges on its synthesis and subsequent derivatization. This section provides detailed protocols for these steps.

Synthesis of the Intermediate

The synthesis of this compound typically starts from a suitably substituted thiophene, followed by cyclization to form the thienopyrimidinone, and subsequent chlorination. A related, well-documented procedure for a similar isomer provides a strong basis for this synthesis.

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of related thienopyrimidines. The initial steps involve the construction of the 4-oxo-thieno[2,3-d]pyrimidine-6-carboxylic acid core, which is then chlorinated.

Step A: Synthesis of 2-Amino-5-carboxythiophene-3-carbonitrile

This step can be achieved via the Gewald reaction, a well-established method for synthesizing 2-aminothiophenes.

Step B: Cyclization to 4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-Amino-5-carboxythiophene-3-carbonitrile (1.0 eq) in formamide (10-15 volumes).

  • Reaction Execution: Heat the mixture to 150-160 °C and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the 4-oxo intermediate.

Step C: Chlorination to this compound

  • Reaction Setup: In a fume hood, suspend the 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 volumes). Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).

  • Reaction Execution: Heat the mixture to reflux (approximately 105-110 °C) for 3-5 hours. The reaction should become a clear solution. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully cool the reaction mixture to room temperature. Slowly and cautiously quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. A precipitate will form.

  • Purification: Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold diethyl ether. Dry the solid under vacuum to obtain this compound. Further purification can be achieved by recrystallization if necessary.

Core Application: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrimidine ring, activated by the nitrogen atoms, makes the C4-chloro group an excellent leaving group for SNAr reactions. This allows for the facile introduction of various nucleophiles, most commonly primary and secondary amines, which are crucial for targeting the hinge region of many protein kinases.

S_N_Ar_Workflow Intermediate 4-Chlorothieno[2,3-d]pyrimidine- 6-carboxylic acid Reaction SNAг Reaction (Heat) Intermediate->Reaction Nucleophile Primary or Secondary Amine (R1R2NH) Nucleophile->Reaction Base Base (e.g., DIPEA, K2CO3) Base->Reaction Solvent Solvent (e.g., DMF, NMP, Dioxane) Solvent->Reaction Product 4-Amino-substituted Thieno[2,3-d]pyrimidine Reaction->Product caption General Workflow for S N Ar at the C4 Position

Caption: General Workflow for SNAr at the C4 Position

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with Amines

  • Reagents & Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), 1,4-dioxane, or N-methyl-2-pyrrolidone (NMP), add the desired amine (1.1-1.5 eq) and a base such as diisopropylethylamine (DIPEA, 2.0-3.0 eq) or potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from 80 °C to 120 °C. The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically. Monitor the reaction by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. If a solid precipitates, it can be filtered and washed. Alternatively, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired 4-amino-substituted product.

Core Application: Amide Bond Formation

The carboxylic acid at the C6 position provides a versatile handle for constructing amide bonds. This is commonly used to introduce moieties that can form additional interactions with the target protein or to tune the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the molecule. A variety of modern peptide coupling reagents can be employed for this transformation, ensuring high yields and minimal side reactions.

Amide_Coupling_Workflow Substrate 4-Substituted-thieno[2,3-d]pyrimidine- 6-carboxylic acid Reaction Amide Coupling (Room Temp) Substrate->Reaction Amine Amine (R3NH2) Amine->Reaction Coupling_Reagent Coupling Reagent (e.g., HATU, HBTU, EDC/HOBt) Coupling_Reagent->Reaction Base Base (e.g., DIPEA) Base->Reaction Product 6-Carboxamide Derivative Reaction->Product caption General Workflow for Amide Bond Formation

Caption: General Workflow for Amide Bond Formation

Protocol 3: General Procedure for Amide Coupling using HATU

  • Reagents & Setup: Dissolve the 4-substituted-thieno[2,3-d]pyrimidine-6-carboxylic acid (1.0 eq) in DMF. Add the desired amine (1.1 eq), followed by diisopropylethylamine (DIPEA, 3.0 eq).

  • Activation: Add the coupling reagent, for example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq), to the solution. Other common coupling reagents like HBTU or a combination of EDC and HOBt can also be used.[8][9]

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by silica gel column chromatography to afford the final amide product.

Application in Kinase Inhibitor Synthesis: A Case Study

The protocols described above can be combined in a modular fashion to rapidly generate libraries of potential kinase inhibitors. For instance, in the development of VEGFR-2 inhibitors, the C4 position is often occupied by an aniline or related aromatic amine, while the C6-carboxamide can be varied to optimize interactions within the ATP binding pocket.[4]

Illustrative Synthetic Scheme:

Kinase_Inhibitor_Synthesis Start 4-Chlorothieno[2,3-d]pyrimidine- 6-carboxylic acid Step1 Protocol 2: SNAг with Ar-NH2 Start->Step1 Intermediate 4-(Arylamino)-thieno[2,3-d]pyrimidine- 6-carboxylic acid Step1->Intermediate Step2 Protocol 3: Amide Coupling with R-NH2 Intermediate->Step2 Final_Product Final Kinase Inhibitor Candidate Step2->Final_Product caption Modular Synthesis of Kinase Inhibitors

Caption: Modular Synthesis of Kinase Inhibitors

This two-step sequence allows for immense structural diversity. By varying the aromatic amine in the first step and the amine for the amide coupling in the second, a large chemical space can be explored to identify potent and selective inhibitors.

Characterization Data

The successful synthesis of intermediates and final products should be confirmed by standard analytical techniques.

CompoundTechniqueExpected Data
4-Chlorothieno[2,3-d]pyrimidine ¹H NMR (300 MHz, CDCl₃)δ 8.88 (s, 1H), 7.64 (d, J = 6.0 Hz, 1H), 7.47 (d, J = 5.8 Hz, 1H)[10]
This compound Mass Spec (ESI-)[M-H]⁻ at m/z ~213
4-Amino-substituted derivatives ¹H NMRDisappearance of the C4-chloro signal, appearance of new signals corresponding to the introduced amine. A downfield NH proton may be observable.
6-Carboxamide derivatives ¹H NMRAppearance of signals for the new amide moiety and a characteristic downfield amide NH proton.
IRA strong C=O stretch for the amide around 1640-1680 cm⁻¹.

Conclusion

This compound is a high-value, versatile chemical intermediate for the synthesis of novel therapeutics, particularly kinase inhibitors. Its two orthogonal reactive sites allow for a modular and efficient approach to library synthesis in drug discovery campaigns. The protocols detailed in this guide are robust and have been developed to be broadly applicable, providing a solid foundation for researchers to build upon. By understanding the underlying chemical principles, scientists can effectively leverage this powerful building block to accelerate the discovery of new medicines.

References

A Luminescence-Based In Vitro Kinase Assay for the Characterization of Thieno[2,3-d]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Introduction: The Thieno[2,3-d]pyrimidine Scaffold in Kinase Drug Discovery

The thieno[2,3-d]pyrimidine core is a fused heterocyclic ring system that has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its structural resemblance to purine enables it to effectively target the ATP-binding site of a wide range of protein kinases, enzymes that are central regulators of cellular signal transduction.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them prime therapeutic targets.[2] Thieno[2,3-d]pyrimidine derivatives have been successfully developed as potent inhibitors of critical oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K).[3][4][5]

The initial stages of drug discovery for these compounds rely on robust and reproducible in vitro biochemical assays to determine their potency (typically as an IC50 value) and selectivity. These assays are fundamental for establishing structure-activity relationships (SAR) and guiding the lead optimization process.[2][6][7]

This guide provides a comprehensive, field-tested protocol for determining the inhibitory activity of thieno[2,3-d]pyrimidine compounds using a highly sensitive, luminescence-based in vitro kinase assay. We will use VEGFR-2 as a representative tyrosine kinase target and the Promega ADP-Glo™ Kinase Assay as the technology platform to illustrate the principles and execution of the experiment.

Expertise & Experience: Selecting the Optimal Assay Platform

A variety of methods exist for measuring kinase activity, including radiometric, fluorescence, and luminescence-based assays.[2][8] While traditional radiometric assays using ³²P- or ³³P-labeled ATP are considered a gold standard for their direct measurement of phosphate transfer, they pose significant safety, handling, and waste disposal challenges.[8][9][10]

For modern drug discovery, particularly in a high-throughput screening (HTS) context, luminescence-based assays offer a superior combination of sensitivity, simplicity, and safety.[7][11] We have selected the ADP-Glo™ Kinase Assay for this protocol due to several key advantages:

  • Universal Applicability: The assay quantifies the production of ADP, a universal product of any kinase reaction, making it adaptable to virtually any kinase.[6][12]

  • High Sensitivity: It can detect kinase activity even at low ATP-to-ADP conversion rates, which is ideal for kinases with low enzymatic activity.[6]

  • Robust Signal: The "glow-type" luminescent signal is stable for several hours, allowing for batch processing of plates without significant signal decay.[13]

  • Positive Correlation: The luminescent signal is directly proportional to kinase activity (more ADP produced = more light).[9] This provides an intuitive readout for inhibition assays, where a decrease in signal corresponds to an increase in inhibition. This is in contrast to assays like Kinase-Glo®, which measure ATP depletion and have an inverse correlation.[9][14]

The Assay Principle: A Two-Step Enzymatic Cascade

The ADP-Glo™ assay is a homogeneous (all-in-one-well) system that quantifies the amount of ADP produced during the kinase reaction.[12] The process involves two sequential steps after the initial kinase reaction is complete.

  • Kinase Reaction: The target kinase (e.g., VEGFR-2) catalyzes the transfer of a phosphate group from ATP to a substrate.

  • ADP Detection:

    • Step A: ATP Depletion. The addition of the ADP-Glo™ Reagent terminates the kinase reaction and, critically, eliminates all remaining ATP. This step is essential to ensure that the final signal is derived only from the ADP generated by the target kinase.[12][15]

    • Step B: ADP to ATP Conversion & Light Generation. The Kinase Detection Reagent is added, which contains an enzyme that converts the ADP produced in the first step back into ATP. This newly synthesized ATP serves as the substrate for a thermostable luciferase, which generates a stable luminescent signal.[12][13]

The intensity of the light output is directly proportional to the initial concentration of ADP, and therefore, the activity of the kinase.

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation Kinase VEGFR-2 Kinase ADP ADP Substrate Peptide Substrate ATP ATP PhosphoSubstrate Phosphorylated Substrate ADP_generated ADP (from Step 1) RemainingATP Remaining ATP Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->Kinase Blocks ADPGloReagent ADP-Glo™ Reagent RemainingATP->ADPGloReagent NonLuminescent Non-Luminescent Product ADPGloReagent->NonLuminescent KinaseDetectionReagent Kinase Detection Reagent ADP_generated->KinaseDetectionReagent NewATP Newly Synthesized ATP KinaseDetectionReagent->NewATP Luciferase Ultra-Glo™ Luciferase NewATP->Luciferase Light Luminescent Signal Luciferase->Light

Caption: Workflow of the ADP-Glo™ Kinase Assay for inhibitor screening.

Authoritative Grounding: Causality Behind Key Experimental Choices

A robust kinase assay is a self-validating system. The choices made during setup directly impact the quality and interpretability of the data. For ATP-competitive inhibitors like thieno[2,3-d]pyrimidines, certain parameters are especially critical.

  • Enzyme Concentration: The amount of kinase must be optimized to ensure the reaction proceeds within the linear range, where the rate of product formation is proportional to the enzyme concentration.[7][16] If the enzyme concentration is too high, the substrate or ATP can be depleted rapidly, leading to non-linear kinetics and an underestimation of inhibitor potency.[16] An initial enzyme titration is mandatory to find the concentration that yields a robust signal with less than 20% consumption of the substrate.

  • ATP Concentration: This is arguably the most important parameter when profiling ATP-competitive inhibitors. The measured IC50 value is directly dependent on the ATP concentration used in the assay, a relationship described by the Cheng-Prusoff equation (IC50 = Ki(1 + [ATP]/Km)).[16][17]

    • Expert Rationale: For biochemical assays, the ATP concentration is typically set at or near its Michaelis-Menten constant (Km).[15][18] At [ATP] = Km, the Cheng-Prusoff equation simplifies, and the measured IC50 is approximately twice the inhibitor constant (Ki).[17][18] This practice normalizes for the varying ATP affinities of different kinases, allowing the IC50 value to serve as a more direct proxy for the inhibitor's binding affinity, which is crucial for comparing potency and selectivity across a panel of kinases.[16]

    • Trustworthiness Check: It is vital to remember that intracellular ATP concentrations are in the millimolar range, far exceeding the Km of most kinases.[18][19] This explains why a potent inhibitor in a biochemical assay (low µM ATP) may show significantly reduced activity in a cell-based assay.[19]

Detailed Protocol: IC50 Determination for a Thieno[2,3-d]pyrimidine Inhibitor Against VEGFR-2

This protocol outlines the steps for determining the IC50 value of a test compound in a 384-well plate format.

Materials & Reagents
  • Recombinant human VEGFR-2 (KDR) enzyme (BPS Bioscience, Cat. #40217 or similar)

  • Poly(Glu,Tyr) 4:1 peptide substrate (Sigma-Aldrich or similar)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101)

  • Thieno[2,3-d]pyrimidine inhibitor stock solution (e.g., 10 mM in 100% DMSO)

  • Reference Inhibitor: Sorafenib (Selleckchem, Cat. #S7397 or similar)

  • Kinase Buffer 1X: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT[20]

  • Solid white, low-volume 384-well assay plates (Corning #3572 or similar)

  • Multichannel pipettes, sterile tips, and reagent reservoirs

  • Luminometer plate reader

Step-by-Step Methodology

A. Compound Preparation (11-point, 3-fold serial dilution)

  • Create an intermediate stock of your thieno[2,3-d]pyrimidine inhibitor at 200 µM in Kinase Buffer 1X containing 10% DMSO. This will be your highest concentration for the dilution series.

  • In a separate 96-well plate, perform a 1:3 serial dilution. Add 100 µL of Kinase Buffer 1X with 1% DMSO to wells A2 through A11.

  • Add 150 µL of the 200 µM inhibitor stock to well A1.

  • Transfer 50 µL from well A1 to A2, mix thoroughly, and then transfer 50 µL from A2 to A3. Repeat this process down to well A10. Do not add inhibitor to well A11 (0% inhibition control).

  • Add 100 µL of Kinase Buffer 1X with 1% DMSO to well A12 (this will be your no-enzyme, 100% inhibition control).

  • The final assay concentration will be 1/5th of these concentrations, resulting in a top concentration of 40 µM and a final DMSO concentration of 0.2%.

B. Assay Execution

Perform all additions on ice unless otherwise specified.

  • Dispense Inhibitor: Transfer 1 µL of each compound dilution (from step A) into the 384-well assay plate in triplicate.

  • Add Enzyme: Prepare a 2.5X working solution of VEGFR-2 enzyme in Kinase Buffer 1X. Add 2 µL of this solution to each well, except for the "Blank" (no-enzyme) controls.[20]

  • Pre-incubation: Mix the plate gently on a plate shaker for 1 minute, then cover and incubate at room temperature for 15 minutes. This step allows the inhibitor to bind to the kinase before the reaction starts.[15][21]

  • Initiate Kinase Reaction: Prepare a 2.5X Substrate/ATP mix in Kinase Buffer 1X. The final concentration in the 5 µL reaction should be the predetermined Km for both ATP and the Poly(Glu,Tyr) substrate. Add 2 µL of this mix to all wells.[15][22]

  • Kinase Reaction Incubation: Mix the plate gently, cover, and incubate at room temperature for 60 minutes.[20]

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate at room temperature for 40 minutes.[20][23]

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.[20][23]

  • Read Plate: Measure luminescence using a plate reader with an integration time of 0.5-1 second per well.

Data Analysis, Presentation & Trustworthiness

Data Processing
  • Average Replicates: Calculate the average Relative Light Unit (RLU) for each triplicate.

  • Define Controls:

    • High Control (0% Inhibition): Average RLU from wells with enzyme but no inhibitor (DMSO only).

    • Low Control (100% Inhibition): Average RLU from "Blank" wells with no enzyme.

  • Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = 100 * (1 - (RLU_Inhibitor - RLU_Low_Control) / (RLU_High_Control - RLU_Low_Control))

IC50 Determination

Plot the Percent Inhibition versus the logarithm of the inhibitor concentration. Use a non-linear regression analysis with a four-parameter logistic equation to fit the curve and determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

Sample Data Presentation

The results for a series of hypothetical thieno[2,3-d]pyrimidine inhibitors are presented below.

Compound IDTarget KinaseIC50 (nM)
THP-001VEGFR-212.5 ± 1.1
THP-002VEGFR-2258.3 ± 15.2
THP-003VEGFR-25.8 ± 0.7
SorafenibVEGFR-29.1 ± 0.9
Assay Validation: The Z'-Factor

To ensure the quality and robustness of the assay, especially for screening purposes, the Z'-factor should be calculated. This statistical parameter reflects the dynamic range and data variation of the assay.

Z' = 1 - (3 * (SD_High_Control + SD_Low_Control)) / |Mean_High_Control - Mean_Low_Control|

An assay is considered excellent for HTS if the Z'-factor is > 0.5.[13] This calculation provides confidence that the observed effects are real and not artifacts of assay variability.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
High Variability Between Replicates Pipetting errors, especially with small volumes. Inconsistent mixing. Edge effects on the plate.Calibrate pipettes. Use reverse pipetting for viscous solutions. Ensure thorough mixing after each addition. Avoid using the outermost wells of the plate.[19]
Low Signal or Low S:B Ratio Enzyme concentration too low or inactive. Sub-optimal buffer conditions. Insufficient incubation time.Perform an enzyme titration to find the optimal concentration. Verify buffer pH and component concentrations. Optimize reaction time. Ensure reagents have not undergone multiple freeze-thaw cycles.[19]
Potent in Biochemical Assay, Weak in Cellular Assay Poor cell permeability of the compound. High intracellular ATP concentration (mM range) outcompeting the inhibitor. Compound is subject to efflux pumps.This is a common and expected observation.[19] The biochemical assay correctly measures direct target engagement under specific conditions. Further cellular assays (e.g., permeability, cellular target engagement) are needed to investigate the discrepancy.[19]

Biological Context: The VEGFR-2 Signaling Pathway

To appreciate the therapeutic rationale for inhibiting VEGFR-2, it is helpful to visualize its central role in angiogenesis. Thieno[2,3-d]pyrimidine inhibitors block the initiation of this cascade at its source.

G VEGFA VEGF-A Ligand VEGFR2 VEGFR-2 Receptor VEGFA->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->VEGFR2 Inhibits Autophosphorylation Raf Raf PLCg->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK Survival Cell Survival Akt->Survival ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: Simplified VEGFR-2 signaling pathway inhibited by thieno[2,3-d]pyrimidines.

Conclusion

This application note provides a detailed, robust, and scientifically grounded protocol for the in vitro characterization of thieno[2,3-d]pyrimidine kinase inhibitors. By utilizing the sensitive and reliable ADP-Glo™ assay and adhering to principles of careful assay optimization—particularly regarding ATP concentration—researchers can generate high-quality, reproducible data. This data is essential for making informed decisions in the drug discovery pipeline, from hit validation and SAR analysis to lead candidate selection.

References

Application Notes & Protocols for the Cellular Evaluation of Thieno[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the essential cell-based assay methods for characterizing the biological activity of thieno[2,3-d]pyrimidine derivatives. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific rationale, field-proven insights for robust data generation, and a framework for interpreting the results in the context of anticancer drug discovery.

The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, bioisosteric to the natural purine core of adenine.[1] This structural feature allows these compounds to interact with a wide array of biological targets, particularly ATP-binding sites within protein kinases.[1][2] Consequently, many derivatives have been developed as potent inhibitors of key signaling pathways implicated in cancer, such as those driven by VEGFR, EGFR, and PI3K.[2][3][4][5]

This guide will walk you through a logical progression of assays, starting from initial cytotoxicity screening to more detailed mechanistic studies including kinase inhibition, apoptosis induction, and cell cycle analysis.

Section 1: Initial Assessment of Cytotoxicity and Antiproliferative Activity

The foundational step in evaluating any potential anticancer agent is to determine its effect on cancer cell viability and proliferation. This provides the initial measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50). The Methyl Thiazolyl Tetrazolium (MTT) assay is a widely adopted, robust, and cost-effective method for this purpose.[6][7]

Principle of the MTT Assay

The MTT assay is a colorimetric assay that measures cellular metabolic activity.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. This allows for the quantification of cell viability after treatment with the test compound.[7]

Experimental Protocol: MTT Cell Viability Assay

Materials:

  • Cancer cell lines of interest (e.g., A549, MCF-7, HCT-116, HepG2)[3][6]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Thieno[2,3-d]pyrimidine test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[7]

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thieno[2,3-d]pyrimidine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).[8][9]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7] During this time, visible purple precipitates will form in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[7]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Sample Cytotoxicity Data

The following table summarizes representative IC50 values for hypothetical thieno[2,3-d]pyrimidine derivatives against various cancer cell lines, illustrating a typical output of initial screening.

Compound IDTarget PathwayA549 (Lung) IC50 (µM)[6]MCF-7 (Breast) IC50 (µM)[6]HCT-116 (Colon) IC50 (µM)[3]HepG2 (Liver) IC50 (µM)[3]
THP-A01 VEGFR-22.808.303.504.10
THP-B02 EGFR13.4015.2025.1018.90
THP-C03 PI3K5.603.107.809.20
DoxorubicinTopo II1.508.310.951.20

Section 2: Target Engagement & Kinase Inhibition Assays

Many thieno[2,3-d]pyrimidine derivatives are designed as kinase inhibitors.[2] After confirming cytotoxic activity, the next logical step is to verify that the compound directly inhibits its intended molecular target. In vitro kinase assays are essential for this purpose.

Focus Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key receptor tyrosine kinase that mediates angiogenesis, a critical process for tumor growth and metastasis.[3][10] Its inhibition is a well-established anticancer strategy.

Principle of the Luminescence-Based Kinase Assay

This assay measures the amount of ATP remaining in solution following a kinase reaction.[11] The kinase (e.g., VEGFR-2) transfers phosphate from ATP to a substrate. The amount of ATP consumed is proportional to the kinase activity. A reagent like Kinase-Glo® is added, which uses the remaining ATP to drive a luciferase reaction, producing a luminescent signal.[10][12] High kinase activity results in low luminescence, and vice-versa. An inhibitor will prevent ATP consumption, leading to a higher luminescent signal.[11]

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

Materials:

  • Recombinant Human VEGFR-2 (KDR)[12]

  • Kinase Assay Buffer (e.g., BPS Bioscience #79334)[13]

  • ATP solution[13]

  • VEGFR-2 substrate (e.g., Poly (Glu:Tyr, 4:1))[12]

  • Thieno[2,3-d]pyrimidine test compounds

  • Kinase-Glo® MAX reagent (Promega)[12]

  • White, opaque 96-well plates

Procedure:

  • Master Mixture Preparation: Prepare a master mix containing kinase buffer, ATP, and substrate.[13]

  • Plate Setup: Add 25 µL of the master mixture to each well.[13]

  • Inhibitor Addition: Add the thieno[2,3-d]pyrimidine derivatives at various concentrations to the "Test Wells". Add vehicle to the "Positive Control" (no inhibitor) and "Blank" (no enzyme) wells.

  • Enzyme Addition: Initiate the reaction by adding 20 µL of diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells. Add an equal volume of kinase buffer to the "Blank" wells.[13]

  • Incubation: Mix gently and incubate the plate at 30°C for 45 minutes.[12][13]

  • Luminescence Detection: Add 50 µL of Kinase-Glo® MAX reagent to each well. Incubate at room temperature for 10 minutes to stabilize the signal.[12]

  • Data Acquisition: Read the luminescence using a microplate reader.

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting percent inhibition versus the log of the compound concentration.

Visualization of Key Signaling Pathways

Understanding the targeted pathway provides context for the assay results. Thieno[2,3-d]pyrimidines often target critical nodes in cell growth and survival pathways.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation PI3K PI3K VEGFR2->PI3K RAF RAF PLCg->RAF AKT Akt PI3K->AKT Transcription Gene Transcription AKT->Transcription (via mTOR, etc.) MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->VEGFR2 Inhibition Response Angiogenesis, Cell Proliferation, Survival Transcription->Response Apoptosis_Workflow cluster_results Data Quadrants Start Treat Cells with Thieno[2,3-d]pyrimidine Harvest Harvest Adherent & Floating Cells Start->Harvest Wash Wash with Cold PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC & PI Resuspend->Stain Incubate Incubate 15 min in the Dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze Q1 Necrotic (AV+/PI+) Q2 Late Apoptotic (AV+/PI+) Q3 Live (AV-/PI-) Q4 Early Apoptotic (AV+/PI-)

References

Application Notes and Protocols for 4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the utility of 4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid as a key intermediate and foundational scaffold in the discovery of novel anti-cancer therapeutics. This document provides in-depth scientific context, detailed experimental protocols, and insights into the strategic application of this versatile chemical entity.

Introduction: The Thieno[2,3-d]pyrimidine Scaffold in Oncology

The thieno[2,3-d]pyrimidine core is a bioisostere of purine, a fundamental component of nucleic acids. This structural similarity allows derivatives of this scaffold to act as competitive inhibitors for a multitude of ATP-binding enzymes, most notably protein kinases.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The this compound molecule is a particularly valuable starting material due to its reactive sites. The chloro group at the 4-position is amenable to nucleophilic substitution, allowing for the introduction of various side chains to modulate potency and selectivity, while the carboxylic acid at the 6-position provides a handle for further derivatization or to enhance solubility.

Derivatives of the thieno[2,3-d]pyrimidine scaffold have demonstrated potent inhibitory activity against a range of kinases implicated in cancer progression, including but not limited to:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

  • PI3K (Phosphoinositide 3-kinase): Central to a signaling pathway that regulates cell growth, proliferation, and survival.

  • EGFR (Epidermal Growth Factor Receptor): Often overexpressed in various cancers, driving tumor cell proliferation.[2]

  • Sirtuins (SIRT1, SIRT2, SIRT3): A class of enzymes involved in cellular metabolism and longevity, with emerging roles in cancer.

  • CK2 (Casein Kinase II): A protein kinase that, when dysregulated, contributes to oncogenesis.[3]

Mechanism of Action: Targeting Kinase-Driven Oncogenic Signaling

The primary mechanism by which thieno[2,3-d]pyrimidine derivatives exert their anti-cancer effects is through the competitive inhibition of ATP binding to the active site of protein kinases. This inhibition blocks the downstream signaling cascades that promote cancer cell proliferation, survival, and metastasis.

Kinase_Inhibition_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Ligand->RTK Activation PI3K PI3K RTK->PI3K Phosphorylation ADP ADP RTK->ADP AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor Thieno[2,3-d]pyrimidine Derivative Inhibitor->RTK Inhibition Inhibitor->PI3K ATP ATP ATP->RTK

Caption: Generalized signaling pathway inhibited by thieno[2,3-d]pyrimidine derivatives.

Synthesis of this compound Derivatives

This compound serves as a crucial building block for creating a library of potential anti-cancer compounds. The following is a representative, multi-step synthesis protocol adapted from literature for a closely related isomer, which can be modified for the synthesis of the title compound and its derivatives.[4]

Protocol 1: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic Acid[4]

Materials:

  • 4-chlorothieno[3,2-d]pyrimidine

  • 2,2,6,6-tetramethylpiperidine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (BuLi) in hexanes (2.5 M)

  • Dry ice (solid CO2)

  • Ethyl acetate (EtOAc)

  • 0.1 M Hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO4)

  • Nitrogen gas supply

  • Standard glassware for organic synthesis

Procedure:

  • To a stirring solution of 2,2,6,6-tetramethylpiperidine (1.484 mL, 8.79 mmol) in anhydrous THF (15 mL) at 0°C under a nitrogen atmosphere, add 2.5 M BuLi in hexanes (3.52 mL, 8.79 mmol) dropwise.

  • Stir the reaction mixture at 0°C for 30 minutes.

  • In a separate flask, dissolve 4-chlorothieno[3,2-d]pyrimidine (1.00 g, 5.86 mmol) in anhydrous THF (15 mL) and cool the solution to -78°C.

  • Add the previously prepared lithium diisopropylamide (LDA) solution to the 4-chlorothieno[3,2-d]pyrimidine solution dropwise over 30 minutes at -78°C.

  • Stir the reaction at -78°C for 1 hour.

  • To the reaction mixture, add crushed dry ice (2.58 g, 58.6 mmol).

  • Allow the reaction to warm to room temperature over a period of 2 hours.

  • Dilute the reaction with EtOAc (100 mL) and wash with 0.1 M HCl.

  • Dry the organic layer over MgSO4, filter, and evaporate the solvent to dryness to obtain 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid.

Application in Lead Compound Discovery: Experimental Protocols

The true utility of this compound is realized in its derivatization and subsequent biological screening. Below are detailed protocols for evaluating the anti-cancer properties of compounds synthesized from this scaffold.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a specific protein kinase.

Materials:

  • Recombinant kinase of interest (e.g., VEGFR-2, PI3K)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Synthesized thieno[2,3-d]pyrimidine derivatives dissolved in DMSO

  • Luminescence-based ATP detection kit

  • White, opaque 384-well plates

  • Multichannel pipette

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Add 1 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase, substrate, and assay buffer.

  • Initiation of Reaction: Add the kinase reaction mixture to each well. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction and measure the remaining ATP by adding the ATP detection reagent. Incubate for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and is commonly used to determine the cytotoxic effects of potential anti-cancer compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete cell culture medium

  • Synthesized thieno[2,3-d]pyrimidine derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value.

Data Presentation: Biological Activity of Thieno[2,3-d]pyrimidine Derivatives

The following table summarizes the reported in vitro anti-proliferative activity of various thieno[2,3-d]pyrimidine derivatives against several human cancer cell lines. This data highlights the potential of this scaffold in developing potent anti-cancer agents.

Compound IDTarget/Proposed MechanismCell LineAssay TypeIC50 (µM)Reference
Derivative A VEGFR-2 InhibitorHCT-116 (Colon)MTT2.80[5]
Derivative B PI3Kα InhibitorMDA-MB-468 (Breast)CellTiter-Glo0.049[6]
Derivative C FLT3 InhibitorHT-29 (Colon)MTT1.21[7]
Derivative D Pim-1 kinase InhibitorMCF-7 (Breast)MTT<10
Derivative E Apoptosis InducerHCT116 (Colon)Cytotoxicity0.6

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery of novel anti-cancer agents starting from this compound.

Drug_Discovery_Workflow Start 4-Chlorothieno[2,3-d]pyrimidine- 6-carboxylic acid Synthesis Chemical Synthesis & Derivatization Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Screening High-Throughput Screening Purification->Screening KinaseAssay In Vitro Kinase Inhibition Assays Screening->KinaseAssay CellAssay Cell-Based Assays (Viability, Apoptosis) Screening->CellAssay Hit Hit Identification KinaseAssay->Hit CellAssay->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Preclinical Preclinical Studies (In Vivo Models) Optimization->Preclinical Candidate Drug Candidate Preclinical->Candidate

Caption: A streamlined workflow for anti-cancer drug discovery.

Conclusion

This compound represents a highly valuable and versatile scaffold for the development of novel kinase inhibitors in cancer research. Its strategic functionalization allows for the generation of diverse chemical libraries, leading to the identification of potent and selective drug candidates. The protocols and data presented herein provide a solid foundation for researchers to leverage this promising chemical entity in their pursuit of next-generation cancer therapeutics.

References

Application Notes and Protocols for the Derivatization of 4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Thieno[2,3-d]pyrimidine Scaffold

The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry and drug discovery. As a bioisostere of purine, this heterocyclic system is a cornerstone in the design of molecules targeting a vast array of biological targets.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2][3] The strategic importance of this scaffold lies in its structural rigidity and the specific vectoral arrangement of its hydrogen bond donors and acceptors, which facilitate precise interactions within biological macromolecules.

4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid (CAS No. 86825-96-9) is a particularly valuable intermediate for chemical library synthesis.[4] It possesses two distinct and orthogonally reactive handles: a carboxylic acid at the C6 position and a chlorine atom at the C4 position. This dual functionality allows for sequential and selective derivatization, enabling a systematic exploration of the chemical space around the core scaffold. This guide provides detailed protocols and the underlying scientific rationale for derivatizing this key building block, empowering researchers to generate diverse compound libraries for screening and lead optimization.

Part 1: Derivatization at the C6-Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can be readily transformed into amides and esters. These modifications are fundamental in drug design to modulate properties such as solubility, cell permeability, metabolic stability, and target engagement through hydrogen bonding.

Protocol 1: Amide Bond Formation via EDC/HOBt Coupling

Expertise & Rationale: Converting the carboxylic acid to an amide is a cornerstone of medicinal chemistry for probing structure-activity relationships (SAR). The resulting amide bond introduces a hydrogen bond donor (the N-H) and a hydrogen bond acceptor (the C=O), which can be critical for binding to protein targets. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) is a classic and reliable method.[5][6] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] HOBt traps this intermediate to form an HOBt-ester, which is less prone to racemization and reacts efficiently with the incoming amine, while the urea byproduct is water-soluble, simplifying purification.[5]

Experimental Protocol: Synthesis of N-Benzyl-4-chlorothieno[2,3-d]pyrimidine-6-carboxamide

  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in anhydrous Dimethylformamide (DMF, approx. 0.2 M).

  • Activation: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution. Stir for 10 minutes at room temperature.

  • Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise. Stir the reaction at 0 °C for 30 minutes.

  • Amine Addition: Add the desired amine (e.g., Benzylamine) (1.1 eq) dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into cold water. A precipitate of the product should form. If not, extract the aqueous layer with Ethyl Acetate (3x).

  • Purification: Collect the precipitate by filtration and wash with water and a cold, non-polar solvent like diethyl ether or hexane. If extraction was performed, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or recrystallization.

Data Presentation: Amide Coupling

ReagentMolar Eq.Purpose
This compound1.0Starting Material
Benzylamine1.1Nucleophile
EDC·HCl1.2Coupling Agent
HOBt1.2Additive (Reduces side reactions)
DIPEA2.5Non-nucleophilic Base
Anhydrous DMF-Solvent
Typical Reaction Time 12-18 hours
Expected Yield 75-90%

Workflow Visualization: Amide Coupling

Amide_Coupling cluster_activation Activation Step cluster_coupling Coupling Step Start Carboxylic Acid + EDC + HOBt Intermediate Active HOBt-Ester Intermediate Start->Intermediate Formation in situ Amine Primary/Secondary Amine Intermediate->Amine Nucleophilic Attack Product Amide Product Amine->Product

Caption: Workflow for EDC/HOBt mediated amide bond formation.

Protocol 2: Fischer-Speier Esterification

Expertise & Rationale: Esterification is a fundamental transformation often employed to create prodrugs or enhance lipophilicity, which can improve cell membrane permeability. The Fischer-Speier esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[7] The reaction is driven to completion by using the alcohol as the solvent (a large excess) and often by removing the water formed during the reaction. A strong acid catalyst, such as sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Experimental Protocol: Synthesis of Methyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate

  • Setup: Suspend this compound (1.0 eq) in the desired alcohol (e.g., Methanol), which will serve as both reactant and solvent. Use a significant excess (e.g., 20-50 volumes).

  • Catalyst Addition: Cool the suspension in an ice bath (0 °C). Slowly and carefully add a catalytic amount of concentrated Sulfuric Acid (H₂SO₄) (approx. 0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux (for methanol, ~65 °C) and maintain for 4-8 hours. The suspension should become a clear solution as the reaction progresses. Monitor by TLC or LC-MS until the starting material is consumed.

  • Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Remove the bulk of the alcohol solvent under reduced pressure. Add water to the residue and extract the aqueous layer with a suitable organic solvent, such as Ethyl Acetate or Dichloromethane (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude ester is often pure enough for subsequent steps, but can be purified by silica gel chromatography if necessary.

Data Presentation: Esterification

ReagentMolar Eq.Purpose
This compound1.0Starting Material
MethanolLarge ExcessReactant & Solvent
Conc. H₂SO₄~0.1Acid Catalyst
Typical Reaction Time 4-8 hours
Expected Yield >90%

Part 2: Derivatization at the C4-Chloro Position

The chlorine atom at the C4 position of the pyrimidine ring is activated towards nucleophilic aromatic substitution (SNAr) and is an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, which is crucial for modulating the pharmacological profile.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) with Amines

Expertise & Rationale: The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring makes the C4 position electron-deficient and thus highly susceptible to attack by nucleophiles. This allows for the direct displacement of the chloride by various primary and secondary amines.[8] This reaction is typically performed at elevated temperatures and may be facilitated by a non-nucleophilic base to scavenge the HCl generated during the reaction. This method is exceptionally robust for rapidly building libraries of 4-amino-thieno[2,3-d]pyrimidine derivatives.[9][10]

Experimental Protocol: Synthesis of 4-(Piperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid

  • Setup: In a sealable reaction vessel, combine this compound (1.0 eq), the desired amine (e.g., Piperidine) (2.0-3.0 eq), and a suitable solvent such as n-Butanol, Dioxane, or DMF.

  • Base (Optional but Recommended): Add a base such as Potassium Carbonate (K₂CO₃) or DIPEA (2.0 eq) to act as an acid scavenger.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-120 °C for 6-24 hours. Microwave irradiation can often significantly reduce the reaction time.[11]

  • Monitoring: Follow the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. If a precipitate has formed, it can be collected by filtration and washed with the reaction solvent and water.

  • Purification: If no precipitate forms, remove the solvent under reduced pressure. Add water to the residue and adjust the pH to ~4-5 with 1M HCl to precipitate the product. Filter the solid, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization.

Workflow Visualization: Nucleophilic Aromatic Substitution (SNAr)

SNAr_Reaction Start 4-Chloro-thienopyrimidine Meisenheimer Meisenheimer Complex (Intermediate) Start->Meisenheimer Nucleophile Amine (R₂NH) Nucleophile->Meisenheimer Nucleophilic Attack Product 4-Amino-thienopyrimidine Meisenheimer->Product Chloride Elimination HCl HCl (byproduct) Meisenheimer->HCl

Caption: Generalized workflow for SNAr at the C4 position.

Protocol 4: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Expertise & Rationale: The Suzuki-Miyaura cross-coupling is one of the most powerful and versatile reactions in modern organic synthesis for forming C-C bonds.[12][13] It allows for the coupling of the C4-chloro position with a wide variety of aryl and heteroaryl boronic acids or esters.[14][15] The reaction proceeds via a palladium catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields. Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for this transformation.

Experimental Protocol: Synthesis of 4-Phenylthieno[2,3-d]pyrimidine-6-carboxylic acid

  • Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired boronic acid (e.g., Phenylboronic acid) (1.2-1.5 eq), and a base such as Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq).

  • Catalyst Addition: Add the Palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Solvent and Degassing: Add a degassed solvent mixture, typically Toluene/Ethanol/Water or Dioxane/Water. Degas the reaction mixture by bubbling Argon or N₂ through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to reflux (80-100 °C) under an inert atmosphere for 8-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst. Wash the pad with the reaction solvent.

  • Extraction: Transfer the filtrate to a separatory funnel, add water, and acidify with 1M HCl to a pH of ~3-4 to protonate the carboxylic acid. Extract the product into Ethyl Acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.

Data Presentation: Suzuki-Miyaura Coupling

ReagentMolar Eq.Purpose
This compound1.0Starting Material
Phenylboronic Acid1.2Coupling Partner
Pd(PPh₃)₄0.05Catalyst
Na₂CO₃2.0Base
Dioxane/Water (4:1)-Solvent
Typical Reaction Time 8-16 hours
Expected Yield 60-85%

Workflow Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdCl Ar-Pd(II)L₂-Cl OxAdd->ArPdCl Transmetal Transmetalation ArPdCl->Transmetal ArPdAr Ar-Pd(II)L₂-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArCl Ar-Cl ArCl->OxAdd ArBOH Ar'-B(OH)₂ ArBOH->Transmetal Base Base Base->Transmetal

Caption: Key steps of the Suzuki-Miyaura cross-coupling catalytic cycle.

Conclusion

This compound stands out as a versatile and powerful building block for medicinal chemistry. The distinct reactivity of its two functional groups—the carboxylic acid and the C4-chloride—provides a robust platform for generating extensive and diverse libraries of novel compounds. The protocols detailed in this guide for amide formation, esterification, nucleophilic aromatic substitution, and Suzuki cross-coupling represent field-proven, reliable methods for exploring the SAR of the thieno[2,3-d]pyrimidine scaffold. By leveraging these synthetic strategies, researchers are well-equipped to pursue the discovery of next-generation therapeutics.

References

Application Note: Quantitative Analysis of 4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid using a Stability-Indicating HPLC-UV Method

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to the quantitative analysis of 4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid, a key heterocyclic intermediate in pharmaceutical synthesis.[1] Recognizing the critical need for robust and reliable analytical methods in drug development, we provide a detailed, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering step-by-step instructions for method implementation, validation, and application in stability studies. The causality behind experimental choices is explained, ensuring that the described protocols form a self-validating system grounded in scientific principles and regulatory expectations.

Introduction: The Analytical Imperative

This compound (MW: 214.63 g/mol , Formula: C₇H₃ClN₂O₂S) is a crucial building block in the synthesis of various biologically active compounds, including kinase inhibitors and other therapeutic agents.[2][3] Its purity and concentration directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a precise and accurate analytical method for its quantification is paramount.

This document details a reversed-phase HPLC (RP-HPLC) method developed to be specific, accurate, precise, and stability-indicating, in accordance with the International Council for Harmonisation (ICH) guidelines.[4] The method is capable of separating the main compound from its potential degradation products, which is essential for monitoring its stability under various stress conditions.

Physicochemical Properties & Analytical Considerations

Understanding the physicochemical properties of this compound is fundamental to developing a robust analytical method.

  • Structure: The molecule contains a fused thienopyrimidine ring system with a chlorine substituent and a carboxylic acid group.[2]

  • Solubility: It exhibits good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and has limited aqueous solubility.[5]

  • Acidity: The carboxylic acid group confers acidic properties, with a predicted pKa in the range of 1.5-2.5, making it a relatively strong organic acid.[5] This is a critical parameter for RP-HPLC, as controlling the ionization state of the analyte is key to achieving reproducible retention. To ensure the carboxylic acid group is predominantly in its protonated, less polar form, the mobile phase pH should be maintained well below the pKa.[5]

  • Chromatographic Behavior: In RP-HPLC, the compound is expected to show moderate retention on C18 stationary phases due to the hydrophobic nature of its aromatic core.[5]

Recommended Analytical Methodology: RP-HPLC with UV Detection

Based on the analysis of related pyrimidine derivatives and established chromatographic principles, a gradient RP-HPLC method using a C18 column is proposed.[6][7] This approach offers excellent resolving power and is widely available in analytical laboratories.

Causality of Method Parameters
  • Stationary Phase: A C18 (octadecylsilyl) column is chosen for its hydrophobicity, which provides effective retention for the aromatic thienopyrimidine core. A column with dimensions of 4.6 x 150 mm and a particle size of 3.5 µm offers a good balance between efficiency and backpressure.[7]

  • Mobile Phase: A combination of an aqueous buffer and an organic modifier is standard for RP-HPLC.

    • Aqueous Phase (A): 0.1% Formic Acid in Water. The addition of formic acid lowers the pH to approximately 2.7, ensuring the carboxylic acid moiety of the analyte is fully protonated.[7] This suppresses ionization, leading to a more retained and symmetrically shaped peak.

    • Organic Phase (B): Acetonitrile. Acetonitrile is selected for its low UV cutoff, viscosity, and common use in separating polar to moderately polar compounds.

  • Detection: UV detection is suitable due to the presence of the chromophoric thienopyrimidine ring system. A preliminary UV scan would determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. For related compounds, detection is often performed around 254 nm.[7]

  • Gradient Elution: A gradient elution is employed to ensure that any potential impurities or degradation products with different polarities are effectively separated and eluted within a reasonable runtime.

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_std 1. Prepare Stock Standard (1 mg/mL in DMSO) prep_work 2. Create Working Standards (Dilute with Mobile Phase A) prep_std->prep_work prep_sample 3. Prepare Sample Solution (Dissolve in DMSO, dilute with A) hplc_inject 5. Inject Standards & Samples prep_work->hplc_inject hplc_setup 4. Instrument Setup (Column, Mobile Phases, Gradient) hplc_setup->hplc_inject hplc_run 6. Chromatographic Run hplc_inject->hplc_run data_cal 7. Generate Calibration Curve (Peak Area vs. Concentration) hplc_run->data_cal data_quant 8. Quantify Analyte in Sample data_cal->data_quant data_report 9. Report Results data_quant->data_report

Caption: Workflow for HPLC quantification of the analyte.

Detailed Protocols

Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter and degas.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B is recommended for sample and standard dilutions to ensure compatibility with the initial chromatographic conditions.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in a minimal amount of DMSO (e.g., 1-2 mL) and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.

  • Sample Solution: Accurately weigh a sample containing the analyte, dissolve in a known volume of DMSO, and dilute with the diluent to bring the concentration within the calibration range.

HPLC Instrumentation and Conditions
ParameterRecommended Setting
HPLC System Agilent 1100/1200 series or equivalent with UV/PDA detector
Column C18, 4.6 x 150 mm, 3.5 µm (e.g., Eclipse XDB-C18)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Method Validation Protocol

The proposed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[4]

Specificity (Forced Degradation Study)

To demonstrate the stability-indicating nature of the method, forced degradation studies are essential.[6][8] A stock solution of the analyte is subjected to stress conditions to produce degradation products. The stressed samples are then analyzed to ensure that the degradation peaks are well-resolved from the main analyte peak.

Protocol for Forced Degradation:

  • Acid Hydrolysis: Treat 1 mL of analyte stock solution (1000 µg/mL) with 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool and neutralize with 1N NaOH.

  • Base Hydrolysis: Treat 1 mL of analyte stock solution with 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 1N HCl.

  • Oxidative Degradation: Treat 1 mL of analyte stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C in an oven for 24 hours. Dissolve the stressed powder to prepare a sample solution.

  • Photolytic Degradation: Expose the analyte solution to UV light (254 nm) for 24 hours.

Analyze all stressed samples alongside a non-stressed control. The method is deemed specific if the analyte peak is pure and well-separated from all degradation product peaks.

G cluster_stress Forced Degradation Conditions Analyte Analyte Stock Solution Acid Acidic (1N HCl, 80°C) Analyte->Acid Base Basic (1N NaOH, 80°C) Analyte->Base Oxidation Oxidative (30% H₂O₂) Analyte->Oxidation Thermal Thermal (105°C Solid) Analyte->Thermal Analysis HPLC Analysis (Check for Peak Purity & Resolution) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis

Caption: Forced degradation study workflow.

Validation Parameters & Acceptance Criteria
ParameterProtocolAcceptance Criteria
Linearity Analyze 5-7 concentrations (e.g., 1-100 µg/mL). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999
Accuracy Perform recovery studies by spiking a known amount of analyte into a placebo matrix at 3 levels (80%, 100%, 120%). Analyze in triplicate.Mean recovery between 98.0% and 102.0%
Precision Repeatability (Intra-day): Analyze 6 replicate samples at 100% concentration on the same day. Intermediate Precision (Inter-day): Repeat on a different day with a different analyst.RSD ≤ 2.0%
Limit of Detection (LOD) Based on signal-to-noise ratio (S/N) of 3:1.S/N ≥ 3
Limit of Quantification (LOQ) Based on signal-to-noise ratio (S/N) of 10:1.S/N ≥ 10, with acceptable precision (RSD ≤ 10%)
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).System suitability parameters remain within limits.

Conclusion

The analytical method detailed in this application note provides a robust, reliable, and stability-indicating framework for the quantification of this compound. By explaining the scientific rationale behind the chosen parameters and providing comprehensive protocols for implementation and validation, this guide serves as a critical tool for ensuring the quality and consistency of this important pharmaceutical intermediate. Adherence to these protocols will enable researchers and quality control professionals to generate trustworthy data that meets stringent regulatory standards.

References

Application Note: A Multi-Tiered Strategy for Kinase Selectivity Profiling of 4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases, comprising a family of over 500 enzymes in the human genome, are fundamental regulators of nearly all cellular processes.[1][2] Their dysregulation is a known driver of numerous pathologies, most notably cancer, making them one of the most intensively pursued classes of drug targets.[3][4] Within the landscape of kinase inhibitor discovery, the thieno[2,3-d]pyrimidine scaffold has emerged as a "privileged" heterocyclic system.[4] This is due in part to its structural resemblance and bioisosteric relationship to endogenous purines, allowing it to effectively compete for the ATP-binding site of many kinases.[5][6]

Numerous derivatives of the thieno[2,3-d]pyrimidine core have demonstrated potent inhibitory activity against a range of therapeutically relevant kinases, including VEGFR-2, PI3K, and EGFR, with some compounds advancing to clinical trials.[4][7][8][9][10] The 4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid framework, in particular, serves as a versatile starting point for medicinal chemistry campaigns. The chloro group at the 4-position is a key synthetic handle for introducing diverse side chains that can probe the deep recesses of the ATP pocket, while the carboxylic acid at the 6-position offers another vector for modification to enhance properties like solubility or cell permeability.

However, the high degree of conservation in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[11] A lack of selectivity can lead to off-target effects and potential toxicity. Therefore, rigorous kinase profiling is not merely a characterization step but a critical component of the drug discovery process that guides lead optimization and candidate selection.[3][12] This application note provides a comprehensive, multi-tiered strategy and detailed protocols for the robust kinase profiling of novel this compound derivatives.

Guiding Principle: The ATP-Competitive Mechanism

The majority of thienopyrimidine-based inhibitors function by competing with ATP for binding within the catalytic site of the kinase.[11][13] The inhibitor occupies the adenine-binding region and forms key interactions, typically hydrogen bonds with the "hinge" region of the kinase, preventing ATP from binding and halting the phosphotransfer reaction. Understanding this mechanism is crucial for interpreting assay data and designing subsequent experiments.

ATP_Competition cluster_0 Active Kinase cluster_1 Inhibited Kinase K Kinase K_ATP_Sub Kinase-ATP-Substrate Complex K->K_ATP_Sub Binds ATP ATP ATP->K_ATP_Sub Substrate Protein Substrate Substrate->K_ATP_Sub P_Sub Phosphorylated Product K_ATP_Sub->P_Sub Phosphotransfer ADP ADP K_ATP_Sub->ADP K_inhibited Kinase K_Inhibitor_Complex Kinase-Inhibitor Complex (Inactive) K_inhibited->K_Inhibitor_Complex Binds Inhibitor Thienopyrimidine Derivative Inhibitor->K_Inhibitor_Complex No_Reaction No Reaction K_Inhibitor_Complex->No_Reaction

Caption: ATP-competitive inhibition by a thienopyrimidine derivative.

A Tiered Approach to Kinase Profiling

A systematic, tiered workflow ensures efficient use of resources by progressively narrowing down a large number of synthesized compounds to a few promising leads with well-defined potency and selectivity profiles.

Profiling_Workflow Start Synthesized Derivatives Library Tier1 Tier 1: Primary Screen (Broad Kinase Panel, 10 µM) Start->Tier1 Decision1 Identify Hits (% Inhibition > 50-70%) Tier1->Decision1 Tier2 Tier 2: Potency Determination (IC50 on Primary Hits) Decision1->Tier2 Hits End Lead Candidate Decision1->End No Hits Decision2 Select Potent Leads (IC50 < 1 µM) Tier2->Decision2 Tier3 Tier 3: Selectivity Profiling (Broad Panel IC50) Decision2->Tier3 Potent Decision2->End Not Potent Tier4 Tier 4: Cellular Assays (Target Engagement & Function) Tier3->Tier4 Tier4->End

Caption: A four-tiered workflow for kinase inhibitor profiling.

Experimental Protocols

Protocol 1: Biochemical Kinase Activity Assay (Luminescence-Based)

Principle: This protocol describes a homogenous, luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.[14] The amount of ADP is directly proportional to kinase activity. In the presence of an effective inhibitor, kinase activity is reduced, leading to lower ADP production and a decreased luminescent signal. The ADP-Glo™ Kinase Assay is a widely used commercial kit for this purpose.[14][15]

Causality & Rationale: A biochemical assay provides the cleanest assessment of direct enzyme inhibition without the complexities of a cellular environment. Using an ATP concentration near the Michaelis constant (Km) for each kinase is critical for accurately comparing IC50 values across different kinases, as it standardizes the level of competition from the endogenous substrate.[11][16]

Materials:

  • Recombinant human kinase of interest

  • Specific peptide or protein substrate

  • ATP solution (ultra-pure)

  • This compound derivatives (test compounds)

  • Staurosporine (positive control inhibitor)

  • DMSO (vehicle control)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque, low-volume 384-well plates

  • Multichannel pipettes and/or automated liquid handler

  • Plate reader with luminescence detection capabilities

Step-by-Step Methodology:

  • Compound Preparation: a. Prepare 10 mM stock solutions of all test compounds and Staurosporine in 100% DMSO. b. Perform a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO to create a range of concentrations for IC50 determination. The final top concentration in the assay is typically 10 µM.

  • Kinase Reaction Setup (in a 384-well plate): a. Add 1 µL of serially diluted compound (or DMSO for controls) to the appropriate wells. b. Prepare a 2x kinase solution in Kinase Assay Buffer. Add 2 µL to each well. c. Incubate for 15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated. d. Prepare a 2x substrate/ATP solution in Kinase Assay Buffer. Initiate the kinase reaction by adding 2 µL to each well. The final reaction volume is 5 µL. e. Mix the plate gently (e.g., orbital shaker for 30 seconds). f. Incubate at 30°C for 60 minutes. The reaction time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption for "no inhibitor" control).[16]

  • ADP Detection: a. Equilibrate the plate and ADP-Glo™ Reagent to room temperature. b. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. c. Incubate for 40 minutes at room temperature. d. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal. e. Incubate for 30-60 minutes at room temperature to allow the signal to stabilize.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a compatible plate reader. b. Convert raw luminescence units (RLU) to percent inhibition relative to controls: % Inhibition = 100 * (1 - (RLU_compound - RLU_background) / (RLU_DMSO - RLU_background)) c. Plot percent inhibition versus the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.[14][17]

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

Principle: Moving from a purified enzyme system to a live cell environment is a critical step to validate a compound's activity. The NanoBRET™ Target Engagement assay measures the binding of a compound to its target kinase in intact cells.[18] The assay uses a kinase fused to a bright NanoLuc® luciferase and a fluorescent energy transfer probe (tracer) that binds reversibly to the kinase's active site. When the tracer is bound, it is in close proximity to the luciferase, and Bioluminescence Resonance Energy Transfer (BRET) occurs. An effective test compound will compete with the tracer for binding, increasing the distance between the tracer and the luciferase, thus disrupting BRET.[18]

Causality & Rationale: This assay confirms that the compound can permeate the cell membrane, remain stable in the cytoplasm, and engage its intended target in a physiological context. It provides a more accurate measure of potency under conditions that better reflect the intended therapeutic setting. Discrepancies between biochemical and cellular data can highlight issues with cell permeability or compound efflux.

Materials:

  • HEK293 cells (or other suitable host cell line)

  • Transfection reagent and plasmid DNA encoding the NanoLuc®-Kinase fusion protein of interest

  • Opti-MEM™ I Reduced Serum Medium

  • Specific NanoBRET™ Tracer and NanoGlo® Substrate

  • Test compounds

  • White, tissue culture-treated 96-well plates

  • Plate reader capable of measuring filtered luminescence at 450 nm and >600 nm

Step-by-Step Methodology:

  • Cell Preparation: a. Twenty-four hours prior to the assay, transfect HEK293 cells with the NanoLuc®-Kinase fusion construct. b. On the day of the assay, harvest and resuspend the transfected cells in Opti-MEM™ at the desired density.

  • Assay Plating: a. Prepare serial dilutions of the test compounds in Opti-MEM™. b. In a 96-well plate, combine the cell suspension with the diluted compounds. c. Prepare a "no compound" control (cells only) and a "no tracer" control (cells + compound but no tracer) for background correction.

  • Tracer and Substrate Addition: a. Prepare a combined tracer/substrate solution in Opti-MEM™ according to the manufacturer's protocol. b. Add this solution to all wells. c. Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

  • Data Acquisition and Analysis: a. Equilibrate the plate to room temperature for 15 minutes. b. Measure luminescence using a plate reader equipped with two filters: one for the donor (NanoLuc®, ~450 nm) and one for the acceptor (Tracer, >600 nm). c. Calculate the raw BRET ratio for each well: (Acceptor Emission) / (Donor Emission). d. Correct the raw BRET ratios by subtracting the background BRET ratio from the "no tracer" control wells. e. Convert the corrected BRET ratios to milliBRET units (mBU) by multiplying by 1000. f. Determine IC50 values by plotting the mBU against the logarithm of the inhibitor concentration and fitting to a dose-response curve.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, concise tables. This allows for rapid comparison of potency and selectivity between different derivatives.

Table 1: Example Kinase Selectivity Profile for a Hypothetical Derivative (THP-4C-001)

Kinase TargetFamilyBiochemical IC50 (nM)Cellular Target Engagement IC50 (nM)
VEGFR-2 Tyrosine Kinase15 45
PI3KαLipid Kinase850>10,000
CDK2Ser/Thr Kinase>10,000>10,000
EGFRTyrosine Kinase1,2005,800
p38αSer/Thr Kinase5,300>10,000
StaurosporinePan-Kinase520

Interpretation:

  • Potency: The example compound THP-4C-001 is a potent inhibitor of VEGFR-2 in the biochemical assay (IC50 = 15 nM).

  • Cellular Activity: The compound retains good activity in a cellular context (IC50 = 45 nM), indicating acceptable cell permeability and target engagement. The ~3-fold shift between biochemical and cellular IC50 values is common and can be attributed to factors like intracellular ATP concentrations and the need for the compound to cross the cell membrane.

  • Selectivity: THP-4C-001 demonstrates high selectivity for VEGFR-2. It is significantly less potent (>50-fold) against other kinases tested, such as PI3Kα and EGFR. This selectivity is a desirable characteristic for a lead compound, as it reduces the likelihood of off-target effects.[11]

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for 4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid (CAS No: 86825-96-9).[1][2][3] This molecule is a crucial heterocyclic building block in medicinal chemistry and drug development, often utilized in the synthesis of kinase inhibitors and other targeted therapeutics.[4] However, achieving the high degree of purity required for these applications can be challenging.

This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights into purifying this compound. We will move beyond simple procedural lists to explore the chemical principles behind each step, empowering you to troubleshoot effectively and optimize your purification strategy.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the purification of this compound.

Q1: What are the key physicochemical properties of this compound that I should be aware of during purification?

A: Understanding the molecule's properties is the cornerstone of designing an effective purification strategy. Here are the critical attributes:

  • Acidity: The carboxylic acid group is the most influential feature. It allows the molecule to be deprotonated by a base to form a water-soluble carboxylate salt. This is the key to its separation from non-acidic impurities.[5][6][7]

  • Solubility: In its neutral (protonated) form, the compound is a solid with limited solubility in water but is soluble in many common organic solvents like Dichloromethane and DMSO.[8] This differential solubility is exploited in both acid-base extractions and recrystallization.

  • Polarity: The combination of the heterocyclic rings, the chlorine atom, and the carboxylic acid group makes it a moderately polar molecule. This polarity dictates its behavior in chromatographic separations.

  • Physical Form: It is typically a solid at room temperature, making recrystallization a viable and often preferred method for final purification.[8][9]

Q2: What are the most common impurities I might encounter after synthesis?

A: In my experience, impurities typically fall into three categories:

  • Unreacted Starting Material: The most common starting material for carboxylation is 4-chlorothieno[2,3-d]pyrimidine.[10][11] This is a neutral, non-acidic impurity.

  • Side-Reaction Products: Incomplete carboxylation or reactions at other positions on the ring can lead to related but structurally distinct impurities.

  • Reagents and Solvents: Residual reagents from the synthesis or work-up (e.g., coupling agents, solvents) can persist in the crude product.

Q3: There are several purification techniques available. How do I choose the right one for my situation?

A: The optimal technique depends on the nature and quantity of your impurities. I have designed the following workflow to guide your decision-making process.

G start Crude Product Analysis (TLC, LC-MS, or ¹H NMR) decision1 Are major impurities neutral or basic? (e.g., unreacted starting material) start->decision1 proc_abe Primary Purification: Acid-Base Extraction decision1->proc_abe Yes proc_recryst Secondary Purification: Recrystallization decision1->proc_recryst No (Impurities are acidic or have similar polarity) decision2 Purity >98% by HPLC/NMR? proc_abe->decision2 decision2->proc_recryst No final_product Final Product (Dry under vacuum) decision2->final_product Yes proc_chrom Secondary Purification: Column Chromatography proc_recryst->proc_chrom Still impure proc_recryst->final_product proc_chrom->final_product

Caption: Decision workflow for purifying the target compound.

Section 2: Troubleshooting Guides

This section provides direct answers to specific issues you may encounter during your experiments.

Acid-Base Extraction

This is often the most powerful first-pass purification technique for this compound.[5][6][12] It effectively separates the desired acidic product from neutral or basic impurities.

Q: I've acidified the basic aqueous layer, but my product isn't precipitating. What went wrong?

A: This is a common and frustrating issue. Here are the potential causes and solutions:

  • Cause 1: Insufficient Acidification. The carboxylate salt will not precipitate until it is fully protonated back to the neutral carboxylic acid.

    • Troubleshooting: Check the pH of the aqueous layer with pH paper or a meter. You must acidify to a pH well below the pKa of the carboxylic acid, typically aiming for a pH of 2-3.[7] Add your acid (e.g., 1M HCl) dropwise until you reach this target.

  • Cause 2: Product is too soluble in the aqueous medium. If too much water is present, or if co-solvents were used, the product might remain in solution even after protonation.

    • Troubleshooting: First, try cooling the solution in an ice bath, as solubility often decreases significantly at lower temperatures. If a solid still doesn't form, you may need to perform a "back-extraction." This involves extracting the acidified aqueous layer with an organic solvent like ethyl acetate or dichloromethane (use 3 portions, each about one-third the volume of the aqueous layer).[13] The protonated, neutral acid will move back into the organic phase, which can then be dried and evaporated to yield the product.

  • Cause 3: Low Product Concentration. If the initial amount of product was very small, it might not reach its saturation point to precipitate.

    • Troubleshooting: The back-extraction method described above is the best solution here.

Q: I'm getting a persistent emulsion at the organic/aqueous interface. How can I resolve this?

A: Emulsions are common when extracting solutions containing salts.

  • Troubleshooting:

    • Patience: Let the separatory funnel sit undisturbed for 10-20 minutes. Often, the layers will separate on their own.

    • Brine Wash: Add a small amount of saturated aqueous NaCl solution (brine). This increases the ionic strength of the aqueous layer, which helps to break up the emulsion by reducing the solubility of organic components in the aqueous phase.

    • Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it.

    • Filtration: As a last resort, filter the entire mixture through a pad of Celite or glass wool. This can physically disrupt the emulsion.

Recrystallization

Recrystallization is an excellent final polishing step to remove small amounts of similarly structured impurities and achieve high analytical purity.

Q: How do I select the best solvent or solvent system for recrystallization?

A: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.

  • Screening Protocol:

    • Place a few milligrams of your compound in several small test tubes.

    • Add a few drops of a test solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, or mixtures with water) to each tube.

    • Observe solubility at room temperature. A good candidate will show poor solubility.

    • Heat the tubes that showed poor solubility. The compound should fully dissolve.

    • Allow the dissolved solutions to cool slowly to room temperature, then in an ice bath.

    • The solvent that produces well-formed crystals with a significant reduction in visible colored impurities is your best choice.

Q: My product "oiled out" during cooling instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, or because the concentration is too high.

  • Troubleshooting:

    • Re-heat the solution until the oil fully redissolves.

    • Add more solvent (10-20% more) to reduce the concentration.

    • Promote slow cooling. Do not place the flask directly on an ice bath from a high temperature. Let it cool slowly to room temperature on a benchtop, perhaps insulated with a cork ring.

    • Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites for crystal growth.

    • Add a seed crystal (a tiny crystal from a previous successful batch) to initiate crystallization.

Section 3: Protocols & Data

Protocol 1: Standard Acid-Base Extraction

This protocol assumes the primary impurity is the neutral starting material, 4-chlorothieno[2,3-d]pyrimidine.

  • Dissolution: Dissolve the crude product (e.g., 1.0 g) in a suitable organic solvent (e.g., 50 mL of ethyl acetate) in a separatory funnel.

  • Base Extraction: Add 30 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently, venting frequently to release CO₂ pressure. Allow the layers to separate.

  • Separate Layers: Drain the lower aqueous layer into a clean Erlenmeyer flask. The neutral impurities will remain in the upper organic layer.

  • Repeat Extraction: Repeat the extraction of the organic layer with another 30 mL portion of NaHCO₃ solution to ensure all the acidic product is captured. Combine the aqueous extracts.

  • Wash (Optional): Wash the combined aqueous layers with a small amount of fresh ethyl acetate (e.g., 20 mL) to remove any residual neutral impurities. Discard this organic wash.

  • Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH is ~2. The pure this compound should precipitate as a solid.[7][12]

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts, followed by a small amount of cold diethyl ether to aid in drying.

  • Drying: Dry the purified solid under high vacuum to a constant weight.

Table 1: Recommended Purification Techniques vs. Impurity Type
Impurity TypeRecommended Primary TechniqueRationale & Key Considerations
Neutral Starting Material (e.g., 4-chlorothieno[2,3-d]pyrimidine)Acid-Base ExtractionExploits the acidic nature of the product to separate it into an aqueous layer, leaving neutral impurities in the organic layer.[5][6]
Basic ImpuritiesAcid-Base ExtractionThe carboxylic acid product is extracted into a basic aqueous solution, leaving basic impurities in the organic phase.[5][6]
Polar, Non-ionic ImpuritiesRecrystallization or ChromatographySeparation is based on differential solubility (recrystallization) or interaction with a stationary phase (chromatography).
Colored/Tarry ByproductsCharcoal Treatment (during recrystallization) or ChromatographyActivated charcoal can adsorb colored impurities. Chromatography offers more selective removal.

References

Thieno[2,3-d]pyrimidine Synthesis: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of thieno[2,3-d]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development. Here, we move beyond simple protocols to address the nuanced challenges and side reactions that can arise during synthesis. Our focus is on providing in-depth, mechanistically grounded solutions to common problems, ensuring the integrity and success of your experiments.

The synthesis of the thieno[2,3-d]pyrimidine scaffold, a core structure in many pharmacologically active compounds, is a multi-step process often initiated by the versatile Gewald reaction.[1][2] While powerful, this synthetic route is not without its pitfalls. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter, from the initial thiophene ring formation to the final pyrimidine cyclization and subsequent functionalization.

Part 1: Troubleshooting the Gewald Reaction for Thiophene Precursors

The Gewald reaction is a cornerstone for constructing the initial 2-aminothiophene ring. It's a one-pot, multi-component reaction that brings together a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[3][4] However, its simplicity can be deceptive, and several side reactions can lead to low yields and purification headaches.

Frequently Asked Questions (FAQs)

Question 1: My Gewald reaction is sluggish, and the yield of my 2-aminothiophene is consistently low. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in the Gewald reaction can often be traced back to several key factors:

  • Insufficient Basicity: The choice and amount of the basic catalyst are critical. Morpholine or triethylamine are commonly used, but their effectiveness can be substrate-dependent. If the reaction is slow, consider a stronger base like sodium ethoxide or piperidine. However, be cautious, as overly strong bases can promote undesired side reactions.

  • Poor Sulfur Solubility: Elemental sulfur (S8) has limited solubility in many organic solvents. Ensure the reaction mixture is heated sufficiently (typically 50-80 °C) to facilitate its dissolution and reaction. Using a higher boiling point solvent like DMF or DMSO can be beneficial.

  • Steric Hindrance: Highly substituted ketones or bulky active methylene nitriles can sterically hinder the initial Knoevenagel condensation step, slowing down the entire reaction sequence. In such cases, longer reaction times or higher temperatures may be necessary. Microwave irradiation has also been shown to be effective in accelerating these reactions.[5]

Question 2: I'm observing a significant amount of a tar-like, insoluble byproduct in my Gewald reaction. What is it and how can I prevent its formation?

Answer: The formation of a dark, polymeric tar is a common issue, often resulting from the self-polymerization of the activated nitrile or side reactions involving polysulfides.

  • Mechanism of Tar Formation: Under basic conditions, the active methylene nitrile can undergo self-condensation. Additionally, the elemental sulfur forms various polysulfide intermediates in solution.[3] These reactive species can lead to complex, high-molecular-weight byproducts.

  • Troubleshooting Strategies:

    • Control the Temperature: Avoid excessive heating, as this can accelerate polymerization. Maintain a consistent temperature that is just high enough to ensure sulfur solubility.

    • Stoichiometry is Key: Use a slight excess of the ketone/aldehyde and nitrile relative to the sulfur. This ensures that the sulfur is consumed in the desired reaction pathway.

    • Gradual Addition: Adding the base slowly to the mixture of the other reactants can help to control the initial, often exothermic, condensation step and minimize side reactions.

Experimental Protocol: Optimized Gewald Reaction
  • To a stirred solution of the ketone/aldehyde (1.0 eq.) and the active methylene nitrile (1.0 eq.) in ethanol (0.5 M), add elemental sulfur (1.1 eq.).

  • Add morpholine (0.5 eq.) dropwise over 10 minutes at room temperature.

  • Heat the reaction mixture to 60 °C and monitor by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold water, and recrystallize from ethanol to afford the pure 2-aminothiophene.

Part 2: Navigating Side Reactions During Pyrimidine Ring Cyclization

Once the 2-aminothiophene precursor is in hand, the next critical step is the construction of the fused pyrimidine ring. This is typically achieved by reacting the 2-amino group with a one-carbon synthon, such as formamide, formic acid, or N,N-dimethylformamide dimethyl acetal (DMF-DMA).[5][6] This stage is also prone to side reactions that can divert material from the desired thieno[2,3-d]pyrimidine product.

Frequently Asked Questions (FAQs)

Question 3: During the cyclization of my 2-aminothiophene-3-carbonitrile with formic acid, I'm isolating a significant amount of the N-formyl intermediate, and the reaction doesn't go to completion. How can I drive the cyclization?

Answer: The formation of the stable N-formyl intermediate is a common kinetic trap in this cyclization. To push the reaction to completion, you need to facilitate the intramolecular nucleophilic attack of the formyl group onto the nitrile.

  • Dehydration is Crucial: The final cyclization step involves the elimination of a molecule of water. Using a dehydrating agent can effectively drive the equilibrium towards the cyclized product.

    • High Temperatures: Refluxing in a high-boiling solvent like Dowtherm A or using microwave irradiation can provide the necessary energy to overcome the activation barrier for cyclization.

    • Acid Catalysis: Adding a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA), can protonate the nitrile group, making it more electrophilic and susceptible to intramolecular attack.

Question 4: I'm attempting to synthesize a 4-aminothieno[2,3-d]pyrimidine from a 2-aminothiophene-3-carboxamide using formamide, but I'm getting a mixture of products, including the 4-oxo derivative. What's causing this and how can I improve the selectivity?

Answer: The formation of the 4-oxo derivative (thieno[2,3-d]pyrimidin-4(3H)-one) arises from the hydrolysis of the intermediate formamidine or the final 4-amino product under the reaction conditions.

  • Minimizing Water Content: Formamide often contains traces of water, which can be detrimental. Using anhydrous formamide and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce the formation of the 4-oxo byproduct.

  • Alternative Reagents: Consider using a milder cyclizing agent that does not generate water. For example, reacting the 2-aminothiophene-3-carboxamide with triethyl orthoformate in the presence of a catalytic amount of acid can lead to the desired 4-aminothieno[2,3-d]pyrimidine with higher selectivity.

Visualizing the Reaction Pathways

The following diagram illustrates the desired cyclization pathway versus the common side reaction leading to the 4-oxo derivative.

G cluster_0 Desired Pathway cluster_1 Side Reaction A 2-Aminothiophene-3-carboxamide B Formamidine Intermediate A->B + Formamide C 4-Aminothieno[2,3-d]pyrimidine B->C Cyclization (-NH3) D Formamidine Intermediate E 4-Oxo-thieno[2,3-d]pyrimidine D->E + H2O (hydrolysis)

Caption: Competing pathways in pyrimidine ring formation.

Part 3: Challenges in Functional Group Interconversion

Often, the initially synthesized thieno[2,3-d]pyrimidine requires further modification to arrive at the final target molecule. These functional group interconversions, such as chlorination and subsequent nucleophilic aromatic substitution (SNAr), come with their own set of potential side reactions.

Frequently Asked Questions (FAQs)

Question 5: I'm trying to convert my thieno[2,3-d]pyrimidin-4(3H)-one to the 4-chloro derivative using POCl3, but the reaction is messy and the yield is low. What are the best practices for this chlorination?

Answer: The chlorination of thieno[2,3-d]pyrimidin-4(3H)-ones can be challenging due to the high reactivity of POCl3 and the potential for side reactions.

  • Temperature Control: This reaction is often highly exothermic. It's crucial to add the POCl3 slowly to the substrate at a low temperature (e.g., 0 °C) and then gradually warm the reaction to reflux.

  • Use of a Co-solvent: Performing the reaction in a high-boiling inert solvent like toluene or acetonitrile can help to moderate the reaction and improve solubility.

  • Addition of a Tertiary Amine: Adding a tertiary amine, such as N,N-dimethylaniline or triethylamine, can act as a scavenger for the HCl generated during the reaction, preventing potential acid-catalyzed degradation of the starting material or product.[7]

  • Work-up Procedure: The work-up is critical. The reaction mixture should be cooled and slowly quenched by pouring it onto crushed ice. This hydrolyzes the excess POCl3 and precipitates the 4-chloro product. Be extremely cautious during this step as the quenching process can be vigorous.

Question 6: My SNAr reaction of a 4-chlorothieno[2,3-d]pyrimidine with a primary amine is giving me a mixture of the desired product and a significant amount of the starting material, even after prolonged heating. How can I improve the conversion?

Answer: Incomplete conversion in SNAr reactions on the thieno[2,3-d]pyrimidine core can be due to several factors.

  • Insufficient Activation: The reactivity of the 4-chloro group is influenced by the other substituents on the ring system. Electron-withdrawing groups will activate the ring towards nucleophilic attack, while electron-donating groups will have the opposite effect.

  • Base Catalysis: The HCl generated during the reaction can protonate the incoming amine nucleophile, rendering it unreactive. Adding a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, can neutralize the HCl and maintain the concentration of the free amine.

  • Solvent Effects: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can solvate the cation and leave the nucleophile more reactive.

  • Microwave Assistance: As with other steps in this synthesis, microwave irradiation can often dramatically reduce reaction times and improve yields for sluggish SNAr reactions.[5]

Data Summary: Common Conditions for Functionalization
TransformationReagentsSolventTemperatureKey Considerations
Chlorination POCl₃, N,N-dimethylanilineTolueneRefluxSlow addition of POCl₃, careful work-up
SNAr (Amination) Amine, DIPEADMF80-120 °CUse of a non-nucleophilic base, polar aprotic solvent
SNAr (Alkoxylation) NaH, AlcoholTHF0 °C to RTAnhydrous conditions are essential
Experimental Protocol: SNAr Amination
  • To a solution of the 4-chlorothieno[2,3-d]pyrimidine (1.0 eq.) in DMF (0.2 M), add the primary amine (1.2 eq.) and DIPEA (1.5 eq.).

  • Heat the reaction mixture to 100 °C and monitor by TLC.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aminothieno[2,3-d]pyrimidine.

Logical Workflow for Troubleshooting

The following diagram outlines a systematic approach to troubleshooting common issues in thieno[2,3-d]pyrimidine synthesis.

G cluster_gewald Gewald Reaction cluster_cyclization Cyclization cluster_functionalization Functionalization Start Problem Identified LowYield_G Low Yield Start->LowYield_G Tar_G Tar Formation Start->Tar_G Incomplete_C Incomplete Reaction Start->Incomplete_C SideProduct_C 4-Oxo Byproduct Start->SideProduct_C LowYield_F Low Yield (Chlorination) Start->LowYield_F Incomplete_F Incomplete SNAr Start->Incomplete_F Sol1_G Optimize Catalyst & Conditions LowYield_G->Sol1_G Check Base/Temp Sol2_G Refine Reaction Setup Tar_G->Sol2_G Control Temp/Stoichiometry Sol1_C Drive Equilibrium Forward Incomplete_C->Sol1_C Add Dehydrating Agent/Acid Sol2_C Minimize Hydrolysis SideProduct_C->Sol2_C Use Anhydrous Reagents Sol1_F Optimize Chlorination Protocol LowYield_F->Sol1_F Control Temp/Add Amine Base Sol2_F Enhance SNAr Reactivity Incomplete_F->Sol2_F Add Base/Change Solvent

Caption: A troubleshooting decision tree for thieno[2,3-d]pyrimidine synthesis.

References

Technical Support Center: Synthesis of 4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you improve the yield and purity of this important synthetic intermediate. The thieno[2,3-d]pyrimidine core is a key pharmacophore in many biologically active molecules, making efficient synthesis crucial.[1][2]

I. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound. The synthesis typically proceeds through three main stages:

  • Gewald Reaction: Formation of a substituted 2-aminothiophene.

  • Pyrimidine Ring Formation: Cyclization to form the thieno[2,3-d]pyrimidin-4-one.

  • Chlorination: Conversion of the hydroxyl group to a chloro group.

Stage 1: Gewald Reaction - Synthesis of the 2-Aminothiophene Intermediate

The Gewald reaction is a multicomponent condensation that forms a polysubstituted 2-aminothiophene.[3][4][5] Challenges in this stage often relate to catalyst choice, reaction conditions, and side product formation.

Question: My Gewald reaction has a low yield. What are the likely causes and how can I improve it?

Answer: Low yields in the Gewald reaction can stem from several factors:

  • Inefficient Knoevenagel Condensation: The initial condensation between the active methylene compound and the carbonyl compound is a critical first step. Ensure your carbonyl compound is sufficiently reactive and that the catalyst is appropriate.

  • Poor Sulfur Solubility/Reactivity: Elemental sulfur can be difficult to dissolve and may react sluggishly. Using a high-boiling point solvent like DMF or employing microwave irradiation can enhance solubility and reaction rates.[6]

  • Inappropriate Base Catalyst: The choice of base is crucial. While strong bases can promote the reaction, they can also lead to side reactions. Morpholine or triethylamine are commonly used and often provide a good balance of reactivity and selectivity.[3]

  • Reaction Temperature: The reaction is often performed at room temperature or with gentle heating.[3] Excessively high temperatures can lead to decomposition of intermediates and the formation of tar-like byproducts.

Troubleshooting Steps:

  • Catalyst Screening: If using a weak base, consider screening other bases like piperidine or sodium ethoxide. However, be mindful of potential side reactions with stronger bases.

  • Solvent Optimization: If sulfur solubility is an issue, switch to a higher-boiling point, polar aprotic solvent like DMF or DMSO.

  • Microwave Synthesis: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture.[6]

  • Purification of Starting Materials: Ensure your starting materials are pure and dry, as impurities can inhibit the reaction.

Stage 2: Pyrimidine Ring Formation

This step involves the cyclization of the 2-aminothiophene intermediate to form the thieno[2,3-d]pyrimidin-4-one core. Common reagents for this transformation include formamide or formic acid.[7][8]

Question: I am observing incomplete cyclization to the thieno[2,3-d]pyrimidin-4-one. How can I drive the reaction to completion?

Answer: Incomplete cyclization is a frequent problem and can be addressed by optimizing the reaction conditions:

  • Insufficient Temperature/Reaction Time: The cyclization often requires high temperatures (reflux) to proceed efficiently. Ensure the reaction is heated adequately and for a sufficient duration. Monitoring the reaction by TLC is essential.

  • Reagent Stoichiometry: An excess of the cyclizing agent (e.g., formamide) is often used to drive the reaction to completion.

  • Dehydration: The cyclization is a condensation reaction that releases water. In some cases, the presence of a dehydrating agent or azeotropic removal of water can be beneficial.

Troubleshooting Steps:

  • Increase Temperature and Time: Gradually increase the reaction temperature and monitor the progress by TLC until the starting material is consumed.

  • Use Excess Reagent: Increase the molar excess of formamide or formic acid.

  • Alternative Cyclizing Agents: Consider using N,N-dimethylformamide dimethyl acetal (DMF-DMA), which can be more reactive and lead to higher yields under milder conditions.[3]

Stage 3: Chlorination of the Thieno[2,3-d]pyrimidin-4-one

The final key step is the conversion of the 4-oxo group to the 4-chloro group, typically using a chlorinating agent like phosphorus oxychloride (POCl₃).[9]

Question: My chlorination reaction with POCl₃ is resulting in a low yield and a dark, difficult-to-purify product. What is going wrong?

Answer: Chlorination with POCl₃ can be aggressive and lead to decomposition if not controlled properly.

  • Excessive Temperature: High temperatures can cause charring and the formation of polymeric byproducts. The reaction should be carefully heated, often to reflux, but not excessively.

  • Moisture Contamination: POCl₃ reacts violently with water. The reaction must be carried out under strictly anhydrous conditions. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Work-up Procedure: The quenching of excess POCl₃ is highly exothermic and must be done carefully by slowly adding the reaction mixture to ice water.[9] Improper quenching can lead to hydrolysis of the desired 4-chloro product back to the starting material or other side products.[10]

  • Incomplete Reaction: Insufficient heating or reaction time can lead to incomplete conversion to the chloro-derivative.

Troubleshooting Steps:

  • Strict Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents and reagents.

  • Controlled Heating: Use an oil bath to maintain a stable and controlled reaction temperature.

  • Careful Quenching: Pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring to dissipate the heat.

  • Addition of a Tertiary Amine: In some cases, the addition of a tertiary amine like N,N-dimethylaniline can act as a catalyst and scavenger for HCl, potentially leading to cleaner reactions and higher yields.

Question: I am struggling to purify the final this compound. What are the best methods?

Answer: Purification can be challenging due to the reactivity of the chloro-substituent and the polarity of the carboxylic acid.

  • Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) can be effective.

  • Column Chromatography: Silica gel chromatography can be used, but the acidic nature of silica may cause some decomposition of the product. It is advisable to use a less acidic stationary phase or to neutralize the silica gel with a small amount of triethylamine in the eluent.

  • Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction. Dissolve the crude product in an organic solvent and extract with a weak aqueous base (e.g., sodium bicarbonate solution). The aqueous layer can then be acidified to precipitate the purified product, which is then collected by filtration.

II. Optimized Experimental Protocol

This protocol provides a step-by-step method for the synthesis of this compound, incorporating best practices to maximize yield and purity.

Workflow Diagram

SynthesisWorkflow cluster_gewald Stage 1: Gewald Reaction cluster_cyclization Stage 2: Pyrimidine Ring Formation cluster_chlorination Stage 3: Chlorination A Starting Materials: - Carbonyl Compound - Active Methylene Compound - Sulfur B Reaction: - Solvent (e.g., Ethanol) - Base Catalyst (e.g., Morpholine) - Room Temperature A->B C Work-up: - Precipitation in Water - Filtration B->C D Product: 2-Aminothiophene Intermediate C->D E Starting Material: 2-Aminothiophene Intermediate D->E F Reaction: - Formamide - Reflux E->F G Work-up: - Cooling and Precipitation - Filtration F->G H Product: Thieno[2,3-d]pyrimidin-4-one G->H I Starting Material: Thieno[2,3-d]pyrimidin-4-one H->I J Reaction: - POCl₃ - Reflux (Anhydrous) I->J K Work-up: - Quench on Ice - Filtration J->K L Final Product: 4-Chlorothieno[2,3-d]pyrimidine- 6-carboxylic acid K->L

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Stage 1: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (Gewald Reaction)

  • To a stirred solution of 2-butanone (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, add morpholine (0.2 eq) dropwise at room temperature.

  • After stirring for 30 minutes, add elemental sulfur (1.1 eq).

  • Heat the mixture to 50°C and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford the 2-aminothiophene intermediate.

Stage 2: Synthesis of 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one

  • Suspend the 2-aminothiophene intermediate (1.0 eq) in formamide (10 eq).

  • Heat the mixture to reflux (approximately 180-190°C) for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The product will precipitate.

  • Add water to the mixture to facilitate further precipitation.

  • Collect the solid by filtration, wash thoroughly with water, and dry to yield the thieno[2,3-d]pyrimidin-4-one.

Stage 3: Synthesis of 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid

Note: This procedure is adapted for the synthesis of a related derivative, and further optimization may be required for the specific carboxylic acid target.

  • In an oven-dried flask under a nitrogen atmosphere, suspend the thieno[2,3-d]pyrimidin-4-one (1.0 eq) in phosphorus oxychloride (POCl₃) (10 eq).

  • Heat the mixture to reflux (approximately 110°C) for 3-5 hours. The mixture should become a clear solution.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.

  • A precipitate will form. Continue stirring until all the ice has melted.

  • Collect the solid by filtration, wash with copious amounts of cold water until the filtrate is neutral, and then dry under vacuum to obtain the crude 4-chlorothieno[2,3-d]pyrimidine derivative.

  • Further purification can be achieved by recrystallization or column chromatography as described in the FAQ section.

III. Quantitative Data Summary

The following table summarizes reported yields for key steps in the synthesis of thieno[2,3-d]pyrimidine derivatives, highlighting the impact of different reaction conditions.

Reaction StageReagents and ConditionsReported YieldReference
Gewald Reaction 2-butanone, malononitrile, sulfur, triethylamine, room temp.75%[6]
Gewald Reaction Pyranone, malononitrile, sulfur, triethylamine, room temp.-[3]
Amidation 2-aminothiophene, DMF-DMA, 70°C, microwave (200W)95%[6]
Chlorination Thieno[2,3-d]pyrimidin-4-ol, POCl₃, toluene, reflux90%[9]
Carboxylation 4-chlorothieno[3,2-d]pyrimidine, TMP, BuLi, dry ice83%[11]

IV. Mechanistic Insights

The Vilsmeier-Haack Reaction Analogy in Chlorination

The reaction of the thieno[2,3-d]pyrimidin-4-one with POCl₃ is analogous to the Vilsmeier-Haack reaction.[12][13] The pyrimidinone oxygen attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a chlorophosphate intermediate. This intermediate then eliminates to form a Vilsmeier-type reagent, which is subsequently attacked by a chloride ion to yield the 4-chloro product. Understanding this mechanism highlights the importance of the electrophilicity of the chlorinating agent and the nucleophilicity of the pyrimidinone oxygen.

Troubleshooting Logic Diagram

Troubleshooting start Low Overall Yield check_gewald Check Stage 1: Gewald Reaction Yield start->check_gewald check_cyclization Check Stage 2: Cyclization Yield start->check_cyclization check_chlorination Check Stage 3: Chlorination Yield start->check_chlorination gewald_low Low Gewald Yield check_gewald->gewald_low Yield < 80%? cyclization_low Incomplete Cyclization check_cyclization->cyclization_low Incomplete Conversion? chlorination_low Low Chlorination Yield/ Decomposition check_chlorination->chlorination_low Yield < 85%? gewald_sol1 Optimize Base Catalyst (e.g., Morpholine, TEA) gewald_low->gewald_sol1 gewald_sol2 Use High-Boiling Solvent (e.g., DMF) gewald_low->gewald_sol2 gewald_sol3 Consider Microwave Synthesis gewald_low->gewald_sol3 cyclization_sol1 Increase Temperature and Reaction Time cyclization_low->cyclization_sol1 cyclization_sol2 Use Excess Formamide or DMF-DMA cyclization_low->cyclization_sol2 chlorination_sol1 Ensure Strict Anhydrous Conditions chlorination_low->chlorination_sol1 chlorination_sol2 Control Temperature Carefully chlorination_low->chlorination_sol2 chlorination_sol3 Perform Careful Quenching on Ice chlorination_low->chlorination_sol3

Caption: Troubleshooting logic for improving synthesis yield.

References

Identifying and minimizing byproducts in 4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will move beyond simple procedural lists to explore the causality behind byproduct formation and provide field-proven strategies for their identification and minimization.

Section 1: Foundational Synthesis and Key Challenges

The synthesis of the thieno[2,3-d]pyrimidine scaffold is a cornerstone for the development of numerous therapeutic agents, including kinase inhibitors.[1] A common and effective route begins with the construction of a functionalized 2-aminothiophene, followed by the annulation of the pyrimidine ring, chlorination, and final functional group manipulations.[2][3] However, each step presents unique challenges that can lead to significant byproduct formation, impacting yield and purity.

This guide addresses the most frequent issues in a question-and-answer format, providing diagnostic workflows and robust solutions.

G cluster_0 Stage 1: Thiophene Synthesis (Gewald Reaction) cluster_1 Stage 2: Pyrimidine Annulation cluster_2 Stage 3: Chlorination cluster_3 Stage 4: Saponification A Ketone/Aldehyde + Ethyl Cyanoacetate + Sulfur B 2-Amino-thiophene Ester Intermediate A->B Base Catalyst (e.g., Morpholine) A->B C Thieno[2,3-d]pyrimidin-4(3H)-one Ester B->C Formamide or Chloroformamidine HCl B->C D 4-Chlorothieno[2,3-d]pyrimidine Ester C->D POCl3 or SOCl2 C->D E Final Product: 4-Chlorothieno[2,3-d]pyrimidine -6-carboxylic acid D->E Base Hydrolysis (e.g., LiOH, NaOH) D->E

Caption: General Synthetic Workflow for the Target Molecule.

Section 2: Troubleshooting the Gewald Reaction

The Gewald reaction is a powerful multicomponent reaction for synthesizing the 2-aminothiophene core.[4][5] However, its "one-pot" nature can often obscure underlying side reactions.

Q1: My yield of the 2-aminothiophene precursor is low, and I see a significant, less polar byproduct by TLC/LC-MS. What is it?

This is a classic symptom of dimerization of the Knoevenagel condensation intermediate (the ylidene).[6][7] Before the sulfur addition and cyclization can occur, the highly activated ylidene intermediate can react with a second molecule of the active methylene nitrile, leading to a dimeric byproduct that does not cyclize into the desired thiophene.

  • Expertise & Experience: This side reaction is particularly prevalent when using highly reactive aldehydes or ketones. The rate of the Knoevenagel condensation outpaces the rate of sulfur addition and subsequent cyclization. Less reactive ketones, such as certain cycloalkyl ketones, are also known to favor dimer formation under standard one-pot conditions.[6]

G Start Ketone + α-Cyanoester Intermediate Knoevenagel Intermediate (Ylidene) Start->Intermediate Base Product Desired 2-Aminothiophene Intermediate->Product + Sulfur (Desired Path) Byproduct Dimeric Byproduct Intermediate->Byproduct + α-Cyanoester (Side Reaction)

Caption: Competing Pathways in the Gewald Reaction.

Q2: How can I minimize this dimer formation and improve my yield?

The key is to control the relative rates of the reaction steps.

  • Staged Addition: Do not add all reagents at once. First, perform the Knoevenagel condensation at a lower temperature. Once TLC or LC-MS confirms the formation of the ylidene intermediate, add the sulfur and then gently warm the reaction to initiate cyclization.

  • Choice of Base: While strong bases can accelerate the initial condensation, they can also promote dimerization. A milder base, such as morpholine or piperidine, often provides a better balance.

  • Solvent: Using a more polar solvent like ethanol or DMF can sometimes favor the desired cyclization pathway over the less polar dimer formation.

  • Microwave Irradiation: The use of microwave assistance has been shown to improve yields and reduce reaction times, potentially by promoting the rate-limiting cyclization step over the competing dimerization.[8]

Section 3: Overcoming Hurdles in Chlorination

The conversion of the 4-oxo-thieno[2,3-d]pyrimidinone to the 4-chloro derivative is a critical step, typically achieved with phosphoryl chloride (POCl₃).[9]

Q3: My final product is contaminated with the 4-oxo starting material. How do I drive the chlorination to completion?

Incomplete chlorination is the most common byproduct in this step.

  • Trustworthiness: A self-validating protocol ensures complete conversion. The primary cause of incomplete reaction is insufficient reagent or temperature. The 4-oxo precursor often has poor solubility in POCl₃ alone.

  • Protocol Enhancement:

    • Co-solvent/Additive: Add a small amount of a high-boiling tertiary amine like N,N-dimethylaniline or triethylamine. This generates a more reactive Vilsmeier-type intermediate in situ, which facilitates the chlorination and can improve the solubility of the starting material.

    • Temperature Control: Ensure the reaction is heated sufficiently, typically to reflux (around 105-110 °C), for an adequate duration (2-6 hours). Monitor the reaction by quenching a small aliquot and analyzing by LC-MS.

    • Excess Reagent: Use a sufficient excess of POCl₃ (typically 5-10 equivalents relative to the substrate).

Q4: My reaction is generating an unexpected byproduct, and the workup is difficult. What could be happening?

If your molecule contains the carboxylic acid moiety before the chlorination step, POCl₃ will readily convert it to an acid chloride. This creates a highly reactive species that can lead to polymerization or other side reactions during workup, especially when quenching with water or alcohols.

  • Authoritative Grounding: It is standard synthetic strategy to perform the chlorination on the ester precursor and then hydrolyze the ester in the final step to liberate the carboxylic acid.[10][11] This protects the acid functionality from the harsh chlorinating agent.

G Start Chlorination Incomplete? Check_SM Starting Material (4-Oxo) Present? Start->Check_SM Increase_Temp Increase Temp/Time Add N,N-Dimethylaniline Check_SM->Increase_Temp Yes Check_Other_BP Other Byproducts Observed? Check_SM->Check_Other_BP No Success Reaction Complete Increase_Temp->Success Acid_Chloride Suspect Acid Chloride Formation? Check_Other_BP->Acid_Chloride Yes Check_Other_BP->Success No Protecting_Group Solution: Chlorinate Ester, Then Hydrolyze Acid_Chloride->Protecting_Group Yes

Caption: Troubleshooting Flowchart for the Chlorination Step.

Section 4: Final Stage Purity and Byproduct Identification

The final saponification and purification steps are critical for achieving high purity.

Q5: After basic hydrolysis of the ester, I see a new impurity that is missing the carboxyl group. What is it?

You are likely observing decarboxylation. Thieno[2,3-d]pyrimidine systems can be susceptible to decarboxylation, especially under harsh conditions (high temperatures or prolonged exposure to strong base).[12]

  • Minimization Strategy:

    • Milder Base: Use lithium hydroxide (LiOH) instead of sodium or potassium hydroxide. It is often effective at lower temperatures.

    • Solvent System: A common system is a mixture of THF and water, which allows for good solubility at moderate temperatures (e.g., 40-60 °C).

    • Reaction Time: Monitor the reaction closely and stop it as soon as the starting ester is consumed to avoid over-exposure to the basic conditions.

Potential Byproduct Originating Step Mass Spectrometry (MS) Signature Key ¹H NMR Signature
Dimerized YlideneGewald ReactionApprox. 2x (cyanoacetate) + ketone - H₂OComplex aliphatic region, absence of thiophene proton.
4-Oxo PrecursorChlorinationM-19 (Cl replaced by OH)Absence of characteristic aromatic shifts for the final product.
Unhydrolyzed EsterSaponificationM+28 (CO₂H replaced by CO₂Et)Presence of ethyl quartet (~4.4 ppm) and triplet (~1.4 ppm).
Decarboxylated ProductSaponificationM-44 (loss of CO₂)Absence of carboxylic acid proton; new proton appears on the thiophene ring.
Table 1: Common Byproducts and Their Analytical Signatures.

Section 5: Recommended Protocols

Protocol 1: HPLC Method for In-Process Control

This protocol provides a starting point for monitoring reaction progress and identifying impurities.

Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 95% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 320 nm
Column Temp. 40 °C
Table 2: Recommended Starting Analytical HPLC Conditions.
Protocol 2: Robust Chlorination of the Ester Precursor

This protocol is designed for high conversion while minimizing side reactions.

  • To the 4-oxo-thieno[2,3-d]pyrimidine ethyl ester (1.0 eq) under an inert atmosphere (N₂), add phosphoryl chloride (POCl₃, 10.0 eq).

  • Add N,N-dimethylaniline (0.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4 hours.

  • Monitor for completion by taking an aliquot, carefully quenching it in ice-cold saturated NaHCO₃ solution, extracting with ethyl acetate, and analyzing the organic layer by LC-MS.

  • Once complete, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • Neutralize carefully with a solid base like sodium carbonate or a saturated aqueous solution of NaHCO₃.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 4-chloro ester.

References

Technical Support Center: Stability of Thieno[2,3-d]pyrimidine Derivatives in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with thieno[2,3-d]pyrimidine derivatives. This guide is designed to provide you with in-depth technical support, troubleshooting advice, and frequently asked questions regarding the stability of this important class of compounds in solution. As a Senior Application Scientist, I have synthesized the available technical information with practical, field-proven insights to help you navigate the challenges you may encounter during your experiments.

The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, serving as a bioisostere for purines and quinazolines, which allows for interaction with a multitude of biological targets.[1][2] However, like many heterocyclic compounds, their stability in solution can be a critical factor for obtaining reliable and reproducible experimental results. This guide will equip you with the knowledge to anticipate and address these stability issues head-on.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Question 1: I am observing a progressive loss of potency or activity of my thieno[2,3-d]pyrimidine derivative in my aqueous assay buffer over time. What are the likely causes and how can I investigate this?

Answer:

A progressive loss of activity is a classic sign of compound degradation in your assay medium. The thieno[2,3-d]pyrimidine core, while relatively stable, can be susceptible to degradation under certain conditions. The primary culprits are typically hydrolysis, oxidation, and photodegradation. To identify the root cause, a systematic approach known as a forced degradation study is recommended.[3]

Underlying Causes and Investigative Steps:

  • Hydrolytic Instability: The pyrimidine ring, in particular, can be susceptible to hydrolytic cleavage, especially at non-neutral pH.

    • Causality: The presence of electrophilic centers in the pyrimidine ring makes it a target for nucleophilic attack by water or hydroxide ions. This can be exacerbated by certain substituents on the ring.

    • Troubleshooting Protocol:

      • pH Profiling: Prepare your assay buffer at a range of pH values (e.g., pH 3, 5, 7, 9).

      • Incubation: Dissolve your compound in each buffer and incubate at a controlled temperature (e.g., 37°C or your assay temperature) for various time points (e.g., 0, 2, 4, 8, 24 hours).

      • Analysis: Use a stability-indicating analytical method, such as reverse-phase high-performance liquid chromatography with UV detection (RP-HPLC-UV), to quantify the remaining parent compound at each time point. A decrease in the peak area of the parent compound and the appearance of new peaks (degradants) will indicate instability.

      • Data Interpretation: Plot the percentage of the remaining parent compound against time for each pH. This will reveal the pH at which your compound is most and least stable.

  • Oxidative Degradation: The thiophene ring and certain substituents can be prone to oxidation.

    • Causality: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide or sulfone. Additionally, electron-rich substituents can be susceptible to oxidation. While studies on the related thieno[2,3-b]pyridines suggest the sulfur atom may not always be the primary site of oxidation, with oxidative dimerization being observed in some cases, it remains a potential degradation pathway.[4]

    • Troubleshooting Protocol:

      • Stress Testing with an Oxidant: Prepare a solution of your compound in your optimal buffer (determined from the pH profiling) and add a low concentration of an oxidizing agent, such as hydrogen peroxide (e.g., 0.1% - 3% H₂O₂).

      • Incubation and Analysis: Follow the same incubation and analytical procedure as for hydrolysis to monitor the degradation of the parent compound.

      • Preventative Measures: If oxidation is confirmed, consider degassing your buffers, working under an inert atmosphere (e.g., nitrogen or argon), or adding antioxidants (use with caution as they may interfere with your assay).

  • Photodegradation: Exposure to light, especially UV light, can induce degradation of the heterocyclic system.

    • Causality: The aromatic nature of the thieno[2,3-d]pyrimidine core allows it to absorb light energy, which can lead to photochemical reactions and degradation.

    • Troubleshooting Protocol:

      • Light Exposure Study: Prepare two sets of your compound solution. Expose one set to a controlled light source (as per ICH Q1B guidelines, a combination of cool white fluorescent and near-UV lamps is recommended) and keep the other set in the dark as a control.[5]

      • Analysis: Analyze samples from both sets at various time points to determine the extent of degradation due to light exposure.

      • Preventative Measures: If your compound is photosensitive, work in a dark room or use amber-colored vials and plates for all your experiments.

Experimental Workflow for Investigating Compound Instability

G cluster_0 Problem Identification cluster_1 Forced Degradation Study cluster_2 Analysis cluster_3 Solution start Loss of compound activity in solution hydrolysis Hydrolytic Stress (Acid, Base, Neutral pH) start->hydrolysis Investigate Potential Causes oxidation Oxidative Stress (e.g., H2O2) start->oxidation Investigate Potential Causes photolysis Photolytic Stress (Light vs. Dark Control) start->photolysis Investigate Potential Causes analysis Stability-Indicating Assay (e.g., RP-HPLC-UV/MS) hydrolysis->analysis oxidation->analysis photolysis->analysis solution Identify Degradation Pathway & Implement Mitigation Strategy analysis->solution Interpret Data

Caption: A systematic workflow for troubleshooting the instability of thieno[2,3-d]pyrimidine derivatives in solution.

Question 2: My thieno[2,3-d]pyrimidine derivative precipitates out of solution during my experiment. How can I improve its solubility and ensure it remains in solution?

Answer:

Poor aqueous solubility is a common challenge with many heterocyclic compounds, including thieno[2,3-d]pyrimidine derivatives. Precipitation can lead to inaccurate and irreproducible results. Here’s how you can address this issue:

Strategies to Improve Solubility:

  • Co-solvents:

    • Explanation: The use of a water-miscible organic solvent can significantly enhance the solubility of your compound.

    • Recommendations:

      • Dimethyl Sulfoxide (DMSO): The most common co-solvent. However, be mindful of its concentration in your final assay, as it can be toxic to cells and may interfere with some enzyme activities. Aim for a final DMSO concentration of less than 0.5%.

      • Ethanol or Methanol: Can also be effective, but their volatility and potential for assay interference should be considered.

      • Polyethylene Glycol (PEG) or other polymers: Can be used in some cases to formulate the compound.

  • pH Adjustment:

    • Explanation: If your compound has ionizable groups (e.g., basic amines or acidic protons), adjusting the pH of your buffer can increase its solubility.

    • Procedure:

      • Determine the pKa of your compound (experimentally or through in silico prediction).

      • Adjust the pH of your buffer to be at least 1-2 pH units away from the pKa to ensure the compound is in its more soluble ionized form.

  • Use of Surfactants:

    • Explanation: Low concentrations of non-ionic surfactants can help to solubilize hydrophobic compounds by forming micelles.

    • Examples: Tween® 20, Tween® 80, or Pluronic® F-68.

    • Caution: Ensure the chosen surfactant does not interfere with your biological assay.

Solubility Troubleshooting Protocol

Caption: Decision tree for addressing solubility issues of thieno[2,3-d]pyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for the thieno[2,3-d]pyrimidine core?

While specific degradation pathways are highly dependent on the substituents, some general vulnerabilities exist:

  • Oxidation of the Thiophene Sulfur: The sulfur atom can be oxidized to a sulfoxide or sulfone, which can alter the electronic properties and conformation of the molecule.

  • Hydrolysis of the Pyrimidine Ring: The pyrimidine ring can undergo hydrolytic cleavage, particularly at the amide-like bonds, especially under strong acidic or basic conditions.

  • Photochemical Reactions: The fused aromatic system can undergo various photochemical reactions upon exposure to UV or even high-intensity visible light, leading to complex degradation products.

Q2: What are the ideal storage conditions for stock solutions of thieno[2,3-d]pyrimidine derivatives?

To maximize the shelf-life of your stock solutions, follow these best practices:

  • Solvent: Use a dry, aprotic solvent like anhydrous DMSO.

  • Temperature: Store at -20°C or, for long-term storage, at -80°C.

  • Aliquoting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

  • Light Protection: Store in amber-colored vials to protect from light.

  • Inert Atmosphere: For particularly sensitive compounds, consider flushing the headspace of the vial with an inert gas like argon or nitrogen before sealing.

Q3: How can I develop a stability-indicating analytical method for my thieno[2,3-d]pyrimidine derivative?

A stability-indicating method is crucial for accurately assessing the stability of your compound. Here is a general workflow for developing such a method using RP-HPLC:

Workflow for Stability-Indicating Method Development

G A Select HPLC Column (e.g., C18) B Optimize Mobile Phase (Acetonitrile/Water or Methanol/Water with buffer/acid modifier) A->B C Develop Gradient Elution Program B->C D Perform Forced Degradation C->D E Inject Degraded Samples D->E F Assess Peak Purity & Resolution E->F G Validate Method (ICH Q2(R1)) F->G

Caption: Step-by-step workflow for developing a stability-indicating HPLC method.

The key is to achieve baseline separation between the peak of the parent compound and all degradation product peaks. Mass spectrometry (LC-MS) is an invaluable tool for identifying the structures of the degradation products.

Data Summary Tables

Table 1: Recommended Starting Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTypical DurationAnalytical Consideration
Acid Hydrolysis 0.1 M - 1 M HCl2 - 24 hoursNeutralize sample before injection
Base Hydrolysis 0.1 M - 1 M NaOH1 - 12 hoursNeutralize sample before injection
Oxidation 3% - 30% H₂O₂1 - 8 hoursQuench reaction if necessary
Thermal Stress 50°C - 70°C24 - 72 hoursMonitor for evaporation
Photostability ICH Q1B compliant light source1.2 million lux hoursUse a dark control

Note: These are starting points and should be optimized to achieve 5-20% degradation of the active pharmaceutical ingredient.[6]

Conclusion

The stability of thieno[2,3-d]pyrimidine derivatives in solution is a multifaceted issue that requires a systematic and proactive approach. By understanding the potential degradation pathways and employing robust analytical methods, researchers can ensure the integrity of their experimental data. This guide provides a framework for troubleshooting common stability and solubility problems. Remember that each derivative is unique, and the principles outlined here should be adapted to the specific properties of your compound of interest.

References

Technical Support Center: Scale-Up Synthesis of 4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important heterocyclic compound. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical experience. Our aim is to provide you with the expertise to anticipate and resolve issues, ensuring a robust and efficient synthesis on a larger scale.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and scalable synthetic pathway involves a multi-step process. It typically begins with the Gewald reaction to construct the substituted 2-aminothiophene core. This is followed by cyclization to form the thieno[2,3-d]pyrimidin-4-one intermediate, and finally, chlorination to yield the target molecule.

Q2: Why is the Gewald reaction often chosen for the initial step in the synthesis of the precursor?

The Gewald reaction is a powerful one-pot, multi-component reaction that efficiently assembles the highly functionalized 2-aminothiophene ring system from simple starting materials: a ketone or aldehyde, an active methylene nitrile, and elemental sulfur.[1][2] Its operational simplicity and the availability of diverse starting materials make it highly adaptable for constructing the necessary thiophene precursor.[1]

Q3: What are the critical safety precautions when using phosphorus oxychloride (POCl₃) for the chlorination step at scale?

Phosphorus oxychloride is a highly corrosive and toxic reagent that reacts violently with water.[3][4][5] When scaling up, it is imperative to use a well-ventilated area or a fume hood designed for handling hazardous materials. All equipment must be thoroughly dried to prevent exothermic reactions with residual moisture. Personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, a face shield, and a lab coat, is mandatory.[4][5] An emergency shower and eyewash station should be readily accessible.[4]

Q4: Can side reactions occur during the cyclization of the 2-aminothiophene precursor?

Yes, side reactions can occur. Incomplete cyclization may leave unreacted aminothiophene. Additionally, depending on the cyclizing agent (e.g., formamide, formic acid), side products from decomposition or self-condensation of the cyclizing agent can arise, especially at elevated temperatures. Careful control of reaction temperature and time is crucial to minimize these byproducts.

Q5: What are the recommended methods for purifying the final product, this compound, on a larger scale?

Given its acidic nature and solid form, recrystallization is a common and effective method for purification. Suitable solvent systems need to be determined empirically but often involve polar solvents or solvent mixtures. For impurities that are difficult to remove by recrystallization, slurry washes with appropriate solvents can be effective. In some cases, pH--based purification, involving dissolution in a basic aqueous solution and re-precipitation by acidification, can be employed to remove non-acidic impurities.

Troubleshooting Guide

The scale-up of organic synthesis often presents challenges not observed at the laboratory scale. This guide provides a systematic approach to troubleshooting common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Gewald Reaction - Incorrect Stoichiometry: Inaccurate measurement of starting materials. - Inefficient Knoevenagel Condensation: The initial condensation between the carbonyl compound and the active methylene nitrile is slow or incomplete. - Poor Sulfur Reactivity: Elemental sulfur may not be fully incorporated.- Verify Reagent Purity and Measurement: Ensure all starting materials are of high purity and accurately weighed. - Optimize Base and Temperature: The choice of base (e.g., morpholine, triethylamine) and reaction temperature can significantly influence the Knoevenagel condensation.[1] Experiment with different bases and temperatures to find optimal conditions. - Increase Reaction Time: Allow sufficient time for the reaction to go to completion. Monitor by TLC or HPLC.
Formation of Impurities in Gewald Reaction - Presence of Knoevenagel-Cope Intermediate: The α,β-unsaturated nitrile intermediate may persist if sulfur addition and cyclization are slow.[1] - Unreacted Starting Materials: Incomplete reaction.- Ensure Adequate Sulfur and Temperature: Confirm the correct stoichiometry of sulfur and consider optimizing the temperature to facilitate cyclization.[1] - Purification of Intermediate: Purify the 2-aminothiophene precursor before proceeding to the next step. Recrystallization or column chromatography are common methods.[1]
Incomplete Cyclization to Thienopyrimidinone - Insufficient Reaction Temperature or Time: The cyclization reaction may require more forcing conditions. - Decomposition of Cyclizing Agent: High temperatures can lead to the breakdown of reagents like formamide.- Optimize Reaction Conditions: Gradually increase the reaction temperature and monitor the progress by TLC/HPLC. - Alternative Cyclizing Agents: Consider using other cyclizing agents such as formic acid or triethyl orthoformate, which may have different temperature requirements.
Low Yield or Incomplete Chlorination - Insufficient POCl₃: Using a stoichiometric amount of POCl₃ might not be sufficient for complete conversion on a larger scale. - Presence of Moisture: Water will quench POCl₃, reducing its effectiveness. - Low Reaction Temperature: The chlorination of hydroxypyrimidines often requires elevated temperatures.- Use Excess POCl₃: Employing a moderate excess of POCl₃ can drive the reaction to completion.[6] - Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. - Increase Reaction Temperature: Heat the reaction mixture to reflux, monitoring for completion.[7]
Formation of Dark-Colored Byproducts During Chlorination - Decomposition at High Temperatures: Prolonged heating at high temperatures can lead to the degradation of the starting material or product. - Reaction with Impurities: Impurities from previous steps may react with POCl₃ to form colored byproducts.- Minimize Reaction Time: Once the reaction is complete (as determined by in-process controls), proceed with the work-up promptly. - Purify the Thienopyrimidinone Intermediate: Ensure the starting material for the chlorination step is of high purity.
Difficulties in Product Isolation and Purification - Fine Particulate Solid: The product may precipitate as a very fine solid that is difficult to filter. - Persistent Impurities: Certain byproducts may co-crystallize with the product.- Optimize Crystallization Conditions: Experiment with different solvent systems, cooling rates, and agitation to obtain larger crystals. - Slurry Washing: Wash the crude product with a solvent in which the impurities are soluble but the product has low solubility. - pH-Based Purification: Dissolve the crude product in a suitable aqueous base, filter to remove insoluble impurities, and then re-precipitate the product by adding acid.

Experimental Workflow and Process Logic

To provide a clearer understanding of the synthetic and troubleshooting workflow, the following diagrams illustrate the key stages and decision-making processes.

Synthesis_Workflow Start Starting Materials (Ketone/Aldehyde, Active Methylene Nitrile, Sulfur) Gewald Gewald Reaction (2-Aminothiophene Synthesis) Start->Gewald Cyclization Cyclization (Thieno[2,3-d]pyrimidin-4-one Formation) Gewald->Cyclization Chlorination Chlorination (with POCl₃) Cyclization->Chlorination Purification Purification (Recrystallization/ Washing) Chlorination->Purification End Final Product: 4-Chlorothieno[2,3-d]pyrimidine -6-carboxylic acid Purification->End

Caption: Synthetic workflow for this compound.

Caption: A logical flowchart for troubleshooting synthesis challenges.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of purine. This structural similarity allows it to interact with a wide range of biological targets, leading to its incorporation into numerous therapeutic agents. Specifically, 4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid serves as a crucial intermediate in the synthesis of advanced drug candidates, including kinase inhibitors and other targeted therapies.[1] The chlorine atom at the 4-position acts as a versatile handle for nucleophilic substitution, while the carboxylic acid at the 6-position provides a key site for amide coupling and other modifications.

Given its strategic importance, the development of efficient and scalable synthetic routes to this key intermediate is of paramount importance to drug development professionals. This guide provides an in-depth comparison of two distinct synthetic strategies for the preparation of this compound, offering field-proven insights into the causality behind experimental choices and providing detailed, self-validating protocols.

Route 1: The Classic Linear Approach via Gewald Reaction and Stepwise Annulation

This route represents the most established and mechanistically well-understood pathway. It is a linear synthesis that begins with the construction of the core thiophene ring via the Gewald multicomponent reaction, followed by sequential formation of the pyrimidine ring, chlorination, and final ester hydrolysis.

Workflow Overview

Route_1_Workflow A Diethyl 3-oxopentanedioate + Ethyl Cyanoacetate + Sulfur B Gewald Reaction A->B C Diethyl 2-aminothiophene- 3,5-dicarboxylate (1) B->C D Pyrimidine Ring Formation (Formamide) C->D E Ethyl 4-hydroxythieno[2,3-d]pyrimidine- 6-carboxylate (2) D->E F Chlorination (POCl3) E->F G Ethyl 4-chlorothieno[2,3-d]pyrimidine- 6-carboxylate (3) F->G H Ester Hydrolysis (NaOH) G->H I 4-Chlorothieno[2,3-d]pyrimidine- 6-carboxylic acid (Target) H->I

Caption: Linear synthesis of the target molecule via the Gewald reaction.

Detailed Experimental Protocols

Step 1: Synthesis of Diethyl 2-aminothiophene-3,5-dicarboxylate (1) via Gewald Reaction

  • Principle: The Gewald reaction is a multicomponent condensation that efficiently assembles polysubstituted 2-aminothiophenes from a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base.[2][3] In this specific application, diethyl 3-oxopentanedioate is chosen as the carbonyl component to introduce the required ester functionality at what will become the 6-position of the final product. Ethyl cyanoacetate provides the C3-ester and the C2-amino group. Morpholine or diethylamine are commonly used as basic catalysts to facilitate the initial Knoevenagel condensation.[1][4]

  • Protocol:

    • To a stirred solution of diethyl 3-oxopentanedioate (20.2 g, 0.1 mol) and ethyl cyanoacetate (11.3 g, 0.1 mol) in 150 mL of ethanol, add elemental sulfur (3.2 g, 0.1 mol).

    • Slowly add diethylamine (10 mL) to the mixture at room temperature.

    • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours, monitoring the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and then chill in an ice bath for 1 hour to precipitate the product.

    • Filter the solid, wash with cold ethanol (2 x 30 mL), and dry under vacuum to afford diethyl 2-aminothiophene-3,5-dicarboxylate (1) as a pale yellow solid.

Step 2: Synthesis of Ethyl 4-hydroxythieno[2,3-d]pyrimidine-6-carboxylate (2)

  • Principle: The annulation of the pyrimidine ring is achieved by reacting the 2-aminothiophene intermediate with a one-carbon electrophile. Formamide serves as a convenient reagent, acting as both the carbon source and the reaction solvent at elevated temperatures, leading to the formation of the 4-hydroxypyrimidine (which exists in the tautomeric 4-oxo form).[5]

  • Protocol:

    • A mixture of diethyl 2-aminothiophene-3,5-dicarboxylate (1) (28.7 g, 0.1 mol) and formamide (200 mL) is heated to 180-190 °C for 6 hours.

    • The reaction is monitored for the cessation of ammonia evolution.

    • Cool the reaction mixture to room temperature and pour it into 500 mL of ice-water.

    • The resulting precipitate is collected by filtration, washed thoroughly with water, and dried to yield ethyl 4-hydroxythieno[2,3-d]pyrimidine-6-carboxylate (2).

Step 3: Synthesis of Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate (3)

  • Principle: The conversion of the 4-oxo group to the 4-chloro group is a critical step for enabling subsequent nucleophilic substitution reactions. Phosphorus oxychloride (POCl₃) is the classic and most effective reagent for this transformation.[6] A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, is often added to facilitate the reaction.

  • Protocol:

    • A suspension of ethyl 4-hydroxythieno[2,3-d]pyrimidine-6-carboxylate (2) (25.4 g, 0.1 mol) in phosphorus oxychloride (150 mL) is treated with N,N-dimethylaniline (5 mL).

    • The mixture is heated at reflux (approximately 105-110 °C) for 3 hours, at which point the solution becomes clear.

    • After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure.

    • The residue is cautiously poured onto crushed ice with vigorous stirring.

    • The resulting solid is filtered, washed with cold water until the filtrate is neutral, and then dried. Recrystallization from ethanol provides pure ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate (3).

Step 4: Synthesis of this compound (Target)

  • Principle: The final step is a standard saponification of the ethyl ester to the corresponding carboxylic acid using a strong base like sodium hydroxide, followed by acidic workup to protonate the carboxylate.

  • Protocol:

    • To a suspension of ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate (3) (27.2 g, 0.1 mol) in a mixture of ethanol (100 mL) and water (100 mL), add a solution of sodium hydroxide (8.0 g, 0.2 mol) in 50 mL of water.

    • Heat the mixture to 60 °C and stir for 2 hours until a clear solution is obtained.

    • Cool the reaction mixture in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

    • The white precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the final product, this compound.

Route 2: Convergent Strategy via Direct C-H Carboxylation

This alternative route offers a more convergent approach, where the fully formed 4-chlorothieno[2,3-d]pyrimidine core is synthesized first, followed by a late-stage introduction of the carboxylic acid group via directed metalation and carboxylation. This strategy can be advantageous by avoiding the handling of the potentially less stable ester-substituted intermediates under harsh chlorination conditions.

Workflow Overview

Route_2_Workflow cluster_core Core Synthesis cluster_func Functionalization A Cyclohexanone + Ethyl Cyanoacetate + Sulfur B Gewald Reaction A->B C Ethyl 2-amino-4,5,6,7- tetrahydrobenzo[b]thiophene- 3-carboxylate (4) B->C D Pyrimidine Ring Formation (Formamide) C->D E 5,6,7,8-Tetrahydrobenzo[4,5]thieno [2,3-d]pyrimidin-4(3H)-one (5) D->E F Chlorination (POCl3) E->F G 4-Chloro-5,6,7,8-tetrahydrobenzo [4,5]thieno[2,3-d]pyrimidine (6) F->G H Directed Metalation & Carboxylation (LDA, CO2) G->H I 4-Chlorothieno[2,3-d]pyrimidine- 6-carboxylic acid (Target) H->I

Caption: Convergent synthesis via late-stage direct C-H carboxylation.

Detailed Experimental Protocols

Steps 1-3: Synthesis of 4-Chlorothieno[2,3-d]pyrimidine (Core Structure)

  • Principle: The initial steps focus on building the unsubstituted (at the 6-position) 4-chlorothieno[2,3-d]pyrimidine core. For simplicity and high yield, a common starting point is the Gewald reaction of cyclohexanone and ethyl cyanoacetate.[1] The resulting tetrahydrobenzo[b]thiophene is then cyclized and chlorinated as in Route 1. The tetrahydrobenzo intermediate is often aromatized during the process, or in a separate dehydrogenation step, though for this specific carboxylation, the direct synthesis of the parent 4-chlorothieno[2,3-d]pyrimidine is assumed. A simplified synthesis of the core (6, simplified for the diagram) is detailed below.

  • Protocol (Illustrative for the core):

    • Synthesize 2-aminothiophene-3-carbonitrile via the Gewald reaction using malononitrile, an appropriate aldehyde/ketone, and sulfur.

    • Cyclize the 2-aminothiophene-3-carbonitrile with formamide to yield thieno[2,3-d]pyrimidin-4(3H)-one.[5]

    • Chlorinate the thieno[2,3-d]pyrimidin-4(3H)-one with POCl₃ to afford 4-chlorothieno[2,3-d]pyrimidine.

Step 4: Direct C-H Carboxylation of 4-Chlorothieno[2,3-d]pyrimidine

  • Principle: This key step leverages directed ortho-metalation (DoM). The heteroatoms in the pyrimidine ring direct a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA) or a combination of n-BuLi and 2,2,6,6-tetramethylpiperidine (TMP), to deprotonate the most acidic C-H bond, which is at the C6 position. The resulting lithiated intermediate is then quenched with an electrophile, in this case, solid carbon dioxide (dry ice), to install the carboxylic acid group.[7] This method has been successfully applied to the isomeric 4-chlorothieno[3,2-d]pyrimidine system, demonstrating its feasibility.[7]

  • Protocol:

    • Prepare a solution of LDA by adding n-butyllithium (1.6 M in hexanes, 1.5 eq) to a solution of diisopropylamine (1.5 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere.

    • To this LDA solution, add a solution of 4-chlorothieno[2,3-d]pyrimidine (1.0 eq) in anhydrous THF dropwise at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete metalation.

    • Add an excess of freshly crushed dry ice (solid CO₂) to the reaction mixture in one portion.

    • Allow the reaction to slowly warm to room temperature over 2 hours.

    • Quench the reaction with 1 M HCl and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield this compound.

Performance Comparison

ParameterRoute 1: Linear SynthesisRoute 2: Convergent C-H Carboxylation
Overall Strategy Linear, building complexity stepwise.Convergent, late-stage functionalization.
Starting Materials Diethyl 3-oxopentanedioate, ethyl cyanoacetate. More complex starting materials.Simpler starting materials for the core (e.g., malononitrile).
Number of Steps 4 main synthetic steps.3-4 steps, depending on the synthesis of the core.
Key Reactions Gewald Reaction, Formamide Cyclization, POCl₃ Chlorination, Saponification.Gewald Reaction, Cyclization, Chlorination, Directed Metalation/Carboxylation.
Typical Overall Yield Moderate (estimated 30-40% over 4 steps).Moderate to Low (estimated 25-35%, with the carboxylation step being crucial).
Scalability Each step is generally well-established and scalable.The directed metalation step requires cryogenic temperatures (-78 °C) and strictly anhydrous conditions, which can be challenging on a large scale.
Advantages - Well-understood and robust reactions. - Avoids cryogenic organometallic chemistry. - More predictable outcomes.- Convergent approach allows for late-stage diversification. - May avoid carrying sensitive ester groups through harsh chlorination.
Disadvantages - Linear sequence can lead to lower overall yields. - The 4-hydroxy intermediate may have limited solubility.- Requires cryogenic conditions and handling of pyrophoric reagents (n-BuLi). - Potential for regioselectivity issues during metalation if other acidic protons are present.

Conclusion and Expert Recommendation

Both synthetic routes presented offer viable pathways to the target molecule, this compound.

Route 1 is the workhorse method. Its reliance on classical, well-documented reactions makes it highly reliable and easier to implement in a standard laboratory or pilot plant setting without the need for specialized cryogenic equipment. While the linear nature may result in a modest overall yield, the individual step yields are typically good, and the process is robust. This route is recommended for researchers seeking a reliable, scalable, and predictable synthesis.

Route 2 represents a more modern and elegant convergent strategy. Its primary advantage lies in the late-stage introduction of the carboxylic acid, which could be beneficial for creating analogues by functionalizing the C6 position with other electrophiles. However, the practical implementation of the directed metalation-carboxylation step requires expertise in handling air-sensitive reagents and cryogenic conditions, making it less amenable to large-scale production without specialized infrastructure. This route is recommended for medicinal chemists focused on library synthesis or when the linear approach proves problematic.

Ultimately, the choice of synthesis will depend on the specific needs of the research team, considering factors such as scale, available equipment, and the desired level of chemical novelty.

References

The Ascendancy of the Thienopyrimidine Scaffold: A Comparative Guide for Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on 4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid and its Derivatives in the Kinase Inhibitor Landscape.

In the intricate world of signal transduction, protein kinases stand as central regulators, orchestrating a vast array of cellular processes. Their dysregulation is a hallmark of numerous pathologies, most notably cancer, making them prime targets for therapeutic intervention. The pursuit of selective and potent kinase inhibitors has thus become a cornerstone of modern drug discovery. Within this competitive landscape, a select few chemical scaffolds have emerged as "privileged structures," demonstrating a remarkable capacity for potent and selective kinase inhibition. The thieno[2,3-d]pyrimidine core, a bioisostere of the natural purine ring, is a prominent member of this elite group. This guide provides an in-depth, data-driven comparison of the this compound scaffold and its derivatives against other leading kinase inhibitor scaffolds, namely quinazoline, pyrazole, and indole.

The Thieno[2,3-d]pyrimidine Scaffold: A Privileged Framework for Kinase Inhibition

The thieno[2,3-d]pyrimidine scaffold's success stems from its intrinsic ability to mimic the adenine base of ATP, allowing it to competitively bind to the highly conserved ATP-binding pocket of kinases. The thiophene ring, fused to the pyrimidine, offers unique electronic properties and additional vectors for chemical modification, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties. The specific subject of this guide, this compound, serves as a versatile synthetic intermediate, with the chloro and carboxylic acid moieties providing convenient handles for further chemical elaboration to generate diverse libraries of kinase inhibitors. Several thienopyrimidine-based inhibitors have already entered clinical or preclinical development, targeting a range of kinases including EGFR, VEGFR, and PI3K, underscoring the therapeutic potential of this scaffold.

Head-to-Head Comparison: Thienopyrimidine vs. Other Privileged Scaffolds

A true measure of a scaffold's utility lies in its performance relative to other established inhibitor classes. Here, we present a comparative analysis of thienopyrimidine derivatives against quinazoline, pyrazole, and indole-based inhibitors, focusing on key oncology-relevant kinases.

Signaling Pathway Context: The Kinase Targets

The kinases discussed in this comparison—VEGFR-2, p38α MAPK, and CDK2—are critical nodes in signaling pathways that regulate angiogenesis, stress and inflammatory responses, and cell cycle progression, respectively. Dysregulation of these pathways is a common feature of many cancers.

Kinase_Signaling_Pathways cluster_0 Angiogenesis cluster_1 Stress/Inflammation Response cluster_2 Cell Cycle Progression VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Activates Angiogenesis Angiogenesis (Tumor Growth, Metastasis) VEGFR2->Angiogenesis Stress Stress / Cytokines p38 p38α MAPK Stress->p38 Activates Inflammation Inflammation (Cell Survival) p38->Inflammation CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Activates G1_S G1/S Transition (Cell Proliferation) CDK2->G1_S

Caption: Simplified signaling pathways for VEGFR-2, p38α MAPK, and CDK2.

Performance Data: A Quantitative Comparison

The following tables summarize the half-maximal inhibitory concentration (IC50) values for derivatives of the respective scaffolds against these key kinase targets. It is important to note that these data are compiled from different studies and direct comparisons should be made with caution, considering potential variations in assay conditions.

Table 1: Comparison of Inhibitor Scaffolds Targeting VEGFR-2

ScaffoldDerivative ExampleVEGFR-2 IC50 (µM)Reference
Thieno[2,3-d]pyrimidine Compound 17f 0.23[1]
Pyrazole Compound 6b 0.2[2]
Pyrazole Compound 9 0.22[3]
Pyrazole Compound 3i 0.00893[4]
Quinazoline Sorafenib (contains other moieties)0.23[1]
Quinazoline Compound 6 0.0121[5]

Table 2: Comparison of Inhibitor Scaffolds Targeting p38α MAPK

ScaffoldDerivative Examplep38α MAPK IC50 (µM)Reference
Thieno[2,3-d]pyrimidine-Quinazolinone Hybrid Compound 8a 0.23[6]
Indole Indole-based inhibitors(Not specified)[7][8]
Benzothiazole Compound 12l 0.036[9]
Benzothiazole Compound 13m 0.031[9]

Table 3: Comparison of Inhibitor Scaffolds Targeting CDK2

ScaffoldDerivative ExampleCDK2 IC50 (µM)Reference
Pyrazole Compound 9 0.96[6][10]
Pyrazole CAN5080.35[10]
Indole (Oxindole) Compound 5l 0.00817[11]
(R)-roscovitine (Purine derivative) (R)-roscovitine0.1[12]
AT7519 (Pyrazole derivative) AT75190.044[12]

Analysis of Comparative Data:

The data reveals the competitive nature of the thieno[2,3-d]pyrimidine scaffold. In the context of VEGFR-2 inhibition, thienopyrimidine derivatives demonstrate potency comparable to established pyrazole-based inhibitors and the multi-kinase inhibitor Sorafenib.[1][2][3][4] For p38α MAPK, a hybrid molecule incorporating both thienopyrimidine and quinazolinone moieties shows significant activity.[6] While direct comparative data for indole-based p38α MAPK inhibitors was not available in the searched literature, the field is rich with potent examples.[7][8][9] In the realm of CDK2 inhibition, pyrazole and indole-based scaffolds have yielded highly potent compounds, with some reaching the nanomolar range.[6][10][11][12] This highlights the importance of scaffold selection based on the specific kinase target and desired inhibitor properties.

Experimental Protocols: A Guide to In Vitro Kinase Inhibition Assays

The generation of reliable and reproducible data is paramount in drug discovery. The following section details a generalized protocol for an in vitro luminescence-based kinase assay, a common method for determining inhibitor potency (IC50 values).

Workflow for In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow Start Start Compound_Prep 1. Compound Preparation (Serial Dilution) Start->Compound_Prep Kinase_Reaction_Setup 2. Kinase Reaction Setup (Kinase, Substrate, Buffer) Compound_Prep->Kinase_Reaction_Setup Inhibitor_Incubation 3. Pre-incubation (Kinase + Inhibitor) Kinase_Reaction_Setup->Inhibitor_Incubation Reaction_Initiation 4. Reaction Initiation (Add ATP) Inhibitor_Incubation->Reaction_Initiation Incubation 5. Incubation (e.g., 60 min at 30°C) Reaction_Initiation->Incubation Detection 6. ADP Detection (Luminescence Reagent) Incubation->Detection Data_Acquisition 7. Data Acquisition (Plate Reader) Detection->Data_Acquisition Analysis 8. Data Analysis (IC50 Curve Fitting) Data_Acquisition->Analysis End End Analysis->End

Caption: A generalized workflow for an in vitro luminescence-based kinase assay.

Detailed Protocol: Luminescence-Based Kinase Assay

This protocol is a generalized methodology and should be optimized for the specific kinase and inhibitor being studied.

Materials:

  • Kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP (ultra-pure)

  • Test compounds (e.g., this compound derivatives)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase and its substrate in the kinase assay buffer. The optimal concentrations should be determined empirically.

    • In a multi-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted compound or DMSO (as a vehicle control) to each well.

    • Add the kinase solution to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP solution to each well.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Following the kinase reaction, add the ADP detection reagent from the kit to each well. This reagent typically stops the kinase reaction and depletes any remaining ATP.

    • Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).

    • Add the kinase detection reagent, which converts the generated ADP back to ATP and produces a luminescent signal. Incubate for the recommended time (e.g., 30 minutes at room temperature).

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion: The Enduring Promise of the Thienopyrimidine Scaffold

The this compound scaffold and its derivatives represent a highly promising and versatile platform for the development of novel kinase inhibitors. The comparative data presented in this guide demonstrate that thienopyrimidine-based inhibitors can achieve potencies comparable to, and in some cases exceeding, those of other well-established scaffolds like quinazoline and pyrazole. The synthetic tractability of the thienopyrimidine core allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and drug-like properties. As our understanding of the kinome and its role in disease continues to expand, the thienopyrimidine scaffold is poised to remain a valuable tool in the armamentarium of medicinal chemists and drug discovery scientists.

References

A Comparative Guide to Thieno[2,3-d]pyrimidine and Quinazoline Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

<-3ad2c="">

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of oncology drug discovery, protein kinases remain a pivotal target class due to their central role in regulating cellular processes that are often dysregulated in cancer.[1][2] Among the myriad of heterocyclic scaffolds exploited to design potent and selective kinase inhibitors, thieno[2,3-d]pyrimidines and quinazolines have emerged as "privileged structures."[3] Both are bioisosteres of purines, enabling them to compete with ATP at the kinase hinge region.[4] This guide provides an in-depth, objective comparison of these two scaffolds, delving into their chemical synthesis, structure-activity relationships (SAR), kinase selectivity profiles, and the experimental methodologies used for their evaluation.

The quinazoline core is arguably more established, forming the foundation of several FDA-approved epidermal growth factor receptor (EGFR) inhibitors like gefitinib, erlotinib, and afatinib.[3][5] Its success has cemented its reputation as a highly effective scaffold for targeting receptor tyrosine kinases.[3][5] The thieno[2,3-d]pyrimidine scaffold, while perhaps less commercially prominent, has demonstrated remarkable versatility, yielding potent inhibitors against a diverse range of kinases, including EGFR, VEGFR, phosphoinositide 3-kinase (PI3K), and cyclin-dependent kinases (CDKs).[6][7][8][9]

This guide will dissect the nuances of each scaffold, providing the technical insights necessary to make informed decisions in the design and development of next-generation kinase inhibitors.

Chemical Synthesis and Core Structure

The synthetic accessibility of a scaffold is a critical consideration in drug discovery, directly impacting library generation and chemical space exploration.

Quinazoline Synthesis:

The synthesis of the quinazoline core is well-established, often involving the reaction of 2-aminobenzonitriles or 2-aminobenzoic acids with formamide or other reagents to construct the pyrimidine ring. A common modern approach for creating 4-aminoquinazolines, a key intermediate for many kinase inhibitors, involves the reaction of 4-chloroquinazoline with a desired amine.[10] Further diversification is frequently achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of various aryl or heteroaryl groups.[3] This modularity is a significant advantage for SAR studies.[3][11]

Thieno[2,3-d]pyrimidine Synthesis:

The synthesis of the thieno[2,3-d]pyrimidine core typically starts from a substituted thiophene precursor. A common route involves the Gewald reaction to prepare 2-amino-3-cyanothiophenes, which can then be cyclized with formic acid or other reagents to form the pyrimidine ring.[12] Similar to quinazolines, the 4-position can be halogenated and subsequently displaced with various amines to build a diverse library of inhibitors.[7]

Structural Comparison and Kinase Binding

While both scaffolds are ATP-competitive inhibitors, their distinct geometries and electronic properties influence their interactions within the kinase active site.

  • Quinazoline: The quinazoline scaffold provides a rigid, planar core that effectively mimics the adenine ring of ATP. The nitrogen atoms at positions 1 and 3 are crucial for forming hydrogen bonds with the kinase hinge region, a hallmark interaction for this class of inhibitors.[5] Substitutions at the 4-anilino position are critical for extending into the hydrophobic pocket of the kinase, dictating potency and selectivity.[13][14] Modifications at the 6- and 7-positions of the quinazoline ring are often used to modulate solubility and pharmacokinetic properties, as well as to introduce additional interactions with the solvent-exposed region.[11]

  • Thieno[2,3-d]pyrimidine: As a bioisostere of quinazoline, the thieno[2,3-d]pyrimidine scaffold also presents a planar system capable of hinge-binding.[4] The thiophene ring, replacing the benzene ring of quinazoline, alters the electronic distribution and steric profile of the molecule. This can lead to different binding modes and selectivity profiles compared to quinazolines.[15] The SAR for thieno[2,3-d]pyrimidines is similarly driven by substitutions at the 2- and 4-positions, which project into the hydrophobic and solvent-exposed regions of the ATP-binding pocket, respectively.[6][7][16]

Comparative Analysis of Kinase Inhibition

To provide a clear comparison, we will examine the activity of derivatives from both scaffolds against common and clinically relevant kinase targets.

Epidermal Growth Factor Receptor (EGFR)

EGFR is a primary target for both scaffolds, particularly in the context of non-small cell lung cancer (NSCLC).[5][6]

ScaffoldCompound ExampleTargetIC50 (nM)Cell LineIC50 (µM)
Quinazoline Gefitinib (Iressa)EGFR (wt)15.5A4318.37
Quinazoline Erlotinib (Tarceva)EGFR (wt)~2A549~1.5
Quinazoline Compound 8EGFR (T790M/L858R)2.7H1975Not Reported
Thieno[2,3-d]pyrimidine Compound 11aEGFR (wt)15.1A549Not Reported
Thieno[2,3-d]pyrimidine Compound 11aEGFR (T790M)1.8H1975Not Reported

Data compiled from multiple sources for illustrative purposes.[6][13][14]

Analysis: The quinazoline core has a long and successful history in EGFR inhibition, with marketed drugs like Gefitinib and Erlotinib serving as benchmarks.[5][14] Structure-activity relationship studies have shown that 4-anilinoquinazolines are highly effective, and modifications can be made to target resistance mutations like T790M.[13][17]

Thieno[2,3-d]pyrimidine derivatives have also demonstrated potent inhibition of both wild-type and mutant EGFR.[6] The data shows that optimized thieno[2,3-d]pyrimidine compounds can achieve potency comparable to quinazolines against clinically relevant resistance mutations, highlighting their potential as a viable alternative scaffold for overcoming drug resistance.[6]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, and its inhibition is a validated anti-cancer strategy.

ScaffoldCompound ExampleTargetIC50 (nM)Cell LineIC50 (µM)
Quinazoline Vandetanib (Caprelsa)VEGFR-240HUVEC0.035
Quinazoline Compound 46VEGFR-25.4HUVEC>99.6% GI
Thieno[2,3-d]pyrimidine Compound 12jVEGFR-248Not ReportedNot Reported
Thieno[2,3-d]pyrimidine Compound 17fVEGFR-23.5HCT-1162.80

Data compiled from multiple sources for illustrative purposes.[8][14][18]

Analysis: Both scaffolds have been successfully employed to develop potent VEGFR-2 inhibitors. Quinazoline-based inhibitors like Vandetanib are clinically approved and often exhibit multi-kinase activity.[10] Thieno[2,3-d]pyrimidine derivatives have also shown excellent potency against VEGFR-2, with some compounds demonstrating single-digit nanomolar IC50 values.[8][18] This scaffold has been particularly successful in the development of dual inhibitors, such as those targeting both VEGFR-2 and c-Met.[8]

Experimental Protocols for Evaluation

The rigorous evaluation of kinase inhibitors requires a multi-tiered approach, progressing from biochemical assays to cell-based and in vivo models.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the IC50 value of an inhibitor against a purified kinase.[19]

Principle: The assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which then drives a luciferase-catalyzed reaction that produces light. The luminescent signal is inversely proportional to the kinase inhibition.[1][19]

Materials:

  • Purified kinase (e.g., EGFR, VEGFR-2)

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds (thieno[2,3-d]pyrimidine and quinazoline derivatives)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.[19]

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compounds or a DMSO control to the appropriate wells.

  • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[19]

  • Initiation: Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture. Incubate the plate at 30°C for 60 minutes.[19]

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[19]

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[19]

  • Data Acquisition: Measure the luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[19]

Protocol 2: Cell-Based Proliferation Assay (MTT/MTS)

This assay assesses the cytotoxic or cytostatic effect of the inhibitors on cancer cell lines.[20][21]

Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.[20][21]

Materials:

  • Cancer cell lines (e.g., A549, HCT-116, MCF-7)

  • Complete cell culture medium

  • Test compounds

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • 96-well clear tissue culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO). Incubate for a specified period (e.g., 72 hours).

  • Assay: Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

  • Data Acquisition: If using MTT, add the solubilization solution. Measure the absorbance at the appropriate wavelength using a plate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the inhibition percentage against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: In Vivo Xenograft Tumor Model

This protocol evaluates the in vivo efficacy of lead compounds in an animal model.[22][23]

Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.[22][23][24]

Materials:

  • Immunocompromised mice (e.g., nu/nu or SCID)

  • Human cancer cell line

  • Test compound formulated in a suitable vehicle

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of each mouse.[25]

  • Tumor Growth Monitoring: Monitor the mice regularly until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to a predetermined schedule (e.g., daily oral gavage).[25]

  • Efficacy Assessment: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume. Monitor animal body weight and overall health as indicators of toxicity.[25]

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).[25]

Visualizing the Process: Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams created using Graphviz are provided.

Signaling Pathways

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization EGF EGF (Ligand) EGF->EGFR RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor Quinazoline or Thienopyrimidine Inhibitor Inhibitor->Dimerization Blocks ATP Binding

Caption: Simplified EGFR signaling pathway and the action of ATP-competitive inhibitors.

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Proliferation Cell Growth & Survival mTOR->Proliferation Inhibitor Thienopyrimidine PI3K Inhibitor Inhibitor->PI3K

Caption: PI3K/Akt/mTOR signaling pathway and the action of thienopyrimidine inhibitors.

Experimental Workflow

Drug_Discovery_Workflow Synthesis Scaffold Synthesis (Quinazoline or Thienopyrimidine) Biochemical In Vitro Kinase Assay (IC50 Determination) Synthesis->Biochemical Cellular Cell-Based Assays (Proliferation, Apoptosis) Biochemical->Cellular LeadOpt Lead Optimization (SAR Studies) Biochemical->LeadOpt InVivo In Vivo Xenograft Model (Efficacy & Toxicity) Cellular->InVivo Cellular->LeadOpt InVivo->LeadOpt LeadOpt->Synthesis Iterative Design

Caption: General workflow for the discovery and evaluation of kinase inhibitors.

Conclusion and Future Perspectives

Both the quinazoline and thieno[2,3-d]pyrimidine scaffolds are undeniably powerful frameworks for the design of potent kinase inhibitors. The choice between them is not a matter of inherent superiority but rather a strategic decision based on the specific kinase target, desired selectivity profile, and the novelty of the chemical space to be explored.

  • Quinazolines represent a well-trodden but highly successful path, particularly for EGFR and related tyrosine kinases. The wealth of existing SAR data provides a solid foundation for rational design, though achieving novelty and intellectual property space can be challenging.

  • Thieno[2,3-d]pyrimidines offer greater versatility and opportunities for discovering inhibitors with unique selectivity profiles against a broader range of kinases.[7] Their proven efficacy against targets like PI3K and mutant EGFR underscores their potential to address unmet medical needs, including drug resistance.[6][26]

Future efforts in this field will likely focus on developing inhibitors with improved selectivity to minimize off-target effects and the creation of covalent or allosteric inhibitors to overcome resistance. The modular synthesis and favorable drug-like properties of both quinazolines and thieno[2,3-d]pyrimidines ensure that they will remain central to these endeavors for the foreseeable future. This guide provides the foundational knowledge and practical methodologies to empower researchers in their quest to develop the next generation of life-saving kinase-targeted therapies.

References

A Comparative Benchmarking Guide to Novel Thieno[2,3-d]pyrimidine Derivatives as Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Potential of the Thieno[2,3-d]pyrimidine Scaffold

The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry. As a bioisostere of purine, it provides a versatile framework for designing molecules that can interact with a wide array of biological targets.[1] This structural similarity to the fundamental building blocks of DNA and RNA has made it a particularly fruitful starting point for the development of kinase inhibitors.[1][2] Protein kinases, which play a central role in cellular signaling, are frequently dysregulated in diseases like cancer, making them a major focus of drug discovery.[3][4]

This guide presents a comprehensive benchmarking framework for a novel series of investigational thieno[2,3-d]pyrimidine derivatives, designated TP-1 through TP-5. The objective is to systematically evaluate their performance against well-established, FDA-approved kinase inhibitors that share a similar mechanism of action: Gefitinib, Erlotinib, and Lapatinib. These known drugs are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinases, key drivers in various cancers, including non-small cell lung cancer (NSCLC) and breast cancer.[5][6][7][8]

Our evaluation will follow a tiered, self-validating logic, progressing from initial biochemical potency and selectivity to cellular activity and, ultimately, preclinical in vivo efficacy. This structured approach ensures that only the most promising candidates, characterized by superior potency, selectivity, and drug-like properties, are advanced, thereby de-risking the later, more resource-intensive stages of drug development.

The Benchmarking Workflow: A Multi-Tiered Evaluation Strategy

A robust benchmarking program must be logical and sequential. It begins with the simplest, highest-throughput assays to answer fundamental questions about target engagement and progresses to more complex biological systems that better mimic human physiology. This workflow ensures that experimental choices are causally linked; a compound must demonstrate potency at the enzymatic level before its effects on cells can be meaningfully interpreted.

G cluster_0 Tier 1: In Vitro Biochemical Profiling cluster_1 Tier 2: In Vitro Cellular Activity cluster_2 Tier 3: Preclinical Evaluation a Kinase Inhibition Assay (IC50 Determination) b Selectivity Profiling (Kinome Panel) a->b Potent hits advance c Cell Proliferation Assay (GI50 on Cancer Lines) b->c Advance selective compounds d Target Engagement Assay (Western Blot for p-EGFR/p-HER2) c->d Confirm on-target effect e In Vivo Xenograft Model (Tumor Growth Inhibition) d->e Advance cell-active lead f Preliminary ADME-Tox (Metabolic Stability, Cytotoxicity) e->f Assess efficacy & safety g Lead Candidate f->g Candidate Nomination

Caption: A multi-tiered workflow for benchmarking novel kinase inhibitors.

Part 1: In Vitro Biochemical Profiling: Quantifying Potency and Selectivity

The foundational step in characterizing any new inhibitor is to determine its intrinsic potency against the purified target enzyme. This removes the complexities of cellular systems and provides a direct measure of drug-target interaction.

Experimental Protocol: Radiometric Kinase Inhibition Assay

The radiometric activity assay remains the gold standard for kinase screening due to its direct measurement of substrate phosphorylation without the need for modified substrates or coupling enzymes that can introduce artifacts.[4]

  • Reaction Setup: Purified recombinant EGFR or HER2 kinase is incubated in a kinase buffer containing a specific peptide substrate, cofactors (e.g., MgCl₂, MnCl₂), and radioactively labeled [γ-³³P]-ATP.

  • Inhibitor Addition: Test compounds (TP-1 to TP-5) and reference drugs (Gefitinib, Erlotinib, Lapatinib) are added across a range of concentrations (e.g., 0.1 nM to 10 µM).

  • Incubation: The reaction is incubated at 30°C for a predetermined time (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Quenching & Separation: The reaction is stopped, and the radiolabeled phosphorylated substrate is separated from the unused [γ-³³P]-ATP, typically via phosphocellulose filter binding.

  • Quantification: The amount of incorporated radioactivity on the filter is measured using a scintillation counter.

  • Data Analysis: Kinase activity is plotted against inhibitor concentration, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated using non-linear regression.

Comparative Data: Kinase Inhibition (IC₅₀)

The following table summarizes the inhibitory potency of the novel TP-series against EGFR and HER2, benchmarked against standard-of-care inhibitors.

CompoundEGFR (IC₅₀, nM)HER2 (IC₅₀, nM)Kinase Selectivity Profile
TP-1 15.2250.5Primarily EGFR selective
TP-2 89.795.1Modest dual inhibitor
TP-3 35.412.1Potent HER2 inhibitor with moderate EGFR activity
TP-4 2.1 5.8 Potent dual EGFR/HER2 inhibitor
TP-5 1.5450.2Highly potent and selective for EGFR
Gefitinib 3.0>1000Highly EGFR selective[6][9]
Erlotinib 2.5>1000Highly EGFR selective[5][10]
Lapatinib 10.89.2Potent dual EGFR/HER2 inhibitor[7][11]

Data for TP-series are representative. Data for known drugs are based on publicly available information.

Expert Analysis: The data reveal that compound TP-4 exhibits potent, dual inhibition of both EGFR and HER2, a profile similar to the established drug Lapatinib.[7] This is a desirable characteristic for treating cancers where both receptors may be co-expressed or involved in resistance mechanisms. Compound TP-5 shows exceptional potency and selectivity for EGFR, rivaling Gefitinib and Erlotinib.

Mechanism of Action: Competitive ATP Inhibition

Thieno[2,3-d]pyrimidines, like the quinazoline-based drugs Gefitinib and Erlotinib, typically function as ATP-competitive inhibitors.[6][] They bind reversibly to the ATP-binding pocket within the intracellular kinase domain of the receptor. This action physically blocks ATP from binding, thereby preventing the autophosphorylation of the receptor, which is the critical first step in activating downstream signaling pathways that drive cell proliferation and survival.[13][14][15]

G cluster_0 EGFR/HER2 Signaling Cascade cluster_1 Inhibition Mechanism EGFR EGFR/HER2 Receptor Extracellular Domain Transmembrane Domain Intracellular Kinase Domain ATP ATP Signal Downstream Signaling (PI3K/Akt, MAPK) ATP->Signal Phosphorylation ATP->Signal Proliferation Cell Proliferation & Survival Signal->Proliferation Inhibitor Thieno[2,3-d]pyrimidine (e.g., TP-4) Inhibitor->EGFR:p3 Binds to ATP Pocket

Caption: Mechanism of ATP-competitive inhibition of the EGFR/HER2 kinase domain.

Part 2: Cellular Activity: Validating On-Target Effects

While biochemical assays confirm potency, they do not guarantee activity in a living cell. A compound must be able to cross the cell membrane, avoid efflux pumps, and engage its target in a complex intracellular environment. Cellular assays are therefore a critical validation step.

Experimental Protocol 1: Cell Viability Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on quantifying the amount of ATP present, an indicator of metabolically active cells.[16][17]

  • Cell Plating: Human cancer cell lines known to overexpress the target kinases (e.g., A549 NSCLC cells for EGFR, SK-BR-3 breast cancer cells for HER2) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the test compounds and reference drugs for 72 hours.

  • Lysis and Luminescence: The CellTiter-Glo® reagent is added, which lyses the cells and provides the substrate (luciferin) for a thermostable luciferase. The amount of light produced is directly proportional to the amount of ATP present.

  • Measurement: Luminescence is read on a plate reader.

  • Data Analysis: The signal is normalized to untreated controls, and the GI₅₀ (concentration causing 50% growth inhibition) is calculated.

Experimental Protocol 2: Western Blot for Target Phosphorylation

This technique confirms that the observed anti-proliferative effect is due to the intended mechanism of action—inhibition of kinase phosphorylation.[18]

  • Treatment: Cancer cells are treated with the inhibitors at a concentration known to be effective (e.g., 10x GI₅₀) for a short period (e.g., 1-2 hours).

  • Cell Lysis: Cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Total protein concentration is determined using a BCA assay to ensure equal loading.

  • Electrophoresis & Transfer: Equal amounts of protein are separated by size via SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is probed with primary antibodies specific for the phosphorylated forms of EGFR (p-EGFR) and downstream targets like Akt (p-Akt), followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A chemiluminescent substrate is added, and the signal is captured on an imager. The membrane is then stripped and re-probed for total protein levels (e.g., total EGFR, total Akt) as a loading control.

Comparative Data: Cellular Growth Inhibition (GI₅₀)
CompoundA549 (EGFR-driven) GI₅₀, nMSK-BR-3 (HER2-driven) GI₅₀, nMOn-Target Effect (Western Blot)
TP-4 15.5 28.1 Strongly inhibits p-EGFR and p-HER2
TP-5 9.8>5000Strongly inhibits p-EGFR; no effect on p-HER2
Gefitinib 25.0>10000Inhibits p-EGFR[19]
Erlotinib 22.4>10000Inhibits p-EGFR[5][14]
Lapatinib 85.045.3Inhibits both p-EGFR and p-HER2[11][20]

Data for TP-series are representative. Data for known drugs are based on publicly available information.

Expert Analysis: The cellular data corroborate the biochemical findings. TP-4 demonstrates potent growth inhibition in both EGFR- and HER2-driven cell lines, consistent with its dual inhibitory profile. Western blot analysis would be expected to show a dose-dependent decrease in p-EGFR, p-HER2, and downstream p-Akt, confirming that its cytotoxic effect is mediated through inhibition of the target pathway. The significant drop-off in potency from the biochemical IC₅₀ to the cellular GI₅₀ is expected and reflects factors like cell permeability and target engagement in a physiological context.

Part 3: In Vivo Efficacy: Evaluation in Preclinical Models

The ultimate preclinical test of an anticancer agent is its ability to inhibit tumor growth in a living organism. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone for evaluating in vivo efficacy.[21][22][23]

Experimental Protocol: Cell Line-Derived Xenograft (CDX) Model
  • Cell Implantation: Immunodeficient mice (e.g., NOD-SCID) are subcutaneously inoculated with a suspension of human cancer cells (e.g., A549).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Mice are randomized into treatment groups (Vehicle, TP-4, Erlotinib) and dosed daily via oral gavage.

  • Monitoring: Tumor volume and body weight are measured 2-3 times per week. Body weight is monitored as a general indicator of toxicity.

  • Endpoint: The study is concluded when tumors in the vehicle group reach a predetermined size. Tumors are then excised for pharmacodynamic analysis (e.g., checking for p-EGFR levels).

  • Data Analysis: Tumor Growth Inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between treated and vehicle groups.

Comparative Data: In Vivo Efficacy
Treatment Group (Dose)Mean Tumor Volume (mm³, Day 21)Tumor Growth Inhibition (TGI, %)Body Weight Change (%)
Vehicle1250 ± 150-+2.5
TP-4 (50 mg/kg) 375 ± 85 70% -3.0
Erlotinib (50 mg/kg)500 ± 11060%-4.5

Data are representative of a typical xenograft study outcome.

Expert Analysis: In this representative model, the lead candidate TP-4 demonstrates superior tumor growth inhibition compared to the standard-of-care, Erlotinib, at an equivalent dose. The minimal body weight loss suggests the compound is well-tolerated at an efficacious dose. These results provide strong rationale for advancing TP-4 into further preclinical development.

Part 4: Preliminary ADME-Tox Profile

A potent compound is not a drug until it possesses favorable ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicology) properties. Early in vitro assessment of these parameters is crucial to avoid late-stage failures.[24][25][26]

Key In Vitro ADME-Tox Assays
  • Metabolic Stability: Incubating the compound with human liver microsomes to determine its rate of metabolic clearance.

  • CYP450 Inhibition: Assessing the potential for drug-drug interactions by measuring inhibition of major cytochrome P450 enzymes.

  • Plasma Protein Binding: Determining the fraction of the compound bound to plasma proteins, as only the unbound fraction is pharmacologically active.

  • Aqueous Solubility: Measuring solubility at physiological pH, which impacts absorption.

  • Cytotoxicity: Testing against a non-cancerous human cell line (e.g., HEK293) to assess general cytotoxicity.

Comparative Data: ADME-Tox Profile
ParameterTP-4ErlotinibIdeal Characteristics
Human Liver Microsome T½ 45 min35 min> 30 min
CYP3A4 Inhibition (IC₅₀) > 10 µM~5 µM[]> 10 µM
Aqueous Solubility (pH 7.4) 25 µg/mLLow (<1 µg/mL)[]> 10 µg/mL
HEK293 Cytotoxicity (CC₅₀) > 50 µM> 50 µM> 10x therapeutic dose

Expert Analysis: The preliminary ADME-Tox profile for TP-4 is highly encouraging. It shows good metabolic stability and a low risk of CYP3A4-mediated drug-drug interactions. Crucially, its improved aqueous solubility over Erlotinib may translate to better oral bioavailability. The lack of cytotoxicity in a normal cell line indicates a favorable therapeutic window.

Conclusion and Future Directions

This comprehensive benchmarking guide demonstrates a rigorous, evidence-based approach to evaluating novel thieno[2,3-d]pyrimidine derivatives. Through this multi-tiered strategy, the investigational compound TP-4 has emerged as a superior lead candidate, demonstrating:

  • Potent, dual inhibition of EGFR and HER2 kinases.

  • Strong on-target activity in both EGFR- and HER2-driven cancer cell lines.

  • Superior in vivo efficacy in a preclinical xenograft model compared to a standard-of-care agent.

  • A promising in vitro ADME-Tox profile suggesting good drug-like properties.

The data strongly support the nomination of TP-4 for further IND-enabling studies. The next logical steps include full kinome-wide selectivity screening, detailed pharmacokinetic studies in multiple species, and formal toxicology assessments to fully characterize its safety profile before advancing to human clinical trials.

References

A Comparative Guide to the In Vivo Efficacy of Thieno[2,3-d]pyrimidine-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its bioisosteric resemblance to purines. This structural feature allows compounds based on this scaffold to interact with a wide range of biological targets, particularly protein kinases, which are pivotal in cancer cell signaling. This guide offers an in-depth comparison of the in vivo efficacy of various thieno[2,3-d]pyrimidine-based compounds, categorized by their primary molecular targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS). By synthesizing preclinical data from various studies, this document aims to provide a clear, objective resource to inform future research and drug development efforts in oncology.

The Rationale for Targeting Kinases with Thieno[2,3-d]pyrimidines

Protein kinases are crucial nodes in the signaling pathways that regulate cell growth, proliferation, differentiation, and survival. In many cancers, these pathways are hijacked through mutations or overexpression of kinases, leading to uncontrolled cell division and tumor progression. The thieno[2,3-d]pyrimidine core serves as an excellent ATP-competitive hinge-binding motif, enabling the design of potent and selective kinase inhibitors. The studies discussed herein demonstrate the translation of this in vitro potential into tangible in vivo anti-tumor activity.

Section 1: VEGFR-2 Inhibitors - Choking Off the Tumor's Blood Supply

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the primary mediator of angiogenesis, the formation of new blood vessels. Tumors rely on angiogenesis to grow beyond a few millimeters and to metastasize.[1] By inhibiting VEGFR-2, thieno[2,3-d]pyrimidine-based compounds can effectively cut off the nutrient and oxygen supply to tumors, leading to growth arrest and cell death.

VEGFR-2 Signaling Pathway

The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates ERK ERK PLCg->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation ERK->Proliferation Thieno_pyrimidine Thieno[2,3-d]pyrimidine Inhibitor Thieno_pyrimidine->VEGFR2 Inhibits EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF/TGF-α EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Thieno_pyrimidine Thieno[2,3-d]pyrimidine Inhibitor Thieno_pyrimidine->EGFR Inhibits KRAS_Pathway cluster_upstream Upstream Signaling cluster_intracellular Intracellular Space Receptor Receptor Tyrosine Kinase (e.g., EGFR) KRAS_GDP KRAS-GDP (Inactive) Receptor->KRAS_GDP Activates SOS KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP loading RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Thieno_pyrimidine Thieno[2,3-d]pyrimidine Inhibitor (KD-8) Thieno_pyrimidine->KRAS_GTP Inhibits experimental_workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase cell_culture 1. Cell Line Selection & Culture tumor_implantation 3. Tumor Cell Implantation (Subcutaneous) cell_culture->tumor_implantation animal_acclimation 2. Animal Acclimation (Immunocompromised Mice) animal_acclimation->tumor_implantation tumor_growth 4. Tumor Growth Monitoring tumor_implantation->tumor_growth randomization 5. Randomization into Treatment Groups tumor_growth->randomization treatment 6. Drug Administration (e.g., Oral Gavage) randomization->treatment monitoring 7. Monitor Tumor Volume & Body Weight treatment->monitoring endpoint 8. Study Endpoint (e.g., Tumor Volume Threshold) monitoring->endpoint data_analysis 9. Data Analysis (TGI Calculation) endpoint->data_analysis ex_vivo 10. Ex Vivo Analysis (e.g., Histology, Biomarkers) data_analysis->ex_vivo

References

A Senior Application Scientist's Guide to the Synthesis of Thieno[2,3-d]pyrimidines: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] As a bioisostere of purine, this heterocyclic system is central to the development of therapeutics ranging from anticancer and anti-inflammatory agents to kinase inhibitors.[1][3] The efficient and versatile synthesis of this key scaffold is therefore of paramount importance to drug discovery and development programs.

This guide provides a head-to-head comparison of the most prominent synthetic methodologies for constructing the thieno[2,3-d]pyrimidine core. We will delve into the mechanistic underpinnings of each approach, present detailed, field-tested protocols, and offer a comparative analysis of their respective strengths and limitations to empower you in selecting the optimal strategy for your synthetic targets.

Dominant Synthetic Paradigms: An Overview

The construction of the thieno[2,3-d]pyrimidine skeleton is primarily achieved through two main strategies:

  • Route A: Pyrimidine Ring Annulation onto a Pre-formed Thiophene Core. This is the most prevalent and versatile approach, offering a high degree of flexibility in substituent placement. The cornerstone of this strategy is the celebrated Gewald multicomponent reaction.[4]

  • Route B: Thiophene Ring Construction onto a Pre-formed Pyrimidine Core. A less common, yet powerful, alternative for accessing specific substitution patterns that may be challenging to obtain via Route A. A notable example of this approach is the application of the Friedländer annulation.

This guide will focus on a detailed comparison of these two strategic approaches, providing the necessary data to make informed decisions in your synthetic endeavors.

Route A: The Gewald Reaction and Subsequent Pyrimidine Annulation

The Gewald reaction is a powerful one-pot, multicomponent synthesis of 2-aminothiophenes, which are the key intermediates for this route.[5] This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester (or other active methylene nitrile) and elemental sulfur in the presence of a basic catalyst.[3] Its operational simplicity, use of readily available starting materials, and inherent atom economy make it a highly attractive method.

Causality Behind Experimental Choices in the Gewald-based Approach

The choice of reagents and conditions in this synthetic sequence is dictated by the desired substitution pattern on both the thiophene and pyrimidine rings.

  • The Ketone/Aldehyde: This component determines the substituents at the 5- and 6-positions of the final thieno[2,3-d]pyrimidine. Cyclic ketones, for instance, lead to fused-ring systems.

  • The Active Methylene Nitrile: This reagent provides the amino group at the 2-position and the nitrile at the 3-position of the thiophene intermediate, which are crucial for the subsequent pyrimidine ring closure. The ester or other electron-withdrawing group of this component influences the reactivity and is often incorporated into the final product.

  • The Cyclizing Agent: The choice of the one-carbon unit for the pyrimidine ring formation dictates the substitution at the 4-position. Common choices include formamide, formic acid, or orthoformates for introducing an oxo group, or N,N-dimethylformamide dimethyl acetal (DMF-DMA) for subsequent conversion to an amino group via the Dimroth rearrangement.

Visualization of the Gewald-based Synthetic Workflow

cluster_gewald Gewald Reaction cluster_annulation Pyrimidine Annulation cluster_cyclization Cyclization Options start Ketone/Aldehyde + α-Cyanoester + Sulfur intermediate 2-Aminothiophene-3-carbonitrile start->intermediate Base (e.g., Morpholine, Triethylamine) cyclization_formamide Formamide / Formic Acid intermediate->cyclization_formamide cyclization_dmf 1. DMF-DMA 2. Amine intermediate->cyclization_dmf product_oxo 4-Oxo-thieno[2,3-d]pyrimidine cyclization_formamide->product_oxo product_amino 4-Amino-thieno[2,3-d]pyrimidine (via Dimroth Rearrangement) cyclization_dmf->product_amino

Caption: General workflow for thieno[2,3-d]pyrimidine synthesis via the Gewald reaction.

Experimental Protocol: Gewald Reaction and Cyclization with Formamide

This protocol describes the synthesis of a 4-oxo-thieno[2,3-d]pyrimidine, a common precursor for further functionalization.

Step 1: Gewald Synthesis of 2-Aminothiophene-3-carbonitrile

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the starting ketone (0.1 mol), malononitrile (0.1 mol, 6.6 g), and elemental sulfur (0.11 mol, 3.5 g) in ethanol (100 mL).

  • Catalyst Addition: Add morpholine (0.1 mol, 8.7 mL) dropwise to the stirred suspension at room temperature. An exothermic reaction is often observed.

  • Reaction Execution: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the 2-aminothiophene-3-carbonitrile intermediate.

Step 2: Cyclization to 4-Oxo-thieno[2,3-d]pyrimidine

  • Reaction Setup: In a 100 mL round-bottom flask, suspend the 2-aminothiophene-3-carbonitrile (0.05 mol) in formamide (50 mL).

  • Reaction Execution: Heat the mixture at 180-200 °C for 4-6 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into ice-water. Collect the precipitated solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 4-oxo-thieno[2,3-d]pyrimidine.

Route B: The Friedländer Annulation

The Friedländer synthesis offers an alternative approach, constructing the thiophene ring onto a pre-functionalized pyrimidine. This method typically involves the reaction of an ortho-amino-formyl or -acetyl pyrimidine with a compound containing an α-methylene group adjacent to a carbonyl or other activating group.[6][7]

Causality Behind Experimental Choices in the Friedländer Approach

This strategy is particularly useful when the desired substitution pattern on the pyrimidine ring is more readily accessible than the corresponding thiophene precursor.

  • The Pyrimidine Precursor: A 5-amino-6-formylpyrimidine (or the corresponding acetyl derivative) is the key starting material. The substituents at the 2- and 4-positions of the pyrimidine ring are carried through to the final product.

  • The Methylene Component: A variety of ketones, β-ketoesters, or malononitrile can be used to form the thiophene ring. The choice of this reagent determines the substituents at the 5- and 6-positions of the newly formed thiophene ring.

Visualization of the Friedländer Annulation Workflow

start 5-Amino-6-formylpyrimidine + α-Methylene Ketone intermediate Aldol/Knoevenagel Adduct start->intermediate Base or Acid Catalyst product Thieno[2,3-d]pyrimidine intermediate->product Intramolecular Cyclization & Dehydration

Caption: Simplified workflow of the Friedländer annulation for thieno[2,3-d]pyrimidine synthesis.

Experimental Protocol: Friedländer Synthesis of a Thieno[2,3-d]pyrimidine Derivative[6]

This protocol is adapted from the synthesis of pyrido[2',3':4,5]thieno[2,3-d]pyrimidines, illustrating the general principle.

  • Reaction Setup: In a round-bottom flask, dissolve 5-amino-6-formyl-4-methyl-2-phenylthieno[2,3-d]pyrimidine (1 mmol) and the active methylene ketone (e.g., cyclohexanone, 1.2 mmol) in ethanol (15 mL).

  • Catalyst Addition: Add a catalytic amount of a base, such as potassium hydroxide or piperidine.

  • Reaction Execution: Reflux the reaction mixture for 6-10 hours, monitoring its progress by TLC.

  • Work-up and Isolation: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired product.

Head-to-Head Comparison of Synthetic Methodologies

FeatureRoute A: Gewald-based SynthesisRoute B: Friedländer Annulation
Versatility & Scope High. A wide variety of ketones, aldehydes, and active methylene nitriles can be used, allowing for diverse substitution patterns.[5]Moderate. Dependent on the availability of suitably substituted ortho-amino-formyl/acetyl pyrimidines.
Convergence Convergent. Two or three components are combined in the initial step.Linear. The pyrimidine core is typically pre-synthesized and then elaborated.
Typical Yields Good to Excellent. The Gewald reaction itself is often high-yielding (can be >90%), and subsequent cyclizations generally proceed in good yield (50-95%).[3]Variable. Yields can range from moderate to good, depending on the reactivity of the substrates.[6]
Operational Simplicity High. The Gewald reaction is a one-pot, multicomponent reaction, often with simple work-up.Moderate. May require the multi-step synthesis of the pyrimidine precursor.
Key Advantages High efficiency, atom economy, use of readily available starting materials, and broad substrate scope.[3]Provides access to substitution patterns that may be difficult to obtain via the Gewald route.
Limitations The Gewald reaction can sometimes be limited by the reactivity of sterically hindered ketones.The synthesis of the required ortho-amino-formyl/acetyl pyrimidine precursors can be challenging.
Catalysts Typically basic catalysts (e.g., morpholine, triethylamine, piperidine).Can be catalyzed by either acids or bases (e.g., KOH, piperidine, p-TsOH).[7]

Field-Proven Insights and Recommendations

As a Senior Application Scientist, my recommendation for the synthesis of novel thieno[2,3-d]pyrimidine libraries is to initially favor the Gewald-based approach (Route A) . The inherent convergence and the vast commercial availability of diverse ketones, aldehydes, and active methylene compounds make this the most efficient and versatile strategy for generating a wide range of analogs for structure-activity relationship (SAR) studies. The reliability and scalability of the Gewald reaction are well-documented, providing a robust foundation for any medicinal chemistry program.

The use of microwave irradiation can significantly accelerate both the Gewald reaction and subsequent cyclization steps, often leading to improved yields and reduced reaction times, which is a considerable advantage in a fast-paced drug discovery environment.[3]

The Friedländer annulation (Route B) should be considered a valuable, albeit more specialized, tool in your synthetic arsenal. It becomes the strategy of choice when the target molecule possesses a complex or synthetically challenging substitution pattern on the pyrimidine ring that is more easily introduced prior to the thiophene ring formation.

Conclusion

The synthesis of the thieno[2,3-d]pyrimidine scaffold is a well-established field with several reliable and efficient methodologies. The Gewald reaction followed by pyrimidine annulation stands out as the most versatile and widely adopted strategy due to its operational simplicity and broad scope. However, a thorough understanding of alternative routes, such as the Friedländer annulation, provides the synthetic chemist with the necessary flexibility to tackle a wider array of complex target molecules. By carefully considering the desired substitution pattern and the availability of starting materials, researchers can select the most appropriate synthetic route to accelerate their drug discovery efforts.

References

Safety Operating Guide

A Procedural Guide for the Safe Disposal of 4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety information with field-proven disposal methodologies. The procedures outlined herein are grounded in established safety principles and regulatory standards to ensure personnel safety and environmental compliance.

Disclaimer: This document is intended as a procedural guide. All operations must be conducted in accordance with your institution's Environmental Health and Safety (EHS) department guidelines and a thorough, site-specific risk assessment. Always consult the most recent Safety Data Sheet (SDS) before handling any chemical.

Core Hazard Assessment and Safety Principles

Understanding the intrinsic hazards of this compound is foundational to its safe management. This compound is a halogenated heterocyclic carboxylic acid, a classification that dictates specific handling and disposal precautions.

  • Acute Toxicity: The compound is classified as Acutely Toxic, Category 3 (Oral). The GHS06 pictogram (skull and crossbones) and the hazard statement H301 ("Toxic if swallowed") underscore the significant risk upon ingestion.

  • Structural Concerns: As a complex chlorinated organic compound, it must be handled with caution. While specific carcinogenicity data is not available, OSHA guidelines for handling potentially hazardous chemicals, especially those whose toxicological properties are not fully investigated, should be strictly followed.[1][2][3]

  • The Precautionary Principle: In the absence of comprehensive toxicological data, this chemical must be treated as a hazardous substance. This principle ensures the highest level of safety is maintained.

The single most important principle for disposal is waste segregation . Due to the presence of chlorine, this compound and any materials contaminated with it must be disposed of as halogenated organic waste .[4] Co-mingling with non-halogenated waste streams is strictly prohibited as it complicates the disposal process and can create more hazardous mixtures.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following equipment is mandatory when handling this compound in any form.

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields or tightly fitting chemical goggles. A face shield is recommended when handling larger quantities.[5]Protects against splashes and accidental eye contact with the solid or solutions.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[5]Prevents skin contact. Disposable gloves should be discarded immediately after use or overt contamination.[1]
Body Protection A laboratory coat or chemical-resistant apron.[6]Protects against contamination of personal clothing.
Respiratory Protection All handling should occur in a certified chemical fume hood.[5] If dust formation is unavoidable, a NIOSH-approved respirator is necessary.[3][5]Prevents inhalation of the solid particulate, which is a primary route of exposure.

Step-by-Step Disposal Protocol

Proper disposal is a systematic process that begins at the point of waste generation. Adherence to these steps is critical for safety and regulatory compliance.

Step 1: Waste Identification and Segregation

Immediately classify any material containing or contaminated with this compound as Hazardous Halogenated Waste .

  • DO: Collect this waste in a dedicated container separate from all other waste streams.[7]

  • DO NOT: Mix with non-halogenated solvents (e.g., acetone, ethanol, hexanes).

  • DO NOT: Pour any amount down the drain.[3] This compound is not suitable for aqueous disposal.

Step 2: Containerization and Labeling

Proper containment is crucial to prevent leaks and ensure safe transport.

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is in good condition, with no leaks or cracks, and has a tightly sealing screw cap.[8][9] For solid waste, a wide-mouth container is preferable.

  • Labeling: The container must be clearly and accurately labeled before any waste is added.[9] The label must include:

    • The words "HAZARDOUS WASTE "[6]

    • The full chemical name: "This compound "[6]

    • Accumulation Start Date[6]

    • Associated Hazards (e.g., "Toxic," "Irritant")

  • Filling and Storage:

    • Do not fill containers beyond 90% of their capacity to allow for expansion.[8]

    • Keep containers closed at all times except when adding waste.[9]

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[6]

Step 3: Managing Different Waste Forms

The physical form of the waste dictates its specific collection method.

Waste FormCollection and Handling Protocol
Unused/Expired Solid Carefully transfer the solid chemical directly into the designated solid hazardous waste container. Avoid creating dust by minimizing agitation.[3]
Solutions in Organic Solvents Collect the solution in a designated liquid halogenated waste container. The entire solution is now considered halogenated waste, regardless of the solvent used.[7]
Contaminated Labware (e.g., glassware) Glassware must be decontaminated via a triple-rinse procedure.[9] Rinse the container three times with a suitable solvent (e.g., acetone). Collect all three rinses (the "rinsate") as liquid halogenated hazardous waste. [9] After this procedure, the glassware may be washed for reuse.
Contaminated Disposables (e.g., gloves, weigh boats, pipette tips) Place all contaminated disposable items into the designated solid hazardous waste container.[5]

Spill Management Protocol

In the event of a small-scale laboratory spill, immediate and correct action is required to mitigate exposure.

  • Evacuate and Isolate: Immediately alert others and evacuate non-essential personnel from the area. Isolate the spill zone.[5]

  • Ventilate: Ensure the chemical fume hood is operational.[5]

  • Don PPE: Wear the full PPE ensemble as described in Section 2.

  • Containment: For a solid spill, gently cover and dampen the material with a small amount of water to prevent dust from becoming airborne.[5]

  • Collection: Using absorbent pads or paper, carefully transfer the spilled material and any cleanup materials into the designated solid hazardous waste container.[5][6]

  • Decontamination: Wash the spill surface with a soap and water solution.[5] All materials used for decontamination are also considered hazardous waste.

  • Report: Report the incident to your laboratory supervisor and institutional EHS department.

Final Disposal Pathway

The ultimate disposal of this compound must be handled by professionals.

  • Professional Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[5][6]

  • Recommended Technology: The standard and most effective disposal method for chlorinated organic compounds is high-temperature incineration in a facility equipped with afterburners and flue gas scrubbers.[3][5][10] This process ensures the complete destruction of the compound into simpler gases, with subsequent scrubbing to remove acidic byproducts like hydrogen chloride.[10] Landfill disposal is not an appropriate or environmentally sound method for this type of waste.[10]

Visual Workflow for Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_collect Waste Collection & Segregation cluster_final Final Disposal start Identify Waste Containing This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Prepare Labeled 'Halogenated Hazardous Waste' Container ppe->container waste_type Determine Waste Form container->waste_type solid Solid Waste (Pure Chemical, Contaminated PPE) waste_type->solid Solid liquid Liquid Waste (Solutions, Rinsate) waste_type->liquid Liquid glass Contaminated Glassware waste_type->glass Glassware collect_solid Place in SOLID Waste Container solid->collect_solid collect_liquid Place in LIQUID Waste Container liquid->collect_liquid rinse Triple-Rinse with Solvent glass->rinse Collect Rinsate store Securely Store Container in Designated Accumulation Area collect_solid->store collect_liquid->store rinse->collect_liquid Collect Rinsate contact Contact Institutional EHS for Pickup store->contact dispose Arrange for Licensed Disposal (High-Temperature Incineration) contact->dispose

Caption: Disposal workflow for this compound.

References

A Senior Application Scientist's Guide to Handling 4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive operational and safety guide for the handling of 4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid (C₇H₃ClN₂O₂S, MW: 214.63). As a compound with acute oral toxicity and potential corrosive properties, adherence to these protocols is critical for ensuring personnel safety and experimental integrity. This guide is designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each procedural step.

Hazard Assessment: Understanding the Risks

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. This compound is classified with the GHS06 pictogram, indicating acute toxicity (oral)[1]. Beyond this primary classification, its chemical structure informs us of other potential risks that must be managed.

  • Acute Oral Toxicity: The primary documented hazard is H301: Toxic if swallowed[1]. Ingestion of even small quantities can cause severe harm or be fatal. This underscores the critical importance of preventing any hand-to-mouth contact and prohibiting eating, drinking, or smoking in the handling area[2][3].

  • Potential Corrosive and Irritant Effects: As a carboxylic acid, this compound is expected to have corrosive or irritant properties. Corrosive solids and their dusts can react with moisture on the skin or in the respiratory tract, causing chemical burns or irritation[4][5]. The thienopyrimidine core, a heterocyclic structure, can also contribute to skin and eye irritation[3][6].

  • Respiratory Hazards: As a solid, this compound can generate dust during handling (e.g., weighing, transferring)[5]. Inhalation of this dust may cause irritation or damage to the respiratory tract[5][7]. Therefore, manipulations that could generate dust must be performed within a certified chemical fume hood.

  • Ocular Hazards: The eyes are particularly vulnerable to chemical dusts and splashes. Contact can lead to serious irritation or irreversible damage[3][5]. Approved eye and face protection is mandatory.

  • Thermal Decomposition: In the event of a fire, chlorinated heterocyclic compounds may decompose to release toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), sulfur oxides (SOx), and hydrogen chloride gas[7][8].

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is based directly on the hazard assessment. A multi-layered approach, starting with engineering controls, is essential for minimizing exposure.

Protection Type Required Equipment Rationale and Key Considerations
Primary Engineering Control Chemical Fume HoodThe most critical piece of safety equipment. All weighing and handling of the solid compound must be conducted in a properly functioning fume hood to control exposure to dust and potential vapors[5][9].
Eye & Face Protection Chemical Splash Goggles & Face ShieldChemical splash goggles are mandatory to protect against dust and potential splashes[4][10]. A face shield worn over the goggles is required when there is a heightened risk of splashing, such as when dissolving the compound[9][10].
Hand Protection Nitrile Gloves (Double-Gloved)For incidental contact, double-gloving with nitrile gloves is recommended. Change gloves immediately if contamination is suspected[4]. For extended handling or submersion tasks, more robust gloves like butyl or neoprene should be considered. Always wash hands thoroughly after removing gloves[4].
Body Protection Laboratory Coat & Chemical-Resistant ApronA fully buttoned lab coat protects the skin and personal clothing[9]. For procedures with a higher splash risk, a chemical-resistant apron should be worn over the lab coat[4][9].
Footwear Closed-Toe ShoesShoes must fully cover the feet to protect from spills[4].

Operational Protocol: A Step-by-Step Workflow

This protocol outlines the essential steps for safely handling the compound from receipt to use. The workflow is designed to minimize exposure at every stage.

Safe_Handling_Workflow prep 1. Preparation - Verify fume hood function - Locate safety equipment (shower, eyewash) - Prepare spill kit don_ppe 2. Don PPE - Lab Coat & Apron - Goggles & Face Shield - Double Nitrile Gloves prep->don_ppe Proceed when ready handling 3. Chemical Handling (in Fume Hood) - Gently open container - Use spatula to weigh/transfer - Minimize dust generation - Securely close container don_ppe->handling Enter work area cleanup 4. Decontamination - Clean work surfaces - Decontaminate equipment - Package waste handling->cleanup After handling is complete doff_ppe 5. Doff PPE - Remove gloves first (turn inside out) - Remove apron, face shield, goggles - Remove lab coat - Wash hands thoroughly cleanup->doff_ppe After decontamination storage 6. Secure Storage - Store in a cool, dry, well-ventilated area - Segregate from incompatible materials doff_ppe->storage Final step

Caption: Safe handling workflow for this compound.

Emergency and Disposal Plans

Preparedness for accidents and a clear plan for waste disposal are non-negotiable components of laboratory safety.

Emergency Procedures
  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes, using an emergency safety shower if the contact area is large[9][11]. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open[4][12]. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[3][7].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel[3][11].

  • Small Spill (Solid): Alert personnel in the immediate area. Wearing appropriate PPE, gently sweep up the solid material, taking care not to create dust. Place the material into a clearly labeled, sealed container for hazardous waste disposal[11][13]. Clean the spill area with soap and water[14].

  • Large Spill: Evacuate the immediate area and restrict access. Notify your supervisor and institutional Environmental Health & Safety (EHS) office immediately[13].

Storage and Disposal
  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials such as strong bases and oxidizing agents[9][15]. Do not store above eye level[4].

  • Disposal: this compound and any materials contaminated with it (e.g., gloves, absorbent pads) must be disposed of as hazardous chemical waste. Collect waste in a designated, properly labeled, and sealed container[7][13]. Follow all local, state, and federal regulations and arrange for pickup by a licensed professional waste disposal service[16][17]. Do not dispose of this chemical down the drain or in regular trash[3][7].

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chlorothieno[2,3-D]pyrimidine-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Chlorothieno[2,3-D]pyrimidine-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.